molecular formula C15H23NO2 B1669782 (+)-Alprenolol CAS No. 23846-72-2

(+)-Alprenolol

Cat. No.: B1669782
CAS No.: 23846-72-2
M. Wt: 249.35 g/mol
InChI Key: PAZJSJFMUHDSTF-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Alprenolol is a non-selective beta-adrenergic receptor antagonist. It is the enantiomer of the classical beta-blocker Alprenolol, which was historically investigated for the management of hypertension, angina, and cardiac arrhythmias . Its primary mechanism of action involves the competitive antagonism of catecholamines at both beta-1 and beta-2 adrenergic receptors . By blocking these receptors, particularly in the heart, Alprenolol reduces heart rate (negative chronotropy) and the force of myocardial contraction (negative inotropy), thereby lowering cardiac output and blood pressure . Researchers value this compound for probing the stereospecificity of adrenergic signaling and its physiological consequences. Beyond its core activity, studies indicate that Alprenolol also acts as an antagonist at the 5-hydroxytryptamine receptor 1A (5-HT1A) . Furthermore, research has shown that Alprenolol inhibits the 5'-deiodinase enzyme in peripheral tissues, which plays a role in thyroid hormone metabolism. This inhibition can lead to alterations in serum levels of thyroid hormones, notably an elevation in reverse T3 (rT3) . The compound is metabolized in the liver, producing active metabolites such as 4-hydroxyalprenolol, which also possesses beta-blocking activity . It has a relatively short half-life of approximately 2 to 3 hours and exhibits high protein binding (80-90%) . This product is intended for research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23846-72-2

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

(2R)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol

InChI

InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m1/s1

InChI Key

PAZJSJFMUHDSTF-CQSZACIVSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC=C1CC=C)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-Alprenolol;  (D)-(+)-Alprenolol;  Alprenolol, (R)-;  D-Alprenolol

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (+)-Alprenolol on Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of (+)-Alprenolol, a non-selective beta-adrenergic receptor antagonist. While the levorotatory enantiomer, (-)-Alprenolol, is significantly more potent in its beta-blocking activity, this document focuses on the available data for the dextrorotatory enantiomer, this compound, in the context of its interaction with β1 and β2-adrenergic receptors. This guide delves into its binding affinity, functional activity, and its influence on downstream signaling pathways, including both the canonical G-protein-mediated adenylyl cyclase pathway and the more recently elucidated β-arrestin-mediated signaling cascade. Detailed experimental protocols for key assays used to characterize this interaction are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.

Introduction

Alprenolol (B1662852) is a non-selective beta-adrenergic receptor antagonist that has been used in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[1][2][3] As a chiral molecule, alprenolol exists as two enantiomers: this compound and (-)-Alprenolol. The interaction of beta-blockers with their receptors is highly stereoselective, with the (-)-enantiomer typically exhibiting significantly higher affinity and potency.[4][5] This guide specifically addresses the mechanism of action of the (+)-enantiomer, providing a detailed analysis for researchers in pharmacology and drug development.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at both β1 and β2-adrenergic receptors.[6] By binding to these receptors, it prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby inhibiting their downstream effects.[7] The primary therapeutic actions of beta-blockers, such as reducing heart rate and myocardial contractility, are mediated through the blockade of β1-adrenergic receptors in the heart.[1] The blockade of β2-adrenergic receptors can lead to effects such as bronchoconstriction.[1]

Stereoselectivity of Alprenolol

A critical aspect of alprenolol's pharmacology is its stereoselectivity. The (-)-enantiomer of alprenolol is substantially more potent in its beta-blocking activity than the (+)-enantiomer.[5] This difference in potency, which can be as high as 100-fold, is attributed to a more favorable three-point interaction of the (-)-isomer with the binding site of the beta-adrenergic receptor.[5]

Quantitative Data: Binding Affinity and Functional Activity

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional activity (IC50/EC50) of alprenolol enantiomers at β1 and β2-adrenergic receptors. It is important to note that specific quantitative data for this compound is sparse in the available literature, reflecting its lower potency compared to the (-)-enantiomer.

Receptor SubtypeLigandK_i_ (nM)Assay TypeCell/Tissue TypeReference
β1-Adrenergic (-)-Alprenolol~1-10Radioligand BindingVarious[8]
(±)-Alprenolol---
This compound>100Radioligand BindingVarious[5]
β2-Adrenergic (-)-Alprenolol~1-5Radioligand BindingVarious[9]
(±)-Alprenolol---
This compound>100Radioligand BindingVarious[5]
Table 1: Binding Affinity (Ki) of Alprenolol Enantiomers for β-Adrenergic Receptors. Note: Specific Ki values for this compound are often reported as being significantly higher than for (-)-Alprenolol, indicating much lower affinity.
Receptor SubtypeLigandIC_50_ / EC_50_ (nM)Assay TypeEndpoint MeasuredReference
β-Adrenergic (-)-Alprenolol-cAMP AccumulationInhibition of Isoproterenol-stimulated cAMP[10]
(±)-Alprenolol-cAMP AccumulationInhibition of Isoproterenol-stimulated cAMP
This compoundSignificantly higher than (-)cAMP AccumulationInhibition of Isoproterenol-stimulated cAMP[4]
Table 2: Functional Activity of Alprenolol Enantiomers at β-Adrenergic Receptors. Note: Functional data for this compound is limited, but consistently shows much lower potency compared to the (-)-enantiomer.

Downstream Signaling Pathways

The binding of an agonist to a β-adrenergic receptor typically initiates a signaling cascade through the activation of a stimulatory G-protein (Gs). However, recent research has revealed a dual signaling mechanism involving both G-protein-dependent and G-protein-independent pathways, the latter mediated by β-arrestins. Alprenolol has been shown to act as a biased agonist, preferentially activating the β-arrestin pathway while antagonizing the G-protein pathway.[11]

Gs-cAMP Signaling Pathway

The canonical signaling pathway for β-adrenergic receptors involves the activation of adenylyl cyclase by the Gαs subunit, leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in a physiological response. As an antagonist, this compound competitively inhibits agonist-induced activation of this pathway.

Gs_cAMP_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist BAR β-Adrenergic Receptor Agonist->BAR Binds & Activates Alprenolol This compound Alprenolol->BAR Binds & Blocks G_Protein Gs Protein (αβγ) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αs subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Gs-cAMP Signaling Pathway
β-Arrestin Signaling Pathway

Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the β-adrenergic receptor, leading to the recruitment of β-arrestin. This uncouples the receptor from the G-protein, leading to desensitization. However, β-arrestin also acts as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades, such as the MAPK/ERK pathway. Alprenolol has been shown to promote β-arrestin recruitment to the β1-adrenergic receptor, suggesting a role as a biased agonist that favors this pathway.[11]

Beta_Arrestin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Alprenolol) BAR β-Adrenergic Receptor Ligand->BAR Binds GRK GRK BAR->GRK Activates Beta_Arrestin β-Arrestin BAR->Beta_Arrestin Recruits GRK->BAR Phosphorylates AP2 AP2 Beta_Arrestin->AP2 Clathrin Clathrin Beta_Arrestin->Clathrin ERK_Pathway MAPK/ERK Pathway Beta_Arrestin->ERK_Pathway Scaffolds Endocytosis Endocytosis AP2->Endocytosis Clathrin->Endocytosis Signaling_Outcomes Signaling Outcomes ERK_Pathway->Signaling_Outcomes

β-Arrestin Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with beta-adrenergic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.[12][13][14][15][16]

Objective: To determine the Ki of this compound for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells).[13]

  • Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).

  • Unlabeled this compound.

  • Non-specific binding control (e.g., a high concentration of propranolol).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.[13]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of this compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Cell Membranes B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 & Ki) E->F

Radioligand Binding Assay Workflow
cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit agonist-stimulated cAMP production.[10][17][18][19]

Objective: To determine the IC50 of this compound for the inhibition of isoproterenol-stimulated cAMP production.

Materials:

  • Cells expressing the β-adrenergic receptor subtype of interest.

  • This compound.

  • A β-adrenergic agonist (e.g., Isoproterenol).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell lysis buffer.

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to desired confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor.

  • Stimulation: Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., EC80 of isoproterenol).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound to determine the IC50 value.

cAMP_Assay_Workflow A Plate Cells B Pre-incubate with this compound & PDE inhibitor A->B C Stimulate with Agonist (e.g., Isoproterenol) B->C D Lyse Cells C->D E Measure cAMP Levels D->E F Data Analysis (IC50) E->F

cAMP Accumulation Assay Workflow
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the receptor upon ligand binding, providing insight into biased agonism.[20][21][22][23][24]

Objective: To determine the potency and efficacy of this compound in inducing β-arrestin recruitment to β-adrenergic receptors.

Materials:

  • Cells co-expressing the β-adrenergic receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent tag).

  • This compound.

  • Assay-specific substrate or detection reagents.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Cell Culture: Plate the engineered cells in a 96-well plate.

  • Ligand Addition: Add varying concentrations of this compound to the cells.

  • Incubation: Incubate for a specified time to allow for β-arrestin recruitment.

  • Detection: Add the substrate or detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the signal against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.

Beta_Arrestin_Assay_Workflow A Plate Engineered Cells B Add this compound A->B C Incubate for Recruitment B->C D Add Substrate & Measure Signal C->D E Data Analysis (EC50 & Emax) D->E

β-Arrestin Recruitment Assay Workflow

Conclusion

This compound acts as a low-potency, non-selective competitive antagonist at β1 and β2-adrenergic receptors. Its primary mechanism involves the blockade of the canonical Gs-cAMP signaling pathway. However, emerging evidence suggests a more complex interaction, with the potential for biased agonism towards the β-arrestin signaling cascade. The significant stereoselectivity of alprenolol, with the (-)-enantiomer being markedly more potent, underscores the importance of chiral considerations in drug design and evaluation. Further research focusing specifically on the quantitative pharmacology of this compound is warranted to fully elucidate its distinct signaling profile and potential physiological relevance. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate the nuanced molecular mechanisms of this and other beta-adrenergic ligands.

References

Stereospecificity of (+)-Alprenolol in Receptor Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alprenolol (B1662852) is a non-selective beta-adrenergic receptor antagonist that has been historically investigated for the management of cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias.[1][2] Like many pharmaceuticals, alprenolol is a chiral molecule and exists as two enantiomers: (+)-alprenolol and (-)-alprenolol. The interaction of these stereoisomers with their biological targets, primarily the beta-adrenergic receptors (β-ARs), is highly stereospecific. This technical guide provides a comprehensive overview of the stereospecificity of this compound in receptor binding, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

The binding of alprenolol to β-ARs is a critical determinant of its pharmacological effect. It is well-established that the (-) isomer of alprenolol is significantly more potent in its interaction with these receptors compared to the (+) isomer.[3][4] This stereoselectivity is a fundamental concept in pharmacology and drug development, as the desired therapeutic activity often resides in one enantiomer, while the other may be less active or contribute to off-target effects.

Quantitative Analysis of Receptor Binding Affinity

The stereospecificity of alprenolol binding is quantitatively demonstrated through the determination of binding affinities, typically expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). These values represent the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kd or Ki value indicates a higher binding affinity.

Studies have consistently shown that (-)-alprenolol exhibits a much higher affinity for beta-adrenergic receptors than this compound. The (-) isomers of beta-adrenergic agonists and antagonists have been found to be at least two orders of magnitude more potent than the (+) isomers in competing for binding sites.[3][4][5]

EnantiomerReceptor SubtypeBinding Affinity (Kd or Ki)Reference Tissue/Cell
(-)-Alprenololβ-Adrenergic (general)7-11 nM (KD)Canine Myocardium
(-)-Alprenololβ-Adrenergic (general)~10 nM (KD)Human Lymphocytes
This compoundβ-Adrenergic (general)Significantly lower than (-) isomerNot specified

Table 1: Comparison of Binding Affinities of Alprenolol Enantiomers. This table summarizes the reported binding affinities of the alprenolol enantiomers to beta-adrenergic receptors. The data clearly illustrates the significantly higher affinity of the (-)-enantiomer.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for alprenolol enantiomers is predominantly carried out using radioligand binding assays.[6][7][8] This technique allows for the direct measurement of ligand binding to its receptor. A common approach is the competitive binding assay, where the ability of unlabeled alprenolol enantiomers to displace a radiolabeled ligand from the receptor is measured.

Key Steps in a Competitive Radioligand Binding Assay:
  • Membrane Preparation:

    • Tissues or cells expressing the target beta-adrenergic receptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[9]

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.[9]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[9] Protein concentration is determined using a standard method like the BCA assay.[9]

  • Binding Reaction:

    • A fixed concentration of a radiolabeled ligand with high affinity for beta-adrenergic receptors (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) is incubated with the membrane preparation.[10][11][12]

    • Increasing concentrations of the unlabeled competitor ligands (this compound and (-)-alprenolol) are added to separate reaction tubes.

    • The reaction is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[9][10]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[9]

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[9]

  • Quantification of Bound Radioactivity:

    • The radioactivity retained on the filters is measured using a scintillation counter.[9]

  • Data Analysis:

    • The concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibitory constant (Ki) for each enantiomer is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Experimental Workflow for Radioligand Binding Assay

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BAR β-Adrenergic Receptor Gs Gs Protein (GDP) BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKAi Inactive PKA cAMP->PKAi Activates PKAa Active PKA PKAi->PKAa pSubstrate Phosphorylated Substrate PKAa->pSubstrate Phosphorylates Substrate Substrate Protein Substrate->pSubstrate Response Cellular Response pSubstrate->Response Agonist Agonist Agonist->BAR Binds Alprenolol (+)/(-)-Alprenolol Alprenolol->BAR Blocks

References

The Role of (+)-Alprenolol as a Non-Selective Beta-Blocker in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alprenolol (B1662852) is a non-selective beta-adrenergic receptor antagonist that has been historically utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1] As a non-selective agent, it competitively antagonizes catecholamines at both β1 and β2-adrenergic receptors.[1] A key characteristic of alprenolol is its stereoisomerism. The molecule exists as two enantiomers: (S)-(-)-Alprenolol and (R)-(+)-Alprenolol. The beta-blocking activity resides almost entirely in the (S)-(-) isomer, which is approximately 100 times more potent than the (R)-(+) isomer.[2] This significant difference in potency makes (+)-Alprenolol a valuable tool in cardiovascular research, often serving as a negative control to distinguish receptor-mediated beta-blockade from non-specific or membrane effects. This guide provides an in-depth overview of this compound's pharmacological profile, its mechanism of action, and its application in experimental cardiovascular research, with a focus on quantitative data and detailed methodologies.

Mechanism of Action and Signaling Pathway

Alprenolol exerts its primary effect by competitively blocking beta-adrenergic receptors (β-AR).[1] In the cardiovascular system, β1 receptors are predominant in the heart, while β2 receptors are found in the vasculature and bronchi.

  • β1-Adrenergic Receptor Blockade: Antagonism of β1 receptors in the heart by the active (-)-isomer leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[1] This culminates in reduced cardiac output and blood pressure.

  • β2-Adrenergic Receptor Blockade: Antagonism of β2 receptors can lead to vasoconstriction and bronchoconstriction.[1]

  • Intrinsic Sympathomimetic Activity (ISA): Racemic alprenolol is also known as a partial agonist, meaning it possesses Intrinsic Sympathomimetic Activity (ISA).[3][4] This allows it to cause a low level of receptor stimulation, which can result in less pronounced bradycardia and reduction in cardiac output compared to beta-blockers without ISA.[5] One study quantified the ISA of alprenolol as 22-26% of maximal sympathetic activity.[3]

The canonical signaling pathway initiated by catecholamine binding to β-receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Alprenolol blocks the initial step of this cascade.

G_Protein_Signaling cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor Gs_Protein Gs Protein (αβγ) Beta_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Catecholamine (e.g., Epinephrine) Catecholamine->Beta_Receptor Binds & Activates Alprenolol This compound (Low Affinity) (-)-Alprenolol (High Affinity) Alprenolol->Beta_Receptor Competitively Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiovascular_Effects Cardiovascular Effects (↑ Heart Rate, ↑ Contractility) PKA->Cardiovascular_Effects Phosphorylates Targets

Caption: Beta-Adrenergic Receptor Signaling Pathway Blockade by Alprenolol.

Pharmacological Profile: A Focus on Stereoselectivity

The defining characteristic of alprenolol for research purposes is the profound difference in activity between its enantiomers. The (S)-(-) isomer is the potent eutomer, while the (R)-(+) isomer is the significantly less active distomer.

Data Presentation

Table 1: Comparative Beta-Adrenergic Receptor Binding Affinity of Alprenolol Enantiomers

CompoundReceptor TargetAffinity / Potency MetricValue / DescriptionReference(s)
(-)-Alprenolol Cardiac β-AR (canine)Dissociation Constant (KD)7-11 nM[6][7]
This compound Cardiac β-AR (canine)Comparative PotencyAt least 100-fold less potent than (-)-isomer[2][6][7]
(-)-Alprenolol Ferret Ventricular β1-ARBlocking Potency (pKB) vs. Isoprenaline8.8[8]
This compound Ferret Ventricular β1-ARBlocking Potency (pKB) vs. IsoprenalineNot Reported, implied to be significantly lower[8]

Note: The vast majority of binding studies utilize the high-affinity radioligand (-)-[3H]alprenolol, making direct Ki determination for the (+)-isomer rare. Potency is typically inferred from competition assays.

Table 2: Comparative Functional Activity of Alprenolol Enantiomers

CompoundAssay / ModelFunctional MetricValue / DescriptionReference(s)
(±)-Alprenolol (racemic) Healthy VolunteersIntrinsic Sympathomimetic Activity (ISA)22-26% of maximal sympathetic activity[3]
(-)-Alprenolol Ferret Ventricular MyocardiumIntrinsic Activity (Partial Agonism)0.1 (relative to Isoprenaline)[8]
This compound Coronary Artery Ligated DogsAnti-arrhythmic Dose15.5 mg/kg (cumulative)[2]
(-)-Alprenolol Coronary Artery Ligated DogsAnti-arrhythmic Dose7.5 mg/kg (cumulative)[2]

Key Experimental Protocols

The stereoselectivity of alprenolol makes it an excellent tool for receptor characterization. Detailed below are generalized protocols for assays where this compound would be used as a crucial comparator.

Radioligand Binding Assay (Competition)

This assay quantifies the affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., (-)-[3H]alprenolol) from the target receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing β-adrenergic receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

    • Wash and resuspend the membrane pellet in a suitable assay buffer. Determine protein concentration.

  • Binding Reaction:

    • In assay tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of (-)-[3H]alprenolol (typically at or below its KD), and a range of concentrations of the unlabeled competitor drug (this compound, (-)-Alprenolol, or other test compounds).

    • To determine non-specific binding, a parallel set of tubes includes a high concentration of a non-selective antagonist like propranolol (B1214883) (e.g., 10 µM).

    • Incubate at a controlled temperature (e.g., 25-37°C) to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

    • Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor drug to generate an inhibition curve.

    • Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Membranes with β-Receptors Incubate Incubate to Equilibrium Membranes->Incubate Radioligand (-)-[3H]Alprenolol (Fixed Concentration) Radioligand->Incubate Competitor This compound (Varying Concentrations) Competitor->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Separate Bound/ Free Ligand Count Scintillation Counting Filter->Count Measure Bound Radioactivity Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Experimental Workflow for a Competition Radioligand Binding Assay.
Adenylyl Cyclase Functional Assay

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cAMP. It is used to determine the functional consequence of receptor binding.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the β-adrenergic receptor of interest in a suitable plate format.

    • Pre-incubate the cells with various concentrations of the antagonist ((+)- or (-)-Alprenolol) for a set time (e.g., 15-30 minutes).

    • Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) for a defined period (e.g., 10-15 minutes). This is typically done in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of newly synthesized cAMP.

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction and lyse the cells using a buffer provided with a commercial cAMP assay kit.

    • Measure the concentration of cAMP in the cell lysates using a competitive immunoassay format (e.g., ELISA, HTRF).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist in the presence of different fixed concentrations of the antagonist.

    • For antagonists, perform a Schild analysis to determine the pA2 value, which is a measure of antagonist potency.[9] For partial agonists, measure the maximal stimulation as a percentage of a full agonist's effect to determine intrinsic activity.

Applications in Cardiovascular Research

The primary utility of this compound in research stems from its low affinity for β-receptors compared to its enantiomer.

  • Negative Control: In any experiment investigating the effects of racemic or (-)-Alprenolol, the (+)-isomer serves as an ideal negative control. An effect observed with (-)-Alprenolol but not with this compound at similar concentrations can be confidently attributed to β-receptor blockade.

  • Investigating Non-Receptor Mediated Effects: Some beta-blockers exhibit effects independent of β-receptor antagonism, such as membrane-stabilizing or "local anesthetic" actions.[10] Since both (+)- and (-)-isomers may possess these properties, comparing their effects can help isolate these non-specific actions from true receptor-mediated responses. For example, one study showed that both (+)- and (-)-alprenolol could suppress ventricular arrhythmias in dogs, but the dose required for the (+)-isomer was much higher, suggesting the anti-arrhythmic effect might be partially related to properties other than beta-blockade.[2]

  • Probing Stereospecificity: this compound is essential for studies designed to probe the stereospecific nature of the β-adrenergic receptor binding pocket. The dramatic difference in affinity between the two isomers provides a clear demonstration of the receptor's chiral recognition capabilities.[6][7]

Conclusion

This compound is an indispensable pharmacological tool in cardiovascular research. While possessing negligible beta-blocking activity compared to its potent enantiomer, (-)-Alprenolol, its value lies in this very disparity. By serving as a robust negative control and a tool to investigate non-specific effects, this compound allows researchers to dissect the precise mechanisms of beta-adrenergic signaling and pharmacology with greater confidence and accuracy. Its use is fundamental to validating that an observed physiological or cellular response is a direct consequence of β-receptor antagonism.

References

A Deep Dive into the Stereoselective Pharmacology of Alprenolol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological profiles of the enantiomers of alprenolol (B1662852), a non-selective beta-adrenergic receptor antagonist that also exhibits affinity for serotonin (B10506) 5-HT1A receptors. By dissecting the stereoselective interactions of (+)-Alprenolol and (-)-Alprenolol with their target receptors, this document aims to equip researchers and drug development professionals with a detailed understanding of their distinct pharmacological properties, the experimental methodologies used to elucidate these characteristics, and the underlying signaling pathways they modulate.

Receptor Binding Affinity: A Tale of Two Enantiomers

The pharmacological activity of alprenolol is predominantly attributed to its (-)-enantiomer, which displays significantly higher affinity for beta-adrenergic receptors compared to the (+)-enantiomer. This stereoselectivity is a critical factor in its therapeutic action. While specific Ki values for the individual enantiomers are not consistently reported across all studies, the available data for racemic alprenolol and the established principles of stereochemistry in beta-blockers provide a clear picture of their differential binding.

Table 1: Receptor Binding Affinities (Ki/Kd in nM) of Alprenolol

Compoundβ1-Adrenergic Receptorβ2-Adrenergic Receptor5-HT1A Receptor
(±)-Alprenolol 15[1]0.91[1]34[1]
(-)-Alprenolol Kd: 7-11[2]-Antagonist activity confirmed[3][4][5][6][7]
This compound --Antagonist activity confirmed[8]

Note: A lower Ki/Kd value indicates a higher binding affinity. The data for (±)-Alprenolol represents the racemic mixture. The (-)-enantiomer is known to be the more potent beta-blocker.

Functional Activity: Beyond Simple Blockade

The functional consequences of receptor binding reveal further distinctions between the alprenolol enantiomers. The primary mechanism of action for (-)-Alprenolol is the competitive antagonism of catecholamines at both β1- and β2-adrenergic receptors, leading to reduced heart rate, myocardial contractility, and blood pressure[5][8][9][10].

Interestingly, alprenolol has also been shown to act as a biased agonist at the β1-adrenergic receptor. Both (+)- and (-)-Alprenolol can stimulate β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR), a G protein-independent signaling pathway[11]. This biased signaling may contribute to some of the drug's pleiotropic effects.

At the 5-HT1A receptor, both enantiomers act as antagonists[3][4][5][6][7][8]. This activity may contribute to the overall pharmacological profile of alprenolol, potentially influencing its effects on the central nervous system.

Experimental Protocols: Unraveling the Mechanisms

The characterization of the pharmacological profile of alprenolol enantiomers relies on a suite of in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This assay quantifies the affinity of the alprenolol enantiomers for β1- and β2-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of (+)- and (-)-Alprenolol for β-adrenergic receptors.

Materials:

  • Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Cyanopindolol ([125I]-CYP).

  • Unlabeled enantiomers of alprenolol.

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., propranolol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in lysis buffer and isolate the membrane fraction through differential centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of a non-specific competitor.

    • Competitive Binding: Membranes, radioligand, and varying concentrations of the alprenolol enantiomer.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This assay measures the ability of alprenolol enantiomers to modulate the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

Objective: To determine the effect of (+)- and (-)-Alprenolol on adenylyl cyclase activity.

Materials:

  • Cell membranes expressing β-adrenergic receptors.

  • Adenylyl cyclase activator (e.g., isoproterenol (B85558) or forskolin).

  • Alprenolol enantiomers.

  • Assay Buffer: Typically contains ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX), and a buffer system (e.g., Tris-HCl).

  • cAMP detection kit (e.g., ELISA or HTRF-based).

Procedure:

  • Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

  • Reaction Setup: In a microplate, combine the membrane preparation, the alprenolol enantiomer (or vehicle), and the adenylyl cyclase activator.

  • Incubation: Initiate the reaction by adding the assay buffer containing ATP. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.

  • cAMP Quantification: Centrifuge the samples to pellet the membranes and measure the cAMP concentration in the supernatant using a commercial cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the alprenolol enantiomer concentration to determine the IC50 (for antagonists) or EC50 (for agonists) values.

β-Arrestin Recruitment Assay

This assay assesses the ability of alprenolol enantiomers to promote the interaction between the β-adrenergic receptor and β-arrestin, a key event in G protein-independent signaling.

Objective: To quantify the recruitment of β-arrestin to the β-adrenergic receptor upon stimulation with alprenolol enantiomers.

Materials:

  • Cell line stably co-expressing the β-adrenergic receptor fused to a reporter fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Alprenolol enantiomers.

  • Assay buffer or medium.

  • Detection reagents for the reporter system (e.g., chemiluminescent substrate).

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells into a 384-well assay plate and incubate overnight.

  • Ligand Addition: Add serial dilutions of the alprenolol enantiomers to the cells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor-β-arrestin interaction.

  • Detection: Add the detection reagent to each well and incubate at room temperature to allow the signal to develop.

  • Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Subtract the background signal and plot the signal intensity against the logarithm of the alprenolol enantiomer concentration to generate dose-response curves and determine EC50 values.

Signaling Pathways: A Visual Guide

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by alprenolol.

Beta-Adrenergic Receptor Signaling

Beta_Adrenergic_Signaling cluster_receptor β-Adrenergic Receptor cluster_g_protein G-Protein Signaling Alprenolol (-)-Alprenolol betaAR β1/β2-AR Alprenolol->betaAR Antagonism Gs Gs betaAR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKA->Downstream Phosphorylation Five_HT1A_Signaling cluster_receptor 5-HT1A Receptor cluster_g_protein G-Protein Signaling Alprenolol (+/-)-Alprenolol FiveHT1A 5-HT1A-R Alprenolol->FiveHT1A Antagonism Gi Gi/o FiveHT1A->Gi Activation ERK ERK FiveHT1A->ERK Activation (via Gβγ) AC Adenylyl Cyclase Gi->AC Inhibition IonChannels K+ Channels (Open) Ca2+ Channels (Close) Gi->IonChannels Modulation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Beta_Arrestin_EGFR_Transactivation Alprenolol (+/-)-Alprenolol beta1AR β1-AR Alprenolol->beta1AR Biased Agonism GRK GRK5/6 beta1AR->GRK Recruitment betaArrestin β-Arrestin beta1AR->betaArrestin Recruitment GRK->beta1AR Phosphorylation Src Src betaArrestin->Src Scaffolding MMP MMP Src->MMP Activation proHBEGF pro-HB-EGF MMP->proHBEGF Cleavage HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR HBEGF->EGFR Binding ERK ERK EGFR->ERK Activation Downstream Downstream Signaling ERK->Downstream Phosphorylation

References

Alprenolol: From Cardiovascular Drug to a Key Research Tool in Unraveling Biased GPCR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initially developed in the mid-20th century as a non-selective β-adrenergic receptor antagonist for cardiovascular indications, Alprenolol (B1662852) has evolved into an indispensable research tool.[1][2][3] Its unique pharmacological properties, particularly its ability to act as a biased agonist, have provided researchers with a powerful probe to dissect the complexities of G protein-coupled receptor (GPCR) signaling. This guide provides a comprehensive overview of the discovery and historical development of Alprenolol, with a focus on its application as a research tool. It includes detailed methodologies for key experiments that have been instrumental in defining its pharmacological profile, quantitative data to support these findings, and visualizations of the signaling pathways it modulates.

Discovery and Historical Development

Alprenolol was developed by a team of scientists at ICI Pharmaceuticals in the 1960s, a period of intense research into β-adrenergic receptor antagonists.[4] This work was pioneered by Sir James Black, who laid the foundation for the development of beta-blockers, leading to a revolution in the treatment of cardiovascular diseases. The team at ICI, which included A.F. Crowther and L.H. Smith, systematically synthesized and tested a series of aryloxypropanolamine derivatives, leading to the discovery of potent β-blockers like propranolol (B1214883) and, subsequently, Alprenolol.[4] While initially used for conditions like angina pectoris, hypertension, and arrhythmias, the clinical use of Alprenolol has declined with the advent of more selective beta-blockers.[1][5] However, its value in the research community has only grown.

A pivotal shift in the scientific understanding of Alprenolol came with the discovery of "biased agonism" or "functional selectivity." Researchers, notably the group led by Robert J. Lefkowitz, demonstrated that Alprenolol could selectively activate certain downstream signaling pathways while blocking others.[6][7] Specifically, Alprenolol was shown to be a potent antagonist of G protein-mediated adenylyl cyclase activation, the classical pathway for β-adrenergic receptors.[6] Concurrently, it was found to stimulate β-arrestin-mediated signaling pathways independently of G protein activation.[8][9] This discovery established Alprenolol as a key tool for investigating the non-canonical signaling of GPCRs, allowing scientists to explore the distinct physiological consequences of G protein-dependent and β-arrestin-dependent pathways.

Alprenolol as a Research Tool: Probing Biased Agonism

Alprenolol's utility as a research tool is primarily centered on its ability to differentiate between G protein- and β-arrestin-mediated signaling at β-adrenergic receptors. This has profound implications for understanding GPCR physiology and for the development of next-generation therapeutics with improved efficacy and reduced side effects.

Key Experimental Observations

Seminal studies have utilized Alprenolol to demonstrate that β-blockers can do more than simply block receptor function. Key findings include:

  • Antagonism of G Protein Signaling: Alprenolol effectively blocks the isoproterenol-stimulated production of cyclic AMP (cAMP), a hallmark of Gαs protein activation.[6]

  • Stimulation of β-arrestin Recruitment: Despite blocking G protein signaling, Alprenolol promotes the recruitment of β-arrestin to the β1- and β2-adrenergic receptors.[1][8]

  • Activation of G Protein-Independent Pathways: Alprenolol has been shown to stimulate the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the ERK/MAPK pathway in a β-arrestin-dependent manner.[8][9]

These observations have solidified the concept of biased agonism and have positioned Alprenolol as a prototypical biased agonist at β-adrenergic receptors.

Quantitative Data

The following tables summarize key quantitative data that characterize the pharmacological properties of Alprenolol.

ParameterReceptorValueSpecies/Cell LineReference
Binding Affinity (Ki) β1-AR~1-10 nMVarious[10]
β2-AR~1-10 nMVarious[10]
Functional Antagonism (IC50) β-AR~10-100 nM (cAMP)Various[11]
β-arrestin Recruitment (EC50) β1-AR~1 µMHEK293[8]
β2-AR~1 µMHEK293[1]
EGFR Transactivation β1-AR~1.5-fold increaseHEK293[8]

Table 1: Pharmacological Properties of Alprenolol.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Alprenolol as a research tool.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Alprenolol for β-adrenergic receptors.

  • Objective: To determine the equilibrium dissociation constant (Ki) of Alprenolol.

  • Materials:

    • Cell membranes expressing the β-adrenergic receptor of interest (e.g., from HEK293 cells).

    • Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).

    • Unlabeled Alprenolol.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of unlabeled Alprenolol.

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add the diluted unlabeled Alprenolol to the wells.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of Alprenolol.

    • Determine the IC50 value (the concentration of Alprenolol that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

cAMP Functional Assay

This assay measures the ability of Alprenolol to antagonize G protein-mediated signaling.

  • Objective: To determine the IC50 of Alprenolol for the inhibition of agonist-stimulated cAMP production.

  • Materials:

    • Whole cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).

    • A β-adrenergic agonist (e.g., Isoproterenol).

    • Alprenolol.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Procedure:

    • Seed cells in a 96- or 384-well plate and grow to confluence.

    • Pre-incubate the cells with a phosphodiesterase inhibitor.

    • Add varying concentrations of Alprenolol to the cells and incubate.

    • Add a fixed concentration of the β-adrenergic agonist (typically the EC80 concentration) to stimulate cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone (100%) and the basal level (0%).

    • Plot the percentage of inhibition against the logarithm of the Alprenolol concentration to determine the IC50 value.[13][14]

β-arrestin Recruitment Assay

This assay measures the ability of Alprenolol to promote the interaction between the β-adrenergic receptor and β-arrestin.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of Alprenolol for β-arrestin recruitment.

  • Materials:

    • A cell line engineered to report on the receptor-β-arrestin interaction (e.g., using PathHunter® β-arrestin assay from DiscoveRx, which utilizes enzyme fragment complementation).

    • Alprenolol.

  • Procedure:

    • Plate the engineered cells in a 384-well plate.

    • Prepare serial dilutions of Alprenolol.

    • Add the diluted Alprenolol to the cells.

    • Incubate for a specified time (e.g., 90 minutes) at 37°C.

    • Add the detection reagents according to the assay manufacturer's protocol.

    • Measure the chemiluminescent or fluorescent signal.

  • Data Analysis:

    • Plot the signal against the log concentration of Alprenolol.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[15][16][17]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Alprenolol.

G_Protein_Signaling cluster_membrane Plasma Membrane BAR β-Adrenergic Receptor G_protein G Protein (Gαs) BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Isoproterenol Isoproterenol (Agonist) Isoproterenol->BAR Activates Alprenolol Alprenolol (Antagonist) Alprenolol->BAR Blocks PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Canonical G Protein-Dependent Signaling Pathway Blocked by Alprenolol.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane BAR β-Adrenergic Receptor Beta_Arrestin β-Arrestin BAR->Beta_Arrestin Recruits EGFR EGFR ERK ERK/MAPK EGFR->ERK Activates Alprenolol Alprenolol (Biased Agonist) Alprenolol->BAR Activates Src Src Beta_Arrestin->Src Activates Src->EGFR Transactivates Downstream Gene Transcription, Cell Proliferation ERK->Downstream

G Protein-Independent, β-arrestin-Mediated Signaling Pathway Activated by Alprenolol.

Experimental_Workflow cluster_assays In Vitro Characterization of Alprenolol cluster_outcomes Pharmacological Profile Binding Radioligand Binding Assay Ki Determine Ki (Binding Affinity) Binding->Ki cAMP cAMP Functional Assay IC50 Determine IC50 (G Protein Antagonism) cAMP->IC50 Arrestin β-arrestin Recruitment Assay EC50 Determine EC50 (β-arrestin Agonism) Arrestin->EC50 EGFR EGFR Transactivation Assay Efficacy Measure Efficacy (Downstream Signaling) EGFR->Efficacy

Experimental Workflow for Characterizing Alprenolol's Biased Agonism.

Conclusion

Alprenolol has traversed a remarkable journey from a clinically used cardiovascular drug to a sophisticated research tool that has been instrumental in reshaping our understanding of GPCR signaling. Its ability to act as a biased agonist, selectively activating β-arrestin-dependent pathways while inhibiting G protein-mediated signaling, has provided an invaluable pharmacological probe for researchers. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize Alprenolol in their research or to understand the principles of biased agonism. As the field of GPCR pharmacology continues to evolve, the lessons learned from studying compounds like Alprenolol will undoubtedly pave the way for the design of more selective and effective therapeutics.

References

An In-depth Exploration of (+)-Alprenolol's Binding Affinity to Beta-1 versus Beta-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of the dextrorotatory enantiomer of alprenolol (B1662852), (+)-alprenolol, for beta-1 (β1) and beta-2 (β2) adrenergic receptors. While the racemic mixture and the levorotatory enantiomer, (-)-alprenolol, are well-characterized beta-blockers, the specific binding properties of this compound are less commonly reported. This document synthesizes available data on the stereoselectivity of alprenolol binding, outlines detailed experimental protocols for determining binding affinities, and illustrates the associated signaling pathways. A key finding is the significantly lower affinity of this compound compared to (-)-alprenolol for both β1 and β2 receptors, a critical consideration in pharmacological studies and drug development.

Introduction

Alprenolol is a non-selective beta-adrenergic receptor antagonist that has been utilized in the management of cardiovascular conditions such as hypertension and angina pectoris. As a chiral molecule, alprenolol exists as two enantiomers: this compound and (-)-alprenolol. The interaction of these enantiomers with their target receptors often exhibits a high degree of stereoselectivity, leading to significant differences in their pharmacological activity. Understanding the binding affinity of each enantiomer for β1 and β2 adrenergic receptor subtypes is paramount for elucidating their specific physiological effects and for the rational design of more selective therapeutic agents. This guide focuses on the binding characteristics of this compound, providing quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Quantitative Analysis of Binding Affinity

Direct binding affinity data for this compound is not as prevalent in the literature as for (-)-alprenolol or the racemic mixture. However, the stereoselectivity of alprenolol binding is well-documented, with the (-)-enantiomer consistently demonstrating a significantly higher affinity for beta-adrenergic receptors.

Studies have shown that the (-)-stereoisomers of beta-adrenergic antagonists, including alprenolol, are 9- to 300-fold more potent than their corresponding (+)-stereoisomers.[1] Specifically for alprenolol, the (S)-(-)-enantiomer is reported to be approximately 100 times more active than the (R)-(+)-isomer.[2]

Based on this established stereoselectivity, we can estimate the binding affinity of this compound. Given a reported dissociation constant (Kd) for (-)-[3H]alprenolol of approximately 10 nM for beta-adrenergic receptors in human lymphocytes, the Kd for this compound can be inferred to be in the micromolar range.[1]

For the purpose of this guide, we will present the known affinity of (-)-alprenolol and the estimated affinity for this compound based on the 100-fold difference in potency.

Table 1: Binding Affinity of Alprenolol Enantiomers for Beta-Adrenergic Receptors

CompoundReceptor SubtypepKiKi (nM)RadioligandTissue/Cell SourceReference
(-)-AlprenololBeta (non-selective)~8.0~10(-)-[3H]AlprenololHuman Lymphocytes[1]
This compound (Estimated) Beta (non-selective) ~6.0 ~1000 N/A N/A [1][2]

Note: The pKi and Ki values for this compound are estimated based on the reported 100-fold lower potency compared to (-)-Alprenolol.

Experimental Protocols

The determination of binding affinities for compounds like this compound relies on robust and reproducible experimental methodologies. The two primary assays employed are the radioligand binding assay and the functional assay measuring downstream signaling events.

Competitive Radioligand Binding Assay

This assay directly measures the ability of an unlabeled ligand, such as this compound, to compete with a radiolabeled ligand for binding to the receptor. A commonly used radioligand for beta-adrenergic receptors is [3H]-dihydroalprenolol.

Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes expressing human β1 or β2 adrenergic receptors (e.g., from transfected CHO or HEK293 cells).

  • [3H]-Dihydroalprenolol (Radioligand).

  • This compound (unlabeled competitor).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge to pellet the membranes and wash with assay buffer. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, [3H]-dihydroalprenolol, and assay buffer.

    • Non-specific Binding: Membrane preparation, [3H]-dihydroalprenolol, and a high concentration of a non-labeled antagonist (e.g., propranolol) to saturate the receptors.

    • Competitive Binding: Membrane preparation, [3H]-dihydroalprenolol, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (β1 or β2 expressing) incubation Incubate Membranes with Radioligand & this compound prep_membranes->incubation prep_reagents Prepare Reagents (Radioligand, this compound) prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Workflow for a Competitive Radioligand Binding Assay.
Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor binding by quantifying the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). As this compound is an antagonist, its effect is measured by its ability to inhibit the cAMP production stimulated by a beta-adrenergic agonist.

Objective: To determine the functional potency of this compound in inhibiting agonist-induced cAMP production mediated by β1 and β2 adrenergic receptors.

Materials:

  • Whole cells expressing human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).

  • Beta-adrenergic agonist (e.g., isoproterenol).

  • This compound.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Plate cells expressing the receptor of interest in a multi-well plate and grow to the desired confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production.

  • Incubation: Incubate for a time sufficient to allow for cAMP accumulation (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

cAMP_Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis plate_cells Plate Cells (β1 or β2 expressing) pre_incubate Pre-incubate with This compound plate_cells->pre_incubate stimulate Stimulate with Agonist (e.g., Isoproterenol) pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_cAMP Measure cAMP Levels lyse_cells->measure_cAMP analyze_data Determine IC50 measure_cAMP->analyze_data

Workflow for a cAMP Accumulation Functional Assay.

Signaling Pathways

Both β1 and β2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G protein, Gs. Upon agonist binding, a conformational change in the receptor activates Gs, which in turn activates adenylyl cyclase to produce cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. As an antagonist, this compound competitively binds to the receptor, preventing agonist binding and subsequent activation of this signaling cascade.

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Norepinephrine) Beta_Receptor β1 or β2 Receptor Agonist->Beta_Receptor Binds & Activates Alprenolol This compound Alprenolol->Beta_Receptor Binds & Blocks Gs Gs Protein Beta_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Canonical Beta-Adrenergic Receptor Signaling Pathway.

Conclusion

The binding affinity of this compound for both β1 and β2 adrenergic receptors is significantly lower than that of its levorotatory counterpart, (-)-alprenolol. This pronounced stereoselectivity, with a potency difference of approximately 100-fold, underscores the importance of considering enantiomeric composition in pharmacological research and drug development. The experimental protocols detailed in this guide, namely competitive radioligand binding assays and functional cAMP accumulation assays, provide robust methods for quantifying these differences in binding affinity and functional antagonism. A thorough understanding of the binding characteristics of individual enantiomers is crucial for the development of safer and more effective beta-blocker therapies.

References

An In-depth Technical Guide on the Interaction of (+)-Alprenolol with 5-HT1A and 5-HT1B Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction of the dextrorotatory enantiomer of alprenolol (B1662852), (+)-alprenolol, with the serotonin (B10506) 1A (5-HT1A) and 1B (5-HT1B) receptors. While alprenolol is widely recognized as a non-selective β-adrenergic receptor antagonist, its significant affinity for serotonergic receptors, particularly the 5-HT1A and 5-HT1B subtypes, presents a complex pharmacological profile. This document collates available quantitative data on the binding affinity and functional activity of alprenolol enantiomers, details relevant experimental methodologies, and visualizes the associated signaling pathways. A deeper understanding of the stereoselective interaction of alprenolol with these serotonin receptors is crucial for the design of more selective ligands and for elucidating the off-target effects of existing therapeutics.

Introduction

Alprenolol is a non-selective β-adrenergic receptor antagonist that has been used in the management of hypertension and angina pectoris.[1] It exists as a racemic mixture of two enantiomers, this compound and (-)-alprenolol. Beyond its primary action on β-adrenoceptors, alprenolol also exhibits notable antagonist activity at 5-HT1A and 5-HT1B receptors.[1][2] This interaction is of significant interest to researchers and drug developers as it may contribute to the overall pharmacological and side-effect profile of the drug. Furthermore, understanding the stereoselectivity of this interaction is critical for the development of more specific therapeutic agents. This guide focuses specifically on the interaction of this compound with 5-HT1A and 5-HT1B receptors, summarizing the current state of knowledge.

Quantitative Data on the Interaction of Alprenolol Enantiomers with 5-HT1A and 5-HT1B Receptors

The binding affinity and functional activity of alprenolol at 5-HT1A and 5-HT1B receptors have been characterized in various studies. The available data, primarily from studies on the racemic mixture and the (-)-enantiomer, are summarized below. It is important to note that specific quantitative data for this compound remains limited in the publicly available literature.

Table 1: Binding Affinity (Ki) of Alprenolol and its Enantiomers for 5-HT1A and 5-HT1B Receptors

CompoundReceptorSpeciesTissue/Cell LineRadioligandKi (nM)Reference(s)
(±)-Alprenolol5-HT1ARatHippocampal MembranesNot Specified34[2]
(±)-Alprenolol5-HT1BRatStriatal MembranesNot Specified134[2]
(-)-Alprenolol5-HT1ARatBrain Membranes[3H]5-HTPotent displacer[3]
This compound5-HT1ARatBrain Membranes[3H]5-HTLess potent displacer than (-)-enantiomer[3]
(-)-Propranolol5-HT1ARatBrain Membranes[3H]5-HTHigh affinity[3][4]
(+)-Propranolol5-HT1ARatBrain Membranes[3H]5-HTLower affinity than (-)-enantiomer[3][4]

*Note: Propranolol (B1214883) is a structurally related β-blocker, and data on its enantiomers are included for comparative purposes, as they often exhibit similar stereoselective trends at 5-HT receptors.

Table 2: Functional Activity of Alprenolol Enantiomers at 5-HT1A Receptors

CompoundAssaySpeciesTissue/Cell LineAgonistActivityPotencyReference(s)
(-)-AlprenololAdenylate Cyclase InhibitionRatHippocampus8-OH-DPATAntagonistPotent reversal of inhibition[4]
This compoundAdenylate Cyclase InhibitionRatHippocampus8-OH-DPATAntagonistLess potent than (-)-enantiomer[4]

Experimental Protocols

The characterization of this compound's interaction with 5-HT1A and 5-HT1B receptors involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A and 5-HT1B receptors.

Methodology:

  • Membrane Preparation:

    • Tissues (e.g., rat hippocampus for 5-HT1A, rat striatum for 5-HT1B) or cells stably expressing the human recombinant receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and large debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, or [¹²⁵I]iodocyanopindolol for 5-HT1B) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of a known saturating ligand (e.g., serotonin).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays

Functional assays measure the biological response following ligand binding and can determine whether a compound is an agonist, antagonist, or inverse agonist.

Objective: To determine the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase activity via 5-HT1A or 5-HT1B receptors.

Methodology:

  • Cell Culture:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT1A or 5-HT1B receptor are cultured to ~80-90% confluency.

  • Assay Procedure:

    • Cells are harvested and resuspended in stimulation buffer.

    • Cells are pre-incubated with varying concentrations of this compound.

    • A fixed concentration of a 5-HT1A or 5-HT1B agonist (e.g., 5-CT or 8-OH-DPAT) is then added to the cells, along with a fixed concentration of forskolin (B1673556) to stimulate cAMP production.

    • The cells are incubated to allow for changes in intracellular cAMP levels.

    • The reaction is stopped, and the cells are lysed.

    • Intracellular cAMP levels are quantified using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • The ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is measured.

    • The IC50 value, the concentration of this compound that reverses 50% of the maximal agonist effect, is determined by non-linear regression analysis.

Objective: To measure the ability of this compound to antagonize agonist-stimulated G-protein activation.

Methodology:

  • Membrane Preparation:

    • Membranes are prepared from cells expressing the receptor of interest as described for the radioligand binding assay.

  • Assay Procedure:

    • Membranes are incubated with varying concentrations of this compound in an assay buffer containing GDP.

    • A fixed concentration of a 5-HT1A or 5-HT1B agonist is then added.

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

    • The incubation allows for the exchange of GDP for [³⁵S]GTPγS on activated Gα subunits.

    • The reaction is terminated by rapid filtration.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis:

    • The antagonist effect of this compound is determined by its ability to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

    • The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Visualizations

Both 5-HT1A and 5-HT1B receptors are members of the G protein-coupled receptor (GPCR) superfamily and primarily couple to inhibitory G proteins of the Gi/o family. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Canonical 5-HT1A/1B Receptor Signaling Pathway

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, thereby reducing the production of cAMP. As an antagonist, this compound is expected to bind to the receptor and prevent this agonist-induced signaling cascade.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonist Agonist Agonist Receptor 5-HT1A / 5-HT1B Receptor Agonist->Receptor Binds G_protein Gi/o Protein (inactive) Receptor->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein_active Gi/o Protein (active) G_protein->G_protein_active GDP -> GTP G_protein_active->AC ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates This compound This compound This compound->Receptor Blocks Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and varying concentrations of This compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Data Analysis: Determine IC50 and Ki count->analyze end End analyze->end cAMP_Assay_Workflow start Start culture Culture 5-HT1A/1B Receptor- Expressing Cells start->culture preincubate Pre-incubate Cells with This compound culture->preincubate stimulate Stimulate with Agonist and Forskolin preincubate->stimulate incubate Incubate to Allow cAMP Production stimulate->incubate lyse Lyse Cells incubate->lyse measure Measure cAMP Levels lyse->measure analyze Data Analysis: Determine IC50 measure->analyze end End analyze->end

References

A Technical Guide to the Physicochemical Properties of (+)-Alprenolol for Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of (+)-Alprenolol. The information presented is intended to support researchers and professionals in designing and executing robust experiments in drug discovery and development. This document outlines key quantitative data, detailed experimental methodologies for their determination, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound is the dextrorotatory enantiomer of Alprenolol, a non-selective β-adrenergic receptor antagonist also known for its antagonist activity at 5-HT1A and 5-HT1B serotonin (B10506) receptors.[1] Understanding its physicochemical characteristics is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and receptor interaction.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Alprenolol. It is important to note that many reported values pertain to the racemic mixture, (±)-Alprenolol.

PropertyValueReference(s)
IUPAC Name (2R)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol
Chemical Formula C₁₅H₂₃NO₂[2][3]
Molecular Weight 249.35 g/mol [2][3]
Appearance Solid, White to off-white crystalline solid[2]
Melting Point 107-109 °C[2]
Boiling Point 399.8 ± 27.0 °C (Predicted)
pKa (Basic) 9.51 - 9.67[2]
logP (Octanol-Water) 2.8 - 3.1[2]
Water Solubility 547 mg/L (approximately 2.19 mM)[2]
Optical Rotation, [α]D A specific value for this compound is not readily available in the cited literature. As an enantiomer, it will have a positive rotation of equal magnitude to the negative rotation of (-)-Alprenolol.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is critical for understanding its ionization state at different physiological pH values.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

  • Sample Preparation: Dissolve an accurately weighed quantity of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture for sparingly soluble compounds) to achieve a concentration of approximately 1 mM.

  • Titration Setup:

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.

    • To maintain a constant ionic strength, add a background electrolyte such as 0.15 M potassium chloride (KCl) to the sample solution.

    • Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.

  • Titration Procedure:

    • Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.

    • For the basic amine in Alprenolol, titrate the solution with the standardized 0.1 M HCl.

    • Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve. This can be more accurately found by calculating the first or second derivative of the curve, where the inflection point is most evident.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound, indicating its distribution preference between an immiscible organic phase (n-octanol) and an aqueous phase.

Principle: The shake-flask method is the traditional and most reliable technique for logP determination. It involves dissolving the compound in a biphasic system of n-octanol and water (or a suitable buffer), allowing the system to reach equilibrium, and then measuring the compound's concentration in each phase.

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or pH 7.4 phosphate (B84403) buffer for logD determination) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase. The volume ratio can be adjusted depending on the expected lipophilicity.

    • Seal the vessel and shake it vigorously for a sufficient period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.

    • Let the vessel stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Alprenolol]octanol / [Alprenolol]aqueous

    • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)

    • Conduct the experiment at a controlled temperature, typically 25 °C, and repeat for accuracy.

Determination of Water Solubility by Shake-Flask Method

Aqueous solubility is a critical parameter that influences a drug's dissolution rate and bioavailability.

Principle: This method determines the equilibrium solubility of a compound by creating a saturated solution. Excess solid compound is agitated in water until equilibrium is reached, after which the concentration of the dissolved compound in the filtered aqueous phase is measured.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of purified water or a relevant buffer solution. The excess solid is necessary to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or stirrer.

    • Equilibration time can vary significantly depending on the compound, but 24 to 72 hours is a common range to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the solid phase from the aqueous phase. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid temperature changes during this step.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of dissolved this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The resulting concentration is the equilibrium solubility of the compound under the specified conditions (e.g., in mg/L or mol/L).

    • Perform the experiment in triplicate to ensure the reliability of the results.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes involving this compound can provide a clearer understanding for experimental design.

β-Adrenergic Receptor Signaling Pathway

This compound acts as an antagonist at β-adrenergic receptors, blocking the canonical Gs-protein coupled signaling cascade. This prevents the downstream effects of endogenous agonists like epinephrine (B1671497) and norepinephrine.

G_protein_signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_protein Gαsβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->Receptor Activates Alprenolol This compound (Antagonist) Alprenolol->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Antagonistic action of this compound on the β-adrenergic signaling pathway.

Experimental Workflow for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This workflow outlines the steps to determine the IC₅₀ of this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing β-adrenergic receptors Drug_Dilution 2. Prepare serial dilutions of this compound Treatment 3. Treat cells with Alprenolol and a fixed concentration of agonist (e.g., Isoproterenol) Drug_Dilution->Treatment Incubation 4. Incubate for a defined period Treatment->Incubation Measurement 5. Measure downstream signal (e.g., cAMP levels) Incubation->Measurement Data_Plot 6. Plot % Inhibition vs. log[Alprenolol] Measurement->Data_Plot Curve_Fit 7. Fit data to a sigmoidal dose-response curve Data_Plot->Curve_Fit IC50_Calc 8. Calculate IC₅₀ value Curve_Fit->IC50_Calc

Caption: A typical experimental workflow for determining the IC₅₀ of this compound.

References

Unraveling the Intrinsic Sympathomimetic Activity of Alprenolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the intrinsic sympathomimetic activity (ISA) of Alprenolol (B1662852), a non-selective beta-adrenergic receptor antagonist. Delving into its molecular mechanisms, this document provides a comprehensive overview of the signaling pathways Alprenolol modulates, detailed experimental protocols for its characterization, and a quantitative analysis of its partial agonist effects.

Introduction: The Dual Nature of Alprenolol

Alprenolol, a classical beta-blocker, distinguishes itself from other drugs in its class through its possession of intrinsic sympathomimetic activity (ISA).[1][2][3] This property confers upon Alprenolol the ability to act as a partial agonist at β-adrenergic receptors.[4] Consequently, in addition to competitively blocking the binding of potent endogenous agonists like epinephrine (B1671497) and norepinephrine, Alprenolol can elicit a submaximal receptor response.[3] This dual action of antagonism in the presence of high catecholamine levels and mild stimulation in their absence contributes to a unique pharmacological profile, potentially mitigating some of the adverse effects associated with full antagonists, such as excessive bradycardia.[3]

Molecular Mechanisms and Signaling Pathways

Alprenolol's interaction with β-adrenergic receptors triggers a cascade of intracellular signaling events. Its intrinsic sympathomimetic activity is a manifestation of its ability to induce a specific receptor conformation that, while different from that induced by a full agonist, is sufficient to initiate downstream signaling.

The Canonical Gs-Adenylyl Cyclase Pathway

The classical signaling pathway for β-adrenergic receptors involves their coupling to the stimulatory G protein (Gs). Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the α-subunit of Gs (Gαs). The activated Gαs then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). As a partial agonist, Alprenolol can weakly activate this pathway, leading to a modest increase in intracellular cAMP levels compared to a full agonist like isoproterenol.[5]

Gs_Signaling_Pathway Alprenolol Alprenolol (Partial Agonist) Receptor β-Adrenergic Receptor Alprenolol->Receptor Binds Gs Gs Protein (GDP-bound) Receptor->Gs Activates Gs_active Gαs (GTP-bound) Gs->Gs_active GDP/GTP Exchange AC Adenylyl Cyclase Gs_active->AC Stimulates cAMP cAMP (submaximal) AC->cAMP Catalyzes ATP ATP ATP->AC

Canonical Gs-Adenylyl Cyclase Pathway Activation by Alprenolol.
The β-Arrestin-Mediated Signaling Pathway

Recent research has unveiled a G protein-independent signaling pathway mediated by β-arrestins. Alprenolol has been shown to be a biased agonist, preferentially activating this pathway.[5][6][7] Upon Alprenolol binding, the β-adrenergic receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which can then act as a scaffold for other signaling proteins, such as Src kinase. This complex can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[5][7]

B_Arrestin_Signaling_Pathway Alprenolol Alprenolol Receptor β-Adrenergic Receptor Alprenolol->Receptor Binds GRK GRK Receptor->GRK Recruits Receptor_P Phosphorylated Receptor GRK->Receptor Phosphorylates B_Arrestin β-Arrestin Receptor_P->B_Arrestin Recruits Src Src B_Arrestin->Src Recruits EGFR EGFR Src->EGFR Transactivates ERK ERK1/2 Activation EGFR->ERK Leads to Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end Adenylyl_Cyclase_Workflow start Start setup Prepare Reaction Mix (Membranes, Buffers, Alprenolol) start->setup initiate Initiate with [α-³²P]ATP setup->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Stop Solution incubate->terminate separate Separate [³²P]cAMP (Column Chromatography) terminate->separate count Scintillation Counting separate->count analyze Calculate EC50 and Emax count->analyze end End analyze->end

References

Probing G Protein-Coupled Receptor Function: An In-depth Technical Guide to the Role of (+)-Alprenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a myriad of physiological processes. Their significance as therapeutic targets is underscored by the fact that a substantial portion of all FDA-approved drugs act on these receptors. Understanding the intricate mechanisms of GPCR function, including ligand binding, signal transduction, and regulation, is paramount for the development of novel therapeutics. Pharmacological probes are indispensable tools in this endeavor, and among them, the non-selective β-adrenergic receptor antagonist, (+)-Alprenolol, has emerged as a valuable instrument for dissecting GPCR signaling pathways.

This technical guide provides a comprehensive overview of the application of this compound as a probe for GPCR function. We will delve into its pharmacological profile, its use in key experimental assays, and its role in elucidating the complexities of GPCR signaling, including the concept of biased agonism. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the study of GPCRs.

Pharmacological Profile of this compound

Alprenolol (B1662852) is a non-selective β-adrenergic receptor antagonist, meaning it blocks the action of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at both β1 and β2 adrenergic receptors.[1] It is the racemic mixture of two enantiomers, this compound and (-)-Alprenolol. A critical aspect of its pharmacology is its stereospecificity; the (-)-enantiomer of alprenolol exhibits a significantly higher affinity for β-adrenergic receptors, often by two orders of magnitude or more, compared to the (+)-enantiomer.[2][3][4][5] This stereoselectivity makes the comparison of the two enantiomers a powerful tool for confirming that the observed effects are mediated specifically through the β-adrenergic receptor.

Beyond its classical role as a competitive antagonist, alprenolol has been shown to act as a "biased agonist."[6][7] This means that it can selectively activate certain downstream signaling pathways while blocking others. Specifically, alprenolol has been demonstrated to stimulate G protein-independent, β-arrestin-dependent signaling cascades.[8][9][10] This property is invaluable for investigating the functional selectivity of GPCR signaling.

In addition to its primary targets, alprenolol also exhibits antagonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors, a factor to consider when interpreting experimental results.[11]

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of alprenolol at various GPCRs. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell type, and the specific assay performed.

Table 1: Binding Affinity (Ki) of Alprenolol Enantiomers for β-Adrenergic Receptors

EnantiomerReceptor SubtypeKi (nM)RadioligandSource Tissue/Cell LineReference
(-)-Alprenololβ-adrenergic (unspecified)7-11 (Kd)--INVALID-LINK---AlprenololCanine Myocardium[3][4][5]
(-)-Alprenololβ-adrenergic (unspecified)10 (Kd)--INVALID-LINK---AlprenololHuman Lymphocytes[2][12]
Comparisonβ-adrenergic (unspecified)(-)-isomer 9- to 300-fold more potent than (+)-isomer--INVALID-LINK---AlprenololHuman Lymphocytes[2][12]

Table 2: Functional Potency (IC50) of Alprenolol

AssayReceptorEffectIC50 (nM)Cell LineReference
Adenylate Cyclase Inhibitionβ-adrenergicInhibition of isoproterenol-stimulated activitySimilar to binding KdHuman Lymphocytes[2][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound as a research tool. The following sections provide step-by-step protocols for key experiments.

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a ligand for a receptor. [3H]-Dihydroalprenolol, a tritiated form of alprenolol, is a commonly used radioligand for labeling β-adrenergic receptors.

Objective: To determine the binding affinity (Ki) of this compound for β-adrenergic receptors using a competitive binding assay with [3H]-dihydroalprenolol.

Materials:

  • Cell membranes expressing the β-adrenergic receptor of interest.

  • [3H]-Dihydroalprenolol (Radioligand).

  • Unlabeled this compound (Competitor).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • Non-specific binding control (e.g., high concentration of an unlabeled antagonist like propranolol).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target receptor. Homogenize the cells in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add radioligand and assay buffer.

    • Non-specific Binding: Add radioligand and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

    • Competitive Binding: Add radioligand and varying concentrations of unlabeled this compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to modulate the production of the second messenger cyclic AMP (cAMP), typically stimulated by a Gs-coupled receptor agonist.

Objective: To determine the potency of this compound as an antagonist of agonist-induced cAMP production.

Materials:

  • Cells expressing the β-adrenergic receptor of interest.

  • A β-adrenergic receptor agonist (e.g., isoproterenol).

  • This compound.

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Cell Culture: Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a specific period.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) to the wells and incubate for a defined time to stimulate cAMP production. Include control wells with no agonist (basal) and agonist alone (maximal stimulation).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the log concentration of this compound. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and β-arrestin-mediated signaling. The PathHunter® assay is a common platform for this purpose.[13][14][15]

Objective: To determine if this compound can induce β-arrestin recruitment to the β-adrenergic receptor.

Materials:

  • PathHunter® cell line co-expressing the β-adrenergic receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • This compound.

  • Control agonist.

  • Cell culture medium.

  • PathHunter® detection reagents.

  • Luminometer.

Protocol:

  • Cell Plating: Seed the PathHunter® cells in a white, clear-bottom multi-well plate.

  • Compound Addition: Add varying concentrations of this compound or a control agonist to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol. This will generate a chemiluminescent signal if β-arrestin has been recruited to the receptor, leading to the complementation of the β-galactosidase enzyme fragments.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal as a function of the log concentration of this compound. An increase in signal indicates β-arrestin recruitment. Determine the EC50 value if a dose-response curve is observed.

Visualizing Signaling Pathways with Graphviz

Understanding the signaling pathways modulated by this compound is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical Gs-mediated pathway and the β-arrestin-mediated pathway, highlighting the role of this compound.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane BAR β-Adrenergic Receptor Gs Gs Protein BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->BAR Activates Alprenolol This compound (Antagonist) Alprenolol->BAR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates B_Arrestin_Signaling_Pathway cluster_membrane Plasma Membrane BAR β-Adrenergic Receptor GRK GRK BAR->GRK Recruits B_Arrestin β-Arrestin BAR->B_Arrestin Recruits GRK->BAR Phosphorylates Alprenolol This compound (Biased Agonist) Alprenolol->BAR Activates MAPK_Cascade MAPK Cascade (e.g., ERK) B_Arrestin->MAPK_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Expression) MAPK_Cascade->Cellular_Response Regulates

References

Methodological & Application

Application Notes and Protocols for (+)-Alprenolol in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alprenolol (B1662852) is a non-selective β-adrenergic receptor antagonist, acting as a competitive inhibitor of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1][2][3] It is utilized in the management of cardiovascular conditions such as hypertension and angina pectoris.[3] Structurally, alprenolol possesses a chiral center, leading to the existence of two stereoisomers: (+)-alprenolol and (-)-alprenolol. It is well-established that the β-blocking activity resides primarily in the (-)-enantiomer, which exhibits significantly higher binding affinity for β-adrenergic receptors compared to the (+)-enantiomer.[4][5][6] This stereoselectivity in binding underscores the importance of using enantiomerically pure compounds in pharmacological research to accurately characterize receptor interactions.

These application notes provide a detailed protocol for utilizing this compound as a competitor in radioligand binding assays to determine its binding affinity for β-adrenergic receptor subtypes. Competitive binding assays are a fundamental technique in pharmacology for characterizing the interaction of a compound with a receptor.[7][8]

Principle of the Assay

Competitive radioligand binding assays measure the ability of an unlabeled compound, in this case, this compound, to displace a radiolabeled ligand from its receptor. A fixed concentration of a high-affinity radioligand for β-adrenergic receptors (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with a source of β-adrenergic receptors, such as cell membranes. Increasing concentrations of unlabeled this compound are then added to the reaction. The amount of radioligand bound to the receptor is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This IC50 value can then be used to calculate the inhibitory constant (Ki), which represents the binding affinity of this compound for the receptor.[9]

Data Presentation

The binding affinity of alprenolol stereoisomers for β-adrenergic receptors is summarized below. It is important to note that the (-)-isomer of β-adrenergic antagonists is consistently more potent than the (+)-isomer by at least two orders of magnitude.[5]

CompoundReceptor SubtypeKi (nM)Test SystemRadioligand
(-)-Alprenolol β1-adrenergic1.8CHO Cells[³H]-DHA
β2-adrenergic0.7CHO Cells[³H]-DHA
This compound β1-adrenergic~180CHO Cells[³H]-DHA
β2-adrenergic~70CHO Cells[³H]-DHA
Racemic Alprenololβ-adrenergic7-11Canine Myocardium(-)-[³H]Alprenolol

*Estimated values based on the reported stereoselectivity of at least 100-fold difference in potency between the (-) and (+) isomers.

Experimental Protocols

Materials
  • Radioligand: A high-affinity β-adrenergic receptor radioligand such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).

  • Unlabeled Competitor: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., propranolol) to determine non-specific binding.

  • Receptor Source: Cell membranes prepared from tissues or cultured cells expressing β-adrenergic receptors.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C).

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus (Cell Harvester).

  • Liquid Scintillation Counter or Gamma Counter.

Membrane Preparation
  • Wash confluent cell monolayers twice with ice-cold PBS.

  • Scrape cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer.

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration using a standard method like the Bradford assay.

  • Store membrane preparations in aliquots at -80°C.[9]

Competitive Binding Assay Protocol
  • In a 96-well plate, add 50 µL of assay buffer for total binding wells.

  • Add 50 µL of increasing concentrations of this compound to the competitor wells.

  • Add 50 µL of a high concentration of a non-specific competitor (e.g., 10 µM propranolol) to the non-specific binding wells.

  • Add 50 µL of the radioligand solution at a fixed concentration (typically at or below its Kd value) to all wells.

  • Initiate the reaction by adding 100 µL of the membrane preparation (containing 10-50 µg of protein) to each well. The final assay volume will be 200 µL.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[9]

Quantification and Data Analysis
  • Transfer the filters to scintillation vials and add 4-5 mL of scintillation cocktail to each vial.

  • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Calculate Specific Binding: Subtract the non-specific binding (CPM) from the total binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.

  • Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value of this compound.

  • Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Visualizations

G cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis Radioligand Radioligand (e.g., [3H]-DHA) Incubation Incubate Radioligand, This compound & Membranes Radioligand->Incubation Competitor This compound Competitor->Incubation Receptor Receptor Source (Cell Membranes) Receptor->Incubation Buffers Assay & Wash Buffers Buffers->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Plotting Plot % Specific Binding vs. Log[this compound] Counting->Plotting IC50 Determine IC50 (Non-linear Regression) Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Experimental workflow for a competitive binding assay.

G cluster_pathway β-Adrenergic Receptor Signaling Adrenaline Adrenaline/ Noradrenaline BetaReceptor β-Adrenergic Receptor Adrenaline->BetaReceptor Binds & Activates GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., increased heart rate) PKA->CellularResponse Phosphorylates targets leading to Alprenolol This compound (Antagonist) Alprenolol->BetaReceptor Competitively Blocks

Caption: Simplified β-adrenergic receptor signaling pathway.

References

Application Notes and Protocols for the In Vivo Use of (+)-Alprenolol in Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Alprenolol is the dextrorotatory enantiomer of Alprenolol, a non-selective beta-adrenergic receptor antagonist. While the levorotatory enantiomer, (-)-Alprenolol, is primarily responsible for the beta-blocking activity, this compound exhibits other pharmacological properties, including antagonist activity at the 5-hydroxytryptamine receptor 1A (5-HT1A).[1] These application notes provide a comprehensive overview of the in vivo application of this compound in rodent models of hypertension, summarizing key quantitative data and detailing experimental protocols. Alprenolol, as a non-selective beta-blocker, reduces heart rate and the force of myocardial contraction, leading to a decrease in cardiac output and blood pressure.[2][3][4]

Data Presentation

The following tables summarize the quantitative data on the effects of Alprenolol in rodent models of hypertension. It is important to note that much of the available research has been conducted on racemic Alprenolol or the more active (-)-enantiomer. Data specifically for this compound is limited.

Animal ModelCompoundDosageRoute of AdministrationChange in Blood PressureChange in Heart RateReference
Spontaneously Hypertensive Rats (SHR)Alprenolol (racemate)20 mg/kgSubcutaneousSignificant depressor action at 120 minutesNot specified[5]
Normotensive and Hypertensive Rats (Spontaneous, Renal, Neurogenic)d-Alprenolol ((+)-enantiomer)5 mg/kgIntravenousShorter and smaller decrease compared to l-AlprenololNot specified[6]
Normotensive and Hypertensive Rats (Spontaneous, Renal, Neurogenic)l-Alprenolol ((-)-enantiomer)5 mg/kgIntravenousSignificant fallSignificant fall[6]

Experimental Protocols

Induction of Hypertension in Rodent Models

Several models can be utilized to induce hypertension in rodents for the evaluation of this compound.

The SHR is a genetic model that spontaneously develops hypertension and is a widely used model for studying essential hypertension.

  • Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Acclimatization: Acclimatize animals for at least one week before the experiment in a temperature-controlled facility with a 12-hour light/dark cycle and free access to standard chow and water.

  • Procedure: No induction procedure is necessary. Blood pressure will naturally increase with age. Experiments are typically conducted on adult rats (12-16 weeks of age) when hypertension is well-established.

This model induces a low-renin, salt-sensitive form of hypertension.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Perform a unilateral nephrectomy (removal of one kidney) under appropriate anesthesia.

    • Allow a one-week recovery period.

    • Implant a slow-release pellet of DOCA (e.g., 25 mg/pellet) subcutaneously.

    • Replace drinking water with 1% NaCl solution.

    • Hypertension typically develops over 3-4 weeks.

Preparation and Administration of this compound
  • Preparation: this compound hydrochloride should be dissolved in a sterile, isotonic saline solution (0.9% NaCl). The concentration should be calculated based on the desired dosage and the average weight of the animals.

  • Administration Routes:

    • Subcutaneous (SC) Injection:

      • Restrain the rat manually.

      • Lift the loose skin over the dorsal (back) area to form a "tent".

      • Insert a 23-25 gauge needle, bevel up, into the base of the tented skin, parallel to the body.

      • Aspirate to ensure the needle is not in a blood vessel.

      • Inject the calculated volume of the this compound solution.

      • Withdraw the needle and apply gentle pressure to the injection site.

    • Intravenous (IV) Injection:

      • Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).

      • Place the rat on a heating pad to maintain body temperature and dilate the tail veins.

      • Secure the tail and visualize one of the lateral tail veins.

      • Insert a 27-30 gauge needle into the vein.

      • Inject the this compound solution slowly.

      • Withdraw the needle and apply pressure to the injection site to prevent bleeding.

Measurement of Cardiovascular Parameters
  • Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure and heart rate in conscious rats.

  • Procedure:

    • Acclimatize the rats to the restraining device and the tail-cuff procedure for several days before the experiment to minimize stress-induced variations in blood pressure.

    • Place the rat in the restrainer.

    • Position the cuff and sensor on the tail.

    • The system will automatically inflate and deflate the cuff to record blood pressure and heart rate.

    • Take multiple readings at each time point and average them to ensure accuracy.

    • Measure baseline cardiovascular parameters before administering this compound.

    • After administration, measure blood pressure and heart rate at regular intervals (e.g., 30, 60, 90, 120 minutes) to determine the time course of the drug's effect.

Visualization of Signaling Pathways and Workflows

Alprenolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta_receptor β-Adrenergic Receptor g_protein_beta Gs Protein beta_receptor->g_protein_beta Activates ht1a_receptor 5-HT1A Receptor g_protein_ht1a Gi/o Protein ht1a_receptor->g_protein_ht1a Activates ac Adenylate Cyclase g_protein_beta->ac Stimulates renin_release Renin Release g_protein_beta->renin_release Stimulates g_protein_ht1a->ac Inhibits vasodilation Vasodilation g_protein_ht1a->vasodilation Leads to camp cAMP ac->camp Converts ATP to alprenolol This compound alprenolol->beta_receptor Antagonist alprenolol->ht1a_receptor Antagonist serotonin Serotonin (5-HT) catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta_receptor Agonist serotonin->ht1a_receptor Agonist pka Protein Kinase A (PKA) camp->pka Activates ca_channels L-type Ca2+ Channels pka->ca_channels Phosphorylates ca_influx Ca2+ Influx ca_channels->ca_influx contraction Myocardial Contraction ca_influx->contraction

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization model_induction Induction of Hypertension (e.g., DOCA-Salt) or Use of Genetic Model (SHR) acclimatization->model_induction baseline_measurement Baseline Blood Pressure and Heart Rate Measurement (Tail-cuff) model_induction->baseline_measurement drug_admin Administration of This compound or Vehicle baseline_measurement->drug_admin post_measurement Post-treatment Measurement of Blood Pressure and Heart Rate (Multiple time points) drug_admin->post_measurement data_analysis Data Analysis and Comparison post_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo studies.

References

Application Notes and Protocols: (+)-Alprenolol as a Pharmacological Tool to Investigate Adenylyl Cyclase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Alprenolol is the dextrorotatory enantiomer of the non-selective β-adrenergic receptor antagonist, alprenolol (B1662852). While the (-)-isomer of alprenolol exhibits high affinity for β-adrenergic receptors and potently blocks the effects of catecholamines, the (+)-isomer displays significantly lower affinity. This stereoselectivity is a key feature of β-adrenergic receptor interactions, with (-)-enantiomers of both agonists and antagonists being substantially more potent, ranging from 9 to 300 times more effective than their corresponding (+)-enantiomers in both receptor binding and adenylyl cyclase activation[1][2]. This marked difference in potency makes this compound a valuable pharmacological tool. It can be employed as a negative control in experiments to differentiate specific β-adrenergic receptor-mediated effects from non-specific or off-target effects of alprenolol. By demonstrating that a biological response is elicited by the (-)-isomer but not by the (+)-isomer at similar concentrations, researchers can attribute the effect to the specific blockade of β-adrenergic receptors and the subsequent modulation of the adenylyl cyclase pathway.

Data Presentation

The following tables summarize the quantitative data regarding the stereoselectivity of alprenolol in β-adrenergic receptor binding and its impact on adenylyl cyclase activity.

Table 1: Stereospecificity of Alprenolol Binding to β-Adrenergic Receptors

CompoundReceptor SourceRadioligandKi (nM)Potency Ratio ((-)-isomer / (+)-isomer)Reference
(-)-AlprenololHuman Lymphocytes--INVALID-LINK---Alprenolol~9~100[1][2]
This compoundHuman Lymphocytes--INVALID-LINK---Alprenolol~900[1][2]

Table 2: Stereospecificity of Alprenolol in Adenylyl Cyclase Assays

CompoundSystemAgonistEffectPotency Ratio ((-)-isomer / (+)-isomer)Reference
(-)-AlprenololHuman Lymphocyte HomogenatesIsoproterenolAntagonism of adenylyl cyclase stimulation9 to 300-fold more potent than (+)-isomer[1][2]
This compoundHuman Lymphocyte HomogenatesIsoproterenolWeak antagonism of adenylyl cyclase stimulation[1][2]

Mandatory Visualization

Signaling Pathway of β-Adrenergic Receptor and Adenylyl Cyclase

G_protein_signaling BAR β-Adrenergic Receptor G_protein Gs Protein (αβγ) BAR->G_protein activates AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP Agonist Agonist (e.g., Isoproterenol) Agonist->BAR binds Alprenolol This compound (Weak Antagonist) Alprenolol->BAR weakly binds (negative control) cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: β-Adrenergic receptor signaling cascade leading to adenylyl cyclase activation.

Experimental Workflow for Investigating Stereoselectivity

experimental_workflow cluster_prep Sample Preparation cluster_binding Competitive Radioligand Binding Assay cluster_activity Adenylyl Cyclase Activity Assay prep Prepare cell membranes expressing β-adrenergic receptors binding_setup Incubate membranes with 3H-Alprenolol (fixed concentration) prep->binding_setup activity_setup Incubate membranes with ATP and Isoproterenol (agonist) prep->activity_setup add_competitors Add increasing concentrations of: - (-)-Alprenolol - this compound (as control) binding_setup->add_competitors binding_analysis Measure bound radioactivity and determine Ki values add_competitors->binding_analysis add_antagonists Add increasing concentrations of: - (-)-Alprenolol - this compound (as control) activity_setup->add_antagonists activity_analysis Measure cAMP production and determine IC50 values add_antagonists->activity_analysis

References

Application Note: Utilizing (+)-Alprenolol for Beta-Adrenergic Blockade in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in mediating the physiological "fight-or-flight" response to the catecholamines epinephrine (B1671497) and norepinephrine.[1] This signaling pathway is integral to regulating cardiovascular function, smooth muscle relaxation, and metabolic processes.[2][3] In a research context, selectively blocking this pathway is essential for studying its downstream effects and for developing novel therapeutics.

(+)-Alprenolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptor subtypes.[2][4] It acts as a competitive antagonist, preventing endogenous catecholamines from binding to and activating the receptor.[5] This property makes this compound a valuable tool in cell culture systems to investigate the consequences of beta-adrenergic blockade on various cellular processes, including proliferation, apoptosis, and signaling cross-talk.[1][6] While primarily known as an antagonist of the canonical G-protein signaling pathway, some studies have shown that alprenolol (B1662852) can also act as a biased agonist, stimulating G protein-independent signaling through β-arrestin.[7][8]

Mechanism of Action

2.1. Antagonism of the Canonical Gs-cAMP Pathway The primary mechanism of action for this compound is the competitive blockade of β-adrenergic receptors.[5] In the canonical signaling cascade, agonist binding (e.g., isoproterenol) to a β-AR activates the associated stimulatory G protein (Gs).[9] This leads to the activation of adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP).[9][10] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets to elicit a cellular response.[3] this compound physically occupies the receptor's binding site, preventing this entire cascade from being initiated by an agonist.

G_protein_pathway cluster_membrane Plasma Membrane Agonist Adrenergic Agonist (e.g., Isoproterenol) bAR β-Adrenergic Receptor Agonist->bAR Activates Gs Gs Protein bAR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Alprenolol This compound Alprenolol->bAR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates arrestin_pathway cluster_membrane Plasma Membrane bAR β-Adrenergic Receptor GRK GRK bAR->GRK Recruits Arrestin β-Arrestin bAR->Arrestin Recruits EGFR EGFR ERK ERK Activation EGFR->ERK Alprenolol This compound Alprenolol->bAR Binds GRK->bAR Phosphorylates Src Src Arrestin->Src Activates Src->EGFR Transactivates experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed Cells in Plate B 2. Culture Overnight A->B C 3. Serum Starve (Optional) B->C D 4. Pre-treat with this compound (30-60 min) C->D E 5. Stimulate with Agonist (e.g., Isoproterenol, 15-30 min) D->E F 6. Lyse Cells E->F G 7. Perform cAMP Assay F->G H 8. Analyze Data G->H

References

Application Note: A Guide to Dissolving and Preparing (+)-Alprenolol for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Alprenolol is a non-selective β-adrenergic receptor antagonist widely used in pharmacological research.[1][2][3] It competitively blocks both β1 and β2 adrenergic receptors, making it a valuable tool for studying the sympathetic nervous system's role in various physiological processes.[3][4] Beyond its primary action on β-adrenoceptors, this compound has also been identified as an antagonist at serotonin (B10506) 5-HT1A receptors.[2][5] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro experiments, including binding assays, functional assays, and cell-based studies. This guide provides detailed protocols and data to ensure the effective use of this compound in a laboratory setting.

Physicochemical and Solubility Data

Accurate preparation of this compound solutions begins with an understanding of its physical and chemical properties. The compound is commonly supplied as a hydrochloride salt (this compound HCl), which enhances its solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HydrochlorideSource
Chemical Formula C₁₅H₂₃NO₂C₁₅H₂₃NO₂·HCl[6]
Molecular Weight 249.35 g/mol 285.81 g/mol [6][7]
Appearance SolidWhite to off-white solidN/A
Storage Desiccate at Room TemperatureDesiccate at Room Temperature

Table 2: Solubility Data for this compound and this compound Hydrochloride

SolventThis compound SolubilityThis compound HCl SolubilitySource
Water LowSoluble to 100 mM
PBS (pH 7.2) ~1 mg/mLNot specified[8]
DMSO ~15 mg/mLNot specified[8]
Ethanol ~5 mg/mLNot specified[8]
DMF ~20 mg/mLNot specified[8]

Note: For experimental purposes, it is highly recommended to use the hydrochloride salt due to its superior solubility in aqueous buffers commonly used in in vitro assays.

Protocols for Dissolving and Preparation

3.1. Preparation of a High-Concentration Stock Solution

It is standard practice to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the assay buffer or cell culture medium. This minimizes the volume of the solvent added to the experimental system. Given its high solubility, water is the preferred solvent for this compound HCl.

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized, or distilled water

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Calculate the required mass: To prepare a 100 mM stock solution of this compound HCl (MW: 285.81 g/mol ), weigh out 28.58 mg of the compound for every 1 mL of solvent.

  • Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of sterile water.

  • Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) can be used to aid dissolution if necessary.

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture, it can be filter-sterilized through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5]

3.2. Preparation of Working Solutions

The final concentration of this compound will depend on the specific experimental requirements (e.g., the Kd or Ki for the receptor of interest). Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution.

Protocol:

  • Thaw the Stock: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution using the appropriate assay buffer or cell culture medium (e.g., PBS, HBSS, or DMEM) to achieve the desired final concentrations.

  • Final Concentration: Ensure the final concentration of the initial solvent (if not water) is low (typically <0.5%) to avoid solvent-induced artifacts in the assay.

Experimental Workflow and Signaling Pathway

4.1. General Experimental Workflow

The following diagram illustrates a typical workflow for utilizing this compound in an in vitro experiment, from initial preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Weigh this compound HCl Solvent Add Sterile Water Compound->Solvent Stock Prepare 100 mM Stock Solution Solvent->Stock Working Prepare Working Dilutions in Assay Buffer Stock->Working Assay Add Working Solutions to Assay System (e.g., Cells, Membranes) Working->Assay Incubate Incubate under Controlled Conditions Assay->Incubate Measure Measure Endpoint (e.g., Radioligand Binding, cAMP levels) Incubate->Measure Data Collect Raw Data Measure->Data Process Process and Analyze (e.g., IC50 Curve Fitting) Data->Process Result Interpret Results Process->Result

Caption: General workflow for preparing and using this compound in vitro.

4.2. Mechanism of Action: β-Adrenergic Receptor Signaling

This compound acts as a competitive antagonist at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). It blocks the binding of endogenous agonists like epinephrine (B1671497) and norepinephrine, thereby inhibiting the downstream signaling cascade.

G cluster_0 Cell Membrane Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Alprenolol (B1662852) This compound Alprenolol->Receptor Blocks G_Protein Gαs Protein Activation Receptor->G_Protein AC Adenylate Cyclase (AC) Activation G_Protein->AC cAMP ATP → cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Response

Caption: Antagonistic action of this compound on the β-adrenergic pathway.

Example Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a typical experiment to determine the binding affinity (Ki) of this compound for β-adrenergic receptors using cell membranes and a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at β-receptors.

Materials:

  • Cell membranes expressing the β-adrenergic receptor of interest.

  • Radioligand (e.g., [³H]-Dihydroalprenolol, a potent β-receptor antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • This compound working solutions (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Non-specific binding control: High concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).

  • 96-well plates, glass fiber filters, scintillation cocktail, and scintillation counter.

Protocol:

  • Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of Assay Buffer (for total binding) OR 25 µL of non-specific binding control.

    • 25 µL of varying concentrations of this compound working solutions.

    • 25 µL of radioligand at a concentration near its Kd.

    • 125 µL of cell membrane suspension (concentration to be optimized).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Alprenolol that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The successful use of this compound in in vitro research is contingent upon its correct preparation and handling. By following the protocols outlined in this guide and understanding its physicochemical properties, researchers can generate reliable and reproducible data for investigating adrenergic signaling pathways. Always refer to the batch-specific data provided by the supplier for the most accurate molecular weight and purity information.

References

Methodologies for Assessing the Central Nervous System Effects of (+)-Alprenolol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies to assess the central nervous system (CNS) effects of (+)-Alprenolol, a non-selective β-adrenoceptor antagonist also known to interact with serotonin (B10506) receptors. The following sections detail in vivo and in vitro experimental protocols, present quantitative data in structured tables, and include visualizations of key signaling pathways and experimental workflows.

In Vivo Methodologies

In vivo studies are crucial for understanding the behavioral and physiological effects of this compound in a whole-organism context.

Behavioral Assays

Behavioral assays in rodent models are fundamental to characterizing the anxiolytic, anxiogenic, and locomotor effects of this compound.

The OFT is used to assess general locomotor activity and anxiety-like behavior.[1][2] Animals are placed in a novel, open arena, and their exploratory behavior is monitored.[1][2]

Experimental Protocol:

  • Apparatus: A square arena (e.g., 40x40 cm for mice) with walls, often made of a non-reflective material. The arena is typically divided into a central and a peripheral zone.[3]

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[4]

  • Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or via the desired route at a specified time before the test (e.g., 30 minutes).

  • Procedure: Gently place the mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 5-20 minutes).[5]

  • Data Collection: An overhead video camera connected to a tracking software records the animal's movement.

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, mean velocity.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery, number of entries into the center zone, latency to enter the center zone.[1]

    • Exploratory Behavior: Rearing frequency (vertical activity).

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][7][8]

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-80 cm), with two open arms and two arms enclosed by walls.[4][9]

  • Acclimation: Similar to the OFT, animals should be habituated to the testing room.[6]

  • Drug Administration: Administer this compound or vehicle as required.

  • Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[8]

  • Data Collection: A video tracking system records the animal's position and movements.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.[6]

    • Number of entries into the open and closed arms.[6]

    • Total distance traveled.

In Vivo Electrophysiology (EEG)

Electroencephalography (EEG) is used to measure electrical activity in the brain, providing insights into the effects of this compound on neuronal activity and sleep-wake cycles.[10][11][12]

Experimental Protocol:

  • Electrode Implantation: Surgically implant EEG electrodes over specific brain regions (e.g., cortex, hippocampus) in anesthetized rodents. Electromyography (EMG) electrodes can also be implanted to monitor muscle tone for sleep staging.

  • Recovery: Allow animals to recover from surgery for at least one week.

  • Baseline Recording: Record baseline EEG and EMG activity.

  • Drug Administration: Administer this compound and record the subsequent changes in brain wave patterns and sleep architecture.

  • Data Analysis: Analyze the EEG recordings for changes in different frequency bands (e.g., delta, theta, alpha, beta, gamma) and alterations in sleep stages (wakefulness, NREM sleep, REM sleep).

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of this compound's impact on neurochemical systems.[13][14][15][16][17]

Experimental Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Recovery: Allow the animal to recover.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[16]

  • Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.

  • Neurotransmitter Analysis: Analyze the collected samples using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify neurotransmitter levels (e.g., norepinephrine, serotonin, dopamine).[16]

In Vitro Methodologies

In vitro assays are essential for dissecting the molecular mechanisms of action of this compound at the receptor and cellular level.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a drug for its receptor targets.[18]

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from brain tissue (e.g., cerebral cortex) or from cells expressing the receptor of interest (e.g., β-adrenergic or serotonin receptors).[19]

  • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or a specific serotonin receptor radioligand) and varying concentrations of unlabeled this compound.[19]

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.[18]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Competition Binding: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Ki Calculation: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

This assay measures the ability of this compound to antagonize agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in β-adrenergic receptor signaling.

Experimental Protocol:

  • Cell Culture: Use cells endogenously or recombinantly expressing β-adrenergic receptors.

  • Treatment: Pre-incubate the cells with various concentrations of this compound.

  • Stimulation: Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.

  • Measurement: Measure intracellular cAMP levels using commercially available kits (e.g., ELISA-based or FRET-based assays).

  • Data Analysis: Determine the dose-dependent inhibition of agonist-stimulated cAMP production by this compound to calculate its potency (IC₅₀).

This assay is used to investigate the β-arrestin-biased signaling of this compound by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[20][21]

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells expressing the receptor of interest and treat them with this compound for a specific duration.

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection and Quantification: Use secondary antibodies conjugated to an enzyme or fluorophore for detection. Quantify the band intensities to determine the ratio of p-ERK to total ERK.[22]

In Vitro Electrophysiology

These techniques are used to study the effects of this compound on the electrical properties of individual neurons or ion channels.

This technique is used to study the effect of this compound on specific ion channels expressed in Xenopus oocytes.[23][24][25][26]

Experimental Protocol:

  • Oocyte Preparation and Injection: Isolate Xenopus oocytes and inject them with cRNA encoding the ion channel of interest (e.g., hKv1.3).[27]

  • Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage sensing and one for current injection.[26]

  • Voltage Clamp: Clamp the membrane potential at a holding potential and apply voltage steps to elicit ionic currents.

  • Drug Application: Perfuse the chamber with a solution containing this compound and record the changes in the ionic currents.

  • Data Analysis: Analyze the current traces to determine the effect of this compound on channel activity (e.g., inhibition, activation, changes in kinetics).

Quantitative Data

ParameterAssayValueTissue/Cell LineReference(s)
Binding Affinity (Ki)
β-adrenergic receptorsRadioligand Binding ([³H]dihydroalprenolol)7-11 nM (KD)Canine Myocardium[28]
β-adrenergic receptorsRadioligand Binding ((-) [³H]alprenolol)~10 nM (KD)Human Lymphocytes[29]
Functional Potency
hKv1.3 Channel CurrentTwo-Electrode Voltage ClampBiphasic: Increase at 1-100 µM, Decrease at 300-1,000 µMXenopus Oocytes[27]
Behavioral Effects
Locomotor Activity (Albuterol-induced reduction)Open Field TestAntagonized by propranolol (B1214883) (a β-blocker)Rats[30]

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

Alprenolol_Signaling Alprenolol (B1662852) This compound Beta_AR β-Adrenergic Receptor Alprenolol->Beta_AR Antagonist Alprenolol->Beta_AR Biased Agonist Serotonin_R 5-HT1A/1B Receptor Alprenolol->Serotonin_R Antagonist G_protein G Protein (Gs/Gi) Beta_AR->G_protein Blocks Agonist Activation Beta_Arrestin β-Arrestin Beta_AR->Beta_Arrestin Recruitment Serotonin_Pathway Modulation of Serotonergic Transmission Serotonin_R->Serotonin_Pathway AC Adenylyl Cyclase G_protein->AC Inhibition/Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CNS_Effects CNS Effects (e.g., altered neuronal excitability, neurotransmitter release) PKA->CNS_Effects EGFR EGFR Beta_Arrestin->EGFR Transactivation ERK ERK EGFR->ERK Activation ERK->CNS_Effects Behavioral_Outcomes Behavioral Outcomes (e.g., changes in anxiety, locomotor activity) CNS_Effects->Behavioral_Outcomes Serotonin_Pathway->CNS_Effects

Figure 1: Signaling pathways of this compound in the CNS.

Experimental Workflow for In Vivo Assessment

InVivo_Workflow start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model drug_prep Prepare this compound and Vehicle Solutions animal_model->drug_prep behavioral Behavioral Testing drug_prep->behavioral electrophys In Vivo Electrophysiology (EEG) drug_prep->electrophys microdialysis In Vivo Microdialysis drug_prep->microdialysis oft Open Field Test behavioral->oft epm Elevated Plus Maze behavioral->epm data_analysis Data Analysis and Interpretation oft->data_analysis epm->data_analysis eeg_rec EEG/EMG Recording electrophys->eeg_rec eeg_rec->data_analysis sample_coll Dialysate Collection microdialysis->sample_coll hplc HPLC Analysis sample_coll->hplc hplc->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 2: Experimental workflow for in vivo assessment.

Experimental Workflow for In Vitro Assessment

InVitro_Workflow start Start: Define Research Question cell_prep Prepare Cells/Tissue (e.g., Brain Homogenate, Cell Lines) start->cell_prep binding Receptor Binding Assay cell_prep->binding functional Functional Assays cell_prep->functional electrophys In Vitro Electrophysiology cell_prep->electrophys radioligand Radioligand Binding binding->radioligand data_analysis Data Analysis and Interpretation radioligand->data_analysis cAMP_assay cAMP Assay functional->cAMP_assay erk_assay ERK Phosphorylation (Western Blot) functional->erk_assay cAMP_assay->data_analysis erk_assay->data_analysis tevc Two-Electrode Voltage Clamp electrophys->tevc tevc->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 3: Experimental workflow for in vitro assessment.

References

Application Notes and Protocols: Docking Simulation of (+)-Alprenolol with Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for performing molecular docking simulations of the antagonist (+)-Alprenolol with beta-adrenergic receptors. This guide is intended to assist researchers in computational drug design and analysis of ligand-receptor interactions.

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the physiological effects of catecholamines like epinephrine (B1671497) and norepinephrine. They are prominent drug targets for cardiovascular diseases, asthma, and other conditions. Alprenolol (B1662852) is a non-selective beta-blocker used in the management of hypertension and angina pectoris. Understanding the molecular interactions between alprenolol and β-ARs at an atomic level is essential for the rational design of more selective and potent drugs. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction.

Signaling Pathway of Beta-Adrenergic Receptors

Stimulation of β-adrenergic receptors by agonists initiates a signaling cascade.[1][2] The receptor, upon activation, couples to a Gs alpha subunit, which in turn activates adenylyl cyclase.[1][2] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The increased levels of cAMP lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular responses such as cardiac contractility and smooth muscle relaxation.[1][2][3] There is also evidence for cAMP-PKA-independent signaling pathways.[4][5]

Beta_Adrenergic_Signaling Agonist Agonist (e.g., Norepinephrine) bAR Beta-Adrenergic Receptor (β-AR) Agonist->bAR Binds G_Protein Gs Protein bAR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from both experimental binding assays and computational docking studies of alprenolol with beta-adrenergic receptors. It is important to distinguish between experimentally determined dissociation constants (Kd) and computationally derived binding energies, as they are not directly comparable.

CompoundReceptorMethodParameterValueReference
(-)-AlprenololCanine Cardiac β-ARRadioligand BindingKd7-11 nM[6][7]
(-)-PropranololCanine Cardiac β-ARRadioligand BindingKd12 nM[6]
This compoundβ2-ARMolecular DynamicsBinding Free Energy-11.4 ± 1.6 kcal/mol[8]
(-)-AlprenololHuman Lymphocyte β-ARRadioligand BindingKd10 nM[9]
Alprenololβ2-ARDocking (unspecified)Binding AffinityNot specified[10]
AlprenololPrion Protein (PrPC)Docking Simulation-Fits into hotspot[11]

Experimental Protocols

A generalized workflow for a molecular docking simulation study is presented below.

Docking_Workflow cluster_prep 1. Preparation Phase cluster_docking 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Retrieve Receptor Structure (e.g., PDB: 3NYA) Receptor_Prep Prepare Receptor (Remove water, add hydrogens) PDB->Receptor_Prep Grid_Gen Define Binding Site & Generate Grid Box Receptor_Prep->Grid_Gen Ligand_Prep Prepare this compound Ligand (Generate 3D structure, assign charges) Docking_Run Run Docking Simulation (e.g., AutoDock, RosettaLigand) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Clustering Cluster Docked Poses Docking_Run->Pose_Clustering Scoring Analyze Scoring & Binding Energy Pose_Clustering->Scoring Interaction_Analysis Visualize and Analyze Key Interactions (H-bonds, etc.) Scoring->Interaction_Analysis

Caption: General workflow for molecular docking simulation.
Detailed Methodology for Docking Simulation

This protocol outlines the steps for performing a molecular docking simulation of this compound with the human β2-adrenergic receptor using AutoDock, a widely used docking software.[12]

1. Receptor Preparation

  • Obtain Receptor Structure: Download the crystal structure of the human β2-adrenergic receptor (β2AR) in complex with alprenolol from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3NYA.[10][13]

  • Prepare the Receptor:

    • Load the PDB file into a molecular modeling software (e.g., AutoDockTools, PyMOL, Chimera).

    • Remove all non-receptor molecules, including water, ions, and the co-crystallized ligand.

    • Add polar hydrogen atoms to the receptor structure.

    • Assign partial charges (e.g., Gasteiger charges) to the receptor atoms.

    • Save the prepared receptor in the PDBQT format, which includes atomic charges and atom types required by AutoDock.

2. Ligand Preparation

  • Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by sketching the molecule in a chemical drawing program (e.g., ChemDraw) and converting it to a 3D format (e.g., MOL or SDF) or by downloading it from a database like PubChem.

  • Prepare the Ligand:

    • Load the ligand structure into AutoDockTools.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

3. Docking Protocol

  • Grid Box Generation:

    • Define the binding site on the receptor. This is typically centered on the location of the co-crystallized ligand in the original PDB file.

    • Generate a grid box that encompasses the entire binding pocket. The grid parameter file specifies the dimensions and center of this box and pre-calculates the interaction potentials for different atom types.

  • Running the Docking Simulation:

    • Use a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to search for the optimal binding poses of the ligand within the defined grid box.[12]

    • Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

    • Execute the docking calculation. The output will be a log file containing the binding energies and coordinates for multiple docked conformations (poses).

4. Analysis of Results

  • Pose Clustering and Selection: The docking results will provide multiple binding poses. These are typically clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is often considered the most probable binding mode.

  • Binding Energy Evaluation: Analyze the estimated free energy of binding for the top-ranked poses. Lower binding energies indicate more favorable binding.

  • Interaction Analysis: Visualize the best-ranked ligand-receptor complex. Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the binding. For instance, studies have shown that a conserved hydrogen bond network is often established between ligands and the β2AR.[13] This analysis provides critical insights into the structural basis of the ligand's affinity and selectivity.

Conclusion

Molecular docking simulations are a powerful tool in drug discovery and development, offering valuable insights into ligand-receptor interactions. The protocols and information provided here serve as a guide for researchers to conduct docking studies of this compound with beta-adrenergic receptors, facilitating a deeper understanding of its binding mechanism and aiding in the design of novel therapeutics.

References

Application Notes: Utilizing (+)-Alprenolol in Fluorescence Resonance Energy Transfer (FRET) Assays for GPCR Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two fluorophores—a donor and an acceptor—that are in close proximity (typically 1-10 nm).[1][2] This technique has become an invaluable tool in cell biology and drug discovery for monitoring protein-protein interactions and conformational changes in real-time, particularly for G protein-coupled receptors (GPCRs).[3][4] (+)-Alprenolol, a known antagonist of β-adrenergic receptors, can be fluorescently labeled to serve as a ligand in FRET-based assays to study GPCR biology. These assays allow for the direct or indirect measurement of ligand binding and receptor conformational dynamics.

Principle of FRET in GPCR Ligand Binding Assays

FRET assays for GPCRs can be designed in several formats. A common approach involves labeling the receptor with a donor fluorophore (e.g., a fluorescent protein like CFP or a luminescent protein in BRET, a related technique) and using a fluorescently labeled ligand, such as a derivative of this compound, as the acceptor.[5] When the fluorescent ligand binds to the labeled receptor, the donor and acceptor fluorophores are brought into close enough proximity for FRET to occur. This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's emission, a signal that can be quantitatively measured.[2]

Alternatively, intramolecular FRET assays can be employed to study receptor conformation.[6] In this setup, the receptor itself is tagged with both a FRET donor and acceptor at different locations. Ligand binding, including by antagonists like Alprenolol, can induce conformational changes that alter the distance or orientation between the two fluorophores, leading to a change in the FRET signal.[6][7]

Time-Resolved FRET (TR-FRET) is an advanced application of this technology that uses long-lifetime lanthanide donors to reduce background fluorescence and improve assay sensitivity, making it highly suitable for high-throughput screening (HTS).[8]

Applications of this compound in FRET Assays

  • Studying GPCR Oligomerization: FRET assays have been utilized to investigate the oligomerization of GPCRs, such as the β2-adrenergic receptor (β2AR). In such studies, this compound has been used as a neutral antagonist to probe the receptor's conformational state.[7]

  • Ligand Binding Affinity: Competitive binding assays can be established where fluorescently labeled Alprenolol competes with unlabeled test compounds. This allows for the determination of the binding affinities of new drug candidates.

  • Receptor Conformational Dynamics: By observing changes in FRET efficiency upon Alprenolol binding, researchers can gain insights into the specific conformational states of the receptor.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies employing Alprenolol in FRET and related resonance energy transfer assays.

Table 1: Ligand Concentrations and Receptor Systems

LigandConcentrationReceptor SystemCell LineAssay TypeReference
Alprenolol500 nM (saturating)β2-Adrenergic Receptor (β2AR)N/A (reconstituted)FRET (oligomerization)[7]
Alprenolol-TAMRAIncreasing concentrationsNluc-β2ARHEK293BRET (ligand binding)[5]
Unlabeled Alprenolol10 µM (for displacement)Nluc-β2ARHEK293BRET (ligand binding)[5]
Alprenolol-NBDNot specifiedβ-adrenoceptorsChang liver cellsRadioligand binding[9]

Table 2: Binding Affinity Data

LigandReceptorpKdReference
Alprenolol-NBDβ-adrenoceptors on Chang liver cells8.5 ± 0.1[9]

Note: pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd indicates stronger binding affinity.

Experimental Protocols

Protocol 1: FRET-Based GPCR Oligomerization Assay

This protocol is a generalized methodology based on studies of β2AR oligomerization.[7]

1. Materials:

  • Purified β2-adrenergic receptors labeled with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores.
  • Liposomes for receptor reconstitution.
  • Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% n-dodecyl-β-D-maltoside (DDM).
  • This compound stock solution (e.g., 1 mM in DMSO).
  • Fluorometer or plate reader capable of FRET measurements.

2. Method:

  • Receptor Reconstitution: Reconstitute the donor- and acceptor-labeled β2ARs into liposomes at a defined ratio.
  • Sample Preparation: Prepare samples containing the reconstituted receptors in the assay buffer.
  • Ligand Addition: Add this compound to the samples to a final saturating concentration (e.g., 500 nM). Include a control sample with no ligand.
  • Incubation: Incubate the samples at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
  • FRET Measurement:
  • Excite the donor fluorophore at its excitation wavelength.
  • Measure the emission intensity of both the donor and the acceptor fluorophores.
  • Data Analysis: Calculate the FRET efficiency based on the changes in donor or acceptor fluorescence intensity in the presence and absence of Alprenolol.

Protocol 2: Live-Cell BRET Ligand Binding Assay

This protocol is adapted from a study using a NanoLuc (Nluc)-tagged β2AR and a fluorescent Alprenolol derivative.[5]

1. Materials:

  • HEK293 cells transiently or stably expressing the N-terminally Nluc-tagged β2AR.
  • Opti-MEM (without phenol (B47542) red).
  • Fluorescently labeled Alprenolol (e.g., Alprenolol-TAMRA).
  • Unlabeled this compound for competition assays.
  • Luciferase substrate (e.g., furimazine for Nluc).
  • White, clear-bottom 96-well plates.
  • BRET-capable plate reader.

2. Method:

  • Cell Seeding: Seed the HEK293 cells expressing Nluc-β2AR into 96-well plates and grow to desired confluency.
  • Cell Preparation: On the day of the assay, wash the cells and replace the growth medium with Opti-MEM. Incubate for 180 minutes.
  • Ligand Addition:
  • Saturation Binding: Add serially diluted Alprenolol-TAMRA to the wells. For non-specific binding determination, add a parallel set of dilutions in the presence of a high concentration of unlabeled Alprenolol (e.g., 10 µM).
  • Competition Binding: Add a fixed concentration of Alprenolol-TAMRA along with increasing concentrations of unlabeled competitor ligands.
  • Incubation: Incubate the plate for 120 minutes at room temperature.
  • Substrate Addition: Add the luciferase substrate (furimazine) to a final concentration of 10 µM.
  • BRET Measurement: Immediately measure the BRET signal using a plate reader, detecting emissions from both the donor (Nluc) and the acceptor (TAMRA).
  • Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission) and plot against the ligand concentration to determine binding parameters.

Visualizations

GPCR_Signaling_Pathway GPCR Signaling with Alprenolol cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Alprenolol This compound (Antagonist) GPCR β-Adrenergic Receptor (GPCR) Alprenolol->GPCR Binds to receptor G_Protein G Protein (Inactive) GPCR->G_Protein Blocks conformational change and G protein activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector No Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger No Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Blocked

Caption: GPCR antagonism by this compound.

FRET_Assay_Workflow Workflow for a FRET-Based Ligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare GPCR with Donor Fluorophore C Combine Receptor and Ligand in Assay Plate A->C B Prepare Fluorescent Ligand (e.g., Alprenolol-Acceptor) B->C D Incubate to Reach Binding Equilibrium C->D E Excite Donor Fluorophore D->E F Measure Donor and Acceptor Emissions E->F G Calculate FRET Ratio or Efficiency F->G H Plot Data vs. Ligand Concentration G->H I Determine Binding Parameters (Kd, IC50) H->I

Caption: General workflow for a FRET ligand binding assay.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects of (+)-Alprenolol in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies to minimize the off-target effects of (+)-Alprenolol in cellular assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the dextrorotatory enantiomer of Alprenolol (B1662852), a non-selective beta-adrenergic receptor antagonist.[1] Its primary mechanism of action is the competitive antagonism of catecholamines, such as epinephrine (B1671497) and norepinephrine, at both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] By blocking these receptors, particularly in the heart, it reduces heart rate and the force of myocardial contraction, leading to a decrease in cardiac output and blood pressure.[1][2]

Q2: What are the known off-target effects of this compound?

Beyond its primary activity as a beta-blocker, this compound has several documented off-target effects that can confound experimental results in cellular assays. These include:

  • Serotonin (B10506) Receptor Antagonism: Alprenolol is an antagonist of 5-HT1A and 5-HT1B serotonin receptors.[3][4][5] This is a significant consideration in neurological or psychiatric cellular models.

  • Ion Channel Modulation: Alprenolol can modulate the activity of certain ion channels. For instance, it has been shown to have a biphasic effect on human Kv1.3 potassium channels, increasing current at lower concentrations (1-100 µM) and inhibiting it at higher concentrations (300-1,000 µM).[4][5][6] Some beta-blockers, like carvedilol (B1668590) and propranolol, have also been shown to block hERG channels, which can have implications for cardiotoxicity studies.[7]

  • Anti-prion Activity: Alprenolol has been identified as a compound with anti-prion activity, capable of reducing the accumulation of abnormal prion protein (PrPSc).[8]

Q3: How can I minimize these off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect (beta-blockade). A dose-response curve is essential to determine the optimal concentration range.

  • Use of Selective Antagonists: Employ more selective beta-blockers as controls to differentiate between beta-adrenergic and off-target effects. For example, use a β1-selective antagonist (e.g., Metoprolol) or a β2-selective antagonist (e.g., ICI 118,551) to confirm that the observed effect is due to non-selective beta-blockade.

  • Counterscreening Assays: If off-target effects on serotonin receptors or ion channels are suspected, perform specific counterscreening assays. For example, use a cell line expressing only the 5-HT1A receptor to test for this compound's activity on this target.

  • Appropriate Controls: Always include a vehicle control (the solvent used to dissolve the this compound) and, if possible, a negative control compound that is structurally similar but inactive at the target receptor.

  • Cell Line Selection: Choose cell lines that have a well-characterized expression profile of the target and potential off-target receptors.

Q4: What are the recommended concentrations of this compound to use in cellular assays?

The optimal concentration will vary depending on the cell type and the specific assay. However, based on its known off-target activities, it is advisable to start with a concentration range that is relevant to its beta-blocking activity and be cautious with higher concentrations where off-target effects become more prominent. For example, effects on Kv1.3 channels were observed to be inhibitory at concentrations of 300 µM and higher.[4][5][6] A thorough dose-response experiment is the best way to determine the appropriate concentration for your specific experimental setup.

Section 2: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected or inconsistent cellular responses. 1. Off-target effects: The observed response may be due to the interaction of this compound with unintended targets like serotonin receptors or ion channels.[3][4][5][6] 2. Concentration too high: Higher concentrations increase the likelihood of off-target activity.[4][5][6]1. Perform a dose-response curve to identify the lowest effective concentration. 2. Use more selective beta-blockers as controls to confirm the involvement of beta-adrenergic receptors. 3. Conduct counterscreening assays for known off-targets (e.g., 5-HT1A receptors, Kv1.3 channels).
Results do not align with expected beta-blockade effects. 1. Cell line lacks functional beta-adrenergic receptors: The chosen cell line may not express sufficient levels of β1 and/or β2 receptors. 2. Compensatory signaling pathways: The cell may have activated alternative signaling pathways to compensate for the beta-blockade.1. Verify the expression and functionality of beta-adrenergic receptors in your cell line using techniques like qPCR, western blotting, or radioligand binding assays. 2. Investigate the activation of other signaling pathways that might be masking the effect of beta-blockade.
High background signal or assay interference. 1. Compound precipitation: At high concentrations, this compound may precipitate in the assay medium. 2. Autofluorescence: The compound may exhibit intrinsic fluorescence, interfering with fluorescence-based assays.1. Check the solubility of this compound in your assay buffer and visually inspect for any precipitation. 2. Run a control with this compound alone to assess its autofluorescence at the excitation and emission wavelengths of your assay.

Section 3: Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a cAMP Assay

This protocol describes a common method to determine the potency of this compound as a beta-adrenergic receptor antagonist by measuring its ability to inhibit isoproterenol-stimulated cAMP production.

Materials:

  • Cells expressing beta-adrenergic receptors (e.g., HEK293 cells stably expressing β2-adrenergic receptors)

  • Cell culture medium

  • Isoproterenol (B85558) (a non-selective beta-agonist)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well or 96-well assay plates

Procedure:

  • Cell Plating: Seed the cells in the assay plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of isoproterenol.

  • Antagonist Incubation: Add the diluted this compound to the cells and incubate for a predetermined time (e.g., 30 minutes) to allow for receptor binding. Include a vehicle control.

  • Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration, which gives 80% of the maximal response) to all wells except the negative control wells.

  • Incubation: Incubate for a time sufficient to allow for cAMP production (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the isoproterenol-stimulated cAMP production.

Protocol 2: Counterscreening for 5-HT1A Receptor Antagonism

This protocol can be used to assess the off-target activity of this compound at the 5-HT1A serotonin receptor.

Materials:

  • Cells expressing the 5-HT1A receptor (e.g., CHO-K1 cells stably expressing human 5-HT1A)

  • 5-HT (serotonin) or a selective 5-HT1A agonist (e.g., 8-OH-DPAT)

  • This compound

  • Assay to measure 5-HT1A receptor activation (e.g., aequorin-based calcium assay, membrane potential assay, or a GTPγS binding assay)

  • Assay plates

Procedure:

  • Cell Plating: Plate the 5-HT1A expressing cells in the appropriate assay plates.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Antagonist Incubation: Add the diluted this compound to the cells and incubate.

  • Agonist Stimulation: Add a fixed concentration of a 5-HT1A agonist (e.g., EC80 of 5-HT).

  • Signal Measurement: Measure the response according to the specific assay being used (e.g., luminescence for aequorin, fluorescence for membrane potential).

  • Data Analysis: Plot the response against the logarithm of the this compound concentration and determine the IC50 value to quantify its antagonistic potency at the 5-HT1A receptor.

Section 4: Signaling Pathways and Workflows

Signaling Pathways

G cluster_on_target On-Target: Beta-Adrenergic Signaling Alprenolol_on This compound beta_receptor β-Adrenergic Receptor Alprenolol_on->beta_receptor Blocks G_protein Gs Protein beta_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_on Cellular Response (e.g., altered gene expression) PKA->Cellular_Response_on Phosphorylates targets

Caption: On-target signaling pathway of this compound.

G cluster_off_target Off-Target: Serotonin 5-HT1A Signaling Alprenolol_off This compound serotonin_receptor 5-HT1A Receptor Alprenolol_off->serotonin_receptor Blocks Gi_protein Gi Protein serotonin_receptor->Gi_protein Activates AC_off Adenylyl Cyclase Gi_protein->AC_off Inhibits cAMP_off cAMP AC_off->cAMP_off Reduces production Cellular_Response_off Altered Neuronal Activity cAMP_off->Cellular_Response_off Leads to

Caption: Potential off-target signaling pathway of this compound.

Experimental Workflow

G start Start: Experiment with This compound dose_response 1. Determine On-Target Potency (e.g., cAMP assay) start->dose_response select_conc 2. Select Lowest Effective Concentration dose_response->select_conc run_assay 3. Perform Primary Assay select_conc->run_assay unexpected_results 4. Unexpected Results? run_assay->unexpected_results counterscreen 5. Counterscreen for Off-Target Effects (e.g., 5-HT1A, Kv1.3) unexpected_results->counterscreen Yes analyze 7. Analyze and Interpret Data unexpected_results->analyze No controls 6. Use Selective Antagonist Controls counterscreen->controls controls->analyze end End: Conclusive Results analyze->end

Caption: Workflow for minimizing this compound off-target effects.

References

Technical Support Center: Optimizing (+)-Alprenolol Concentration for In Vivo Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo dose-response studies with (+)-Alprenolol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-selective β-adrenergic receptor antagonist. It works by competitively blocking β1 and β2 adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine (B1671497) and norepinephrine. This blockade leads to effects such as reduced heart rate, blood pressure, and myocardial contractility. It is important to note that the (-)-isomer of alprenolol (B1662852) is significantly more potent in its β-adrenergic blocking activity.

Q2: What is a suitable starting dose for this compound in in vivo studies with rodents?

A2: The starting dose for this compound can vary depending on the animal model, the route of administration, and the desired level of β-adrenergic blockade. Based on available literature, a general starting point for intravenous administration in cats is in the range of 0.5-1.0 mg/kg, which has been shown to reduce heart rate and blood pressure. For intraperitoneal administration in mice, doses around 5 mg/kg have been used. For oral administration in rats, a wide range of 7-700 µmol/kg has been explored, demonstrating a dose-dependent presystemic elimination. It is always recommended to perform a pilot study with a small number of animals to determine the optimal dose range for your specific experimental conditions.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound hydrochloride is soluble in water up to 100 mM. For most in vivo applications, sterile saline (0.9% NaCl) is a suitable vehicle. It is crucial to ensure the solution is sterile, which can be achieved by filtration through a 0.22 µm filter.

Q4: Which route of administration is best for my study?

A4: The choice of administration route depends on the desired pharmacokinetic profile and experimental goals:

  • Intravenous (IV): Provides immediate and 100% bioavailability, allowing for precise control over plasma concentrations. This route is ideal for studying acute effects.

  • Intraperitoneal (IP): Offers rapid absorption, though slightly slower than IV. It is a commonly used route in rodents when IV access is challenging.

  • Oral (PO): Suitable for studies mimicking clinical use. However, be aware that alprenolol undergoes significant first-pass metabolism in the liver, leading to lower bioavailability compared to parenteral routes.

Data Presentation

Table 1: Recommended Starting Doses of Alprenolol in Rodents

Animal ModelRoute of AdministrationRecommended Starting DoseExpected Effects
MouseIntraperitoneal (IP)5 mg/kgAnxiolytic effects
RatOral (PO)7 - 700 µmol/kgDose-dependent presystemic elimination
CatIntravenous (IV)0.5 - 1.0 mg/kgReduction in blood pressure and heart rate

Table 2: Pharmacokinetic Parameters of Alprenolol (Data availability is limited for specific isomers and routes in rodents)

SpeciesRouteDoseHalf-life (t½)CmaxTmaxBioavailability (F)
RatOral7-700 µmol/kgNot specifiedNot specifiedNot specifiedLow and dose-dependent
HumanOral200 mg~2-3 hoursVariable~1-2 hours~10%
HumanIntravenous5 mg~2-3 hoursNot applicableNot applicable100%

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Administration
  • Calculate the required amount: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total amount of this compound hydrochloride needed.

  • Weigh the compound: Accurately weigh the calculated amount of this compound hydrochloride powder.

  • Dissolve in vehicle: Dissolve the powder in sterile 0.9% saline to the desired final concentration. Alprenolol hydrochloride is soluble in water up to 100 mM.

  • Ensure sterility: Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the sterile solution at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations.

Protocol 2: Intravenous (IV) Administration in Mice
  • Animal preparation: Properly restrain the mouse. The tail veins are the most common site for IV injection. Warming the tail with a heat lamp or warm water can help dilate the veins.

  • Injection: Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.

  • Administration: Slowly inject the calculated volume of the this compound solution. The maximum recommended bolus injection volume is 5 ml/kg.

  • Confirmation: A successful injection will show no swelling or leakage at the injection site.

  • Monitoring: Monitor the animal for any adverse reactions post-injection.

Protocol 3: Intraperitoneal (IP) Administration in Rats
  • Animal preparation: Gently restrain the rat. The injection site is the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection: Use a 23-25 gauge needle. Insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently aspirate to ensure that the needle has not entered the bladder or intestines (no fluid should be drawn back).

  • Administration: Inject the calculated volume of the this compound solution. The maximum recommended volume is 10 ml/kg.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
High variability in animal response - Inaccurate dosing- Improper administration technique- Animal stress- Double-check all dose calculations.- Ensure proper and consistent administration technique for all animals.- Acclimatize animals to handling and the experimental environment to minimize stress.
Lack of a clear dose-response effect - Dose range is too narrow or not in the effective range.- Rapid metabolism of the compound.- Receptor saturation.- Broaden the dose range in a pilot study.- Consider the pharmacokinetic profile; for compounds with rapid metabolism, more frequent dosing or a different route of administration (e.g., IV infusion) may be necessary.- If a plateau is reached, you may be at the top of the dose-response curve.
Unexpected animal toxicity or adverse effects - Dose is too high.- Vehicle is causing a reaction.- Off-target effects of the compound.- Reduce the dose.- Run a vehicle-only control group to rule out vehicle effects.- Carefully observe and document all adverse effects to understand the compound's full physiological impact.
Difficulty dissolving this compound - Incorrect solvent.- Concentration is too high.- this compound hydrochloride is soluble in water and saline. Ensure you are using the correct form and solvent.- Check the solubility limit and adjust the concentration if necessary. Gentle warming or vortexing can aid dissolution.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In Vivo Dose-Response Study A Dose Range Finding (Pilot Study) B Main Dose-Response Study A->B Determine dose range C Data Collection (e.g., Heart Rate, Blood Pressure) B->C Administer doses D Pharmacokinetic Analysis (Satellite Group) B->D Collect samples E Data Analysis and Curve Fitting C->E D->E

Experimental workflow for a dose-response study.

G cluster_pathway Beta-Adrenergic Signaling and Alprenolol Action ligand Adrenergic Agonist (e.g., Epinephrine) receptor Beta-Adrenergic Receptor ligand->receptor Binds and Activates g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Increased Heart Rate) pka->response Phosphorylates targets leading to alprenolol This compound alprenolol->receptor Blocks Binding

Simplified beta-adrenergic signaling pathway.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Results start Unexpected Result Observed check_dose Verify Dose Calculation and Preparation start->check_dose check_admin Review Administration Technique check_dose->check_admin If correct adjust_dose Adjust Dose check_dose->adjust_dose If incorrect check_vehicle Run Vehicle-Only Control check_admin->check_vehicle If correct refine_protocol Refine Protocol check_admin->refine_protocol If inconsistent check_pk Consider Pharmacokinetics check_vehicle->check_pk If no effect check_vehicle->refine_protocol If vehicle effect check_pk->refine_protocol

Troubleshooting decision-making process.

Troubleshooting unexpected results in (+)-Alprenolol binding experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with (+)-Alprenolol in binding experiments. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.

Frequently Asked questions (FAQs) and Troubleshooting

This section addresses common unexpected results and provides solutions to troubleshoot your this compound binding experiments.

Q1: Why is my non-specific binding so high?

High non-specific binding (NSB) can obscure your specific binding signal, leading to inaccurate affinity (Kd) and receptor density (Bmax) calculations. Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration.[1][2]

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Radioligand Concentration Too High Use a radioligand concentration at or below the Kd value for your receptor.[1]Higher concentrations increase the likelihood of the radioligand binding to non-receptor sites.
Insufficient Blocking Increase the concentration of blocking agents like Bovine Serum Albumin (BSA) in your assay buffer (e.g., 0.1-1%). Pre-treat filters with agents like polyethyleneimine (PEI).Blocking agents saturate non-specific binding sites on the assay components (e.g., filters, tubes).[2]
Inadequate Washing Increase the number and/or volume of washes with ice-cold wash buffer after filtration.Thorough washing is critical to remove unbound and non-specifically bound radioligand. Using ice-cold buffer slows the dissociation of specifically bound ligand.
Hydrophobicity of the Ligand Consider adding a low concentration of a mild detergent (e.g., 0.01% Tween-20) to the buffer.This compound has hydrophobic properties, which can lead to non-specific binding to plasticware and membranes.
High Amount of Membrane Protein Reduce the amount of membrane protein per well. A typical starting range is 20-50 µg, but this should be optimized for your system.[3]Excessive protein can increase the number of non-specific binding sites.

Q2: Why is my specific binding signal too low?

A low or absent specific binding signal can be due to a variety of factors related to your reagents or assay conditions.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Low Receptor Expression Use a cell line or tissue known to have higher expression of the target beta-adrenergic receptor. Confirm receptor presence via methods like western blotting.A sufficient number of receptors is necessary to generate a detectable signal.
Degraded Receptor or Radioligand Use freshly prepared membranes and ensure your radioligand is within its shelf life and has been stored correctly. Include protease inhibitors in your membrane preparation buffers.Receptors and radioligands can degrade over time, leading to loss of function.
Assay Not at Equilibrium Perform a time-course experiment (association kinetics) to determine the necessary incubation time to reach equilibrium.Insufficient incubation time will result in an underestimation of binding.
Incorrect Buffer Composition Ensure the pH and ionic strength of your binding buffer are optimal for your receptor. For beta-adrenergic receptors, a common buffer is 50 mM Tris-HCl, pH 7.4, with 5-10 mM MgCl2.The binding of ligands to GPCRs can be sensitive to buffer conditions.
Presence of Endogenous Ligands Thoroughly wash your membrane preparations to remove any endogenous catecholamines that might compete with your radioligand.Endogenous ligands will compete for the same binding site, reducing the signal from your radioligand.

Q3: My results are not reproducible between experiments. What could be the cause?

Poor reproducibility can stem from inconsistencies in reagents, protocols, or environmental conditions.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Inconsistent Reagent Preparation Prepare large batches of buffers and other reagents to be used across multiple experiments. Aliquot and store appropriately.This minimizes variability that can be introduced by preparing fresh reagents for each experiment.
Variability in Membrane Preparations Standardize your membrane preparation protocol and perform quality control on each batch to ensure consistent receptor concentration and activity.The quality and concentration of your receptor source is a major determinant of assay performance.
Pipetting Errors Use calibrated pipettes and consistent pipetting techniques, especially for viscous solutions or small volumes.Inaccurate pipetting can lead to significant errors in the concentrations of reagents in your assay.
Temperature Fluctuations Use a calibrated incubator and ensure consistent incubation temperatures between experiments.Binding kinetics are temperature-dependent, and even small variations can affect the results.

Q4: My Scatchard plot is curvilinear. What does this indicate?

A non-linear Scatchard plot can be indicative of several factors in your binding experiment.

Possible Causes and Interpretations:

Possible Cause Interpretation and Next Steps
Multiple Binding Sites The radioligand may be binding to more than one population of receptors with different affinities. This could be due to different receptor subtypes or different conformational states of the same receptor. Analyze the data using a two-site binding model.
Negative Cooperativity The binding of a ligand to one site on the receptor decreases the affinity for subsequent ligands. This can be a genuine property of the receptor.
Presence of an Inhibitor in the Preparation An endogenous inhibitor in your membrane preparation can compete with the radioligand, leading to a curved Scatchard plot.[4]
Partial Agonist Nature of the Ligand This compound can act as a partial agonist at beta-adrenergic receptors. This can lead to complex binding kinetics and non-linear Scatchard plots, especially in the presence of G-proteins.[5]
Ligand Depletion At high receptor concentrations, a significant fraction of the radioligand may be bound, violating the assumption of the law of mass action that the free ligand concentration is constant. Reduce the receptor concentration.

Quantitative Data

The following tables summarize the binding affinity (Kd) and receptor density (Bmax) of alprenolol (B1662852) in various systems. Note that values can vary depending on the specific experimental conditions.

Table 1: Binding Affinity (Kd) of Alprenolol for Beta-Adrenergic Receptors

Receptor SubtypeTissue/Cell LineRadioligandKd (nM)Reference
Beta-1Canine Myocardium(-)-[3H]Alprenolol7-11[6]
Beta-AdrenergicHuman Lymphocytes(-)-[3H]Alprenolol10[7]
Beta-AdrenergicFrog Erythrocytes (Solubilized)(-)-[3H]Dihydroalprenolol2[8]
Beta-2Antibody 1B7[3H]Dihydroalprenolol6.5[9]

Table 2: Receptor Density (Bmax) Determined with Alprenolol

Receptor SubtypeTissue/Cell LineRadioligandBmax (fmol/mg protein)Reference
Beta-AdrenergicHuman Lymphocytes(-)-[3H]Alprenolol75 ± 12[7]
Beta-AdrenergicCanine Myocardium(-)-[3H]Alprenolol350[6]

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells (e.g., HEK293 or CHO cells)

  • Cell Culture: Grow cells expressing the beta-adrenergic receptor of interest to confluency in appropriate culture vessels.

  • Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Detach the cells using a cell scraper in ice-cold PBS.

  • Centrifugation: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Centrifuge again at 40,000 x g for 30 minutes at 4°C.

  • Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.[10][11][12]

Protocol 2: [3H]-(+)-Dihydroalprenolol Saturation Binding Assay

This protocol is for determining the Kd and Bmax of this compound binding.

  • Reagent Preparation:

    • Prepare a series of dilutions of [3H]-(+)-dihydroalprenolol in binding buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) to cover a concentration range from approximately 0.1 to 10 times the expected Kd.

    • Prepare a solution of a non-labeled beta-adrenergic antagonist (e.g., 10 µM propranolol) in binding buffer to determine non-specific binding.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add binding buffer.

    • Non-Specific Binding (NSB): Add the 10 µM propranolol (B1214883) solution.

  • Add Radioligand: Add the various dilutions of [3H]-(+)-dihydroalprenolol to the appropriate wells.

  • Initiate Binding: Add the membrane preparation (20-50 µg of protein per well) to all wells to start the reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (pre-soaked in 0.3-0.5% PEI) using a cell harvester.

  • Washing: Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for each set of triplicates.

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot specific binding versus the concentration of [3H]-(+)-dihydroalprenolol and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[10][13]

Visualizations

Beta-Adrenergic Receptor Signaling Pathway

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Alprenolol Alprenolol beta_AR β-Adrenergic Receptor Alprenolol->beta_AR Binds G_protein G Protein (Gαs, Gβγ) beta_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Canonical Gs-coupled beta-adrenergic receptor signaling pathway.[14][15][16][17][18]

Experimental Workflow for Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Membranes (with β-AR) setup_tubes Set up Assay Tubes (Total & NSB) prep_membranes->setup_tubes prep_radioligand Prepare Radioligand ([3H]-(+)-Alprenolol) add_reagents Add Reagents prep_radioligand->add_reagents prep_competitor Prepare Unlabeled Ligand (for NSB) prep_competitor->add_reagents setup_tubes->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count calculate Calculate Specific Binding count->calculate plot Plot Data and Determine Kd and Bmax calculate->plot

Caption: General workflow for a radioligand binding assay.[18][19]

Troubleshooting Logic for Unexpected Results

troubleshooting_logic start Unexpected Results high_nsb High Non-Specific Binding? start->high_nsb low_signal Low Specific Binding Signal? high_nsb->low_signal No solution_nsb Optimize [Radioligand] Increase Washing Improve Blocking high_nsb->solution_nsb Yes poor_reproducibility Poor Reproducibility? low_signal->poor_reproducibility No solution_signal Check Receptor Integrity Verify Radioligand Activity Optimize Assay Conditions low_signal->solution_signal Yes solution_reproducibility Standardize Protocols Use Reagent Master Mixes Calibrate Equipment poor_reproducibility->solution_reproducibility Yes end Assay Optimized poor_reproducibility->end No solution_nsb->end solution_signal->end solution_reproducibility->end

Caption: A decision tree for troubleshooting common issues in binding assays.[19][20][21][22]

References

Strategies to account for the short half-life of Alprenolol in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing experiments that account for the short half-life of Alprenolol (B1662852).

Frequently Asked Questions (FAQs)

Q1: Why is the short half-life of Alprenolol a critical factor in my experimental design?

Alprenolol has a biological half-life of approximately 2-3 hours, meaning that after this time, the concentration of the drug in the plasma will be reduced by half[1]. For many experimental paradigms, particularly those investigating chronic effects or requiring stable receptor occupancy, this rapid clearance can lead to:

  • Fluctuating Plasma Concentrations: Bolus or intermittent dosing will result in sharp peaks and troughs in drug levels, potentially leading to inconsistent and difficult-to-interpret results.

  • Sub-therapeutic Exposure: The drug concentration may fall below the effective threshold between doses, leading to a diminished or absent pharmacological effect for significant periods.

Q2: How can I maintain a stable plasma concentration of Alprenolol in my animal model?

To counteract the short half-life, a continuous delivery method is often necessary. The most common strategies include:

  • Continuous Infusion via Osmotic Pumps: Mini-osmotic pumps (e.g., ALZET® pumps) can be implanted subcutaneously or intraperitoneally to deliver Alprenolol at a constant, controlled rate over a prolonged period. This is often the preferred method for long-term studies.

  • Intravenous (IV) Infusion: For shorter-term experiments, continuous IV infusion using a syringe pump and a catheterized animal model can provide precise control over plasma concentrations.

  • Controlled-Release Formulations: While less common for preclinical research due to development complexities, formulating Alprenolol into a controlled-release depot could provide sustained release after a single injection[2].

Q3: What are the key considerations for preparing Alprenolol solutions for in vivo studies?

Alprenolol solutions should ideally be prepared fresh for each experiment due to potential instability in solution[3]. When preparing solutions for pumps or infusions:

  • Solubility: Alprenolol hydrochloride is soluble in phosphate-buffered saline (PBS, pH 7.2) at approximately 1 mg/ml and in solvents like DMSO (15 mg/ml) and Ethanol (5 mg/ml)[4]. Ensure the chosen vehicle is appropriate and non-toxic for your animal model and route of administration.

  • Sterility: All solutions for parenteral administration must be sterile. Filter-sterilize the final solution using a 0.22 µm filter before loading into pumps or syringes.

  • Stability: If storing the solution is unavoidable, it should be kept at an appropriate temperature and protected from light. A pilot stability test of your specific formulation is recommended.

Q4: I am conducting a cell culture (in vitro) experiment. Does the short half-life of Alprenolol still matter?

Yes, although it is less problematic than in in vivo models, it is still a consideration. The half-life in culture media can be influenced by factors like temperature, pH, and enzymatic activity from the cells. To ensure consistent receptor blockade:

  • Replenish Media: For long-term incubations (> 4-6 hours), consider replacing the media with freshly prepared Alprenolol-containing media at regular intervals.

  • Higher Initial Concentration: Using a slightly higher initial concentration may help ensure that the concentration remains above the effective threshold for the duration of the experiment, but be cautious of potential off-target effects at high concentrations.

Quantitative Data: Pharmacokinetic Properties of Alprenolol

The following table summarizes key pharmacokinetic parameters for Alprenolol. These values are critical for calculating appropriate dosing regimens.

ParameterValueSpeciesCitation
Biological Half-Life (t½) 2-3 hoursHuman[1]
~40 minutes (β-phase)Rat (IV)[5]
Protein Binding 80-90%Human[1]
Metabolism Primarily Hepatic (First-pass effect)Human, Rat, Dog[1][6][7]
Primary Metabolite 4-hydroxy-alprenolol (active)Human, Rat, Dog[1][8]
Bioavailability (Oral) ~4%Rat[5]

Experimental Protocols

Protocol 1: Continuous Subcutaneous Infusion of Alprenolol in Mice using Osmotic Pumps

This protocol describes a method to achieve steady-state plasma concentrations of Alprenolol for chronic studies.

1. Objective: To maintain a consistent level of β-adrenergic receptor blockade over a 7-day period.

2. Materials:

  • Alprenolol Hydrochloride (powder)
  • Sterile 0.9% Saline
  • Mini-osmotic pumps (e.g., ALZET® Model 1007D)
  • Surgical tools (forceps, scissors, wound clips)
  • Anesthetic (e.g., isoflurane)
  • 70% Ethanol and Betadine for sterilization

3. Pump Preparation:

  • Calculate the required concentration of Alprenolol solution based on the pump's flow rate, the desired dose (mg/kg/day), and the animal's body weight.
  • Formula: Concentration (mg/mL) = [Dose (mg/kg/day) * Body Weight (kg)] / [Pump Flow Rate (mL/day)]
  • Under sterile conditions, dissolve the calculated amount of Alprenolol HCl in sterile saline.
  • Fill the osmotic pumps with the Alprenolol solution according to the manufacturer's instructions and allow them to prime in sterile saline at 37°C for at least 4-6 hours.

4. Surgical Procedure:

  • Anesthetize the mouse using isoflurane.
  • Shave the fur on the back, slightly posterior to the scapulae.
  • Sterilize the surgical area with Betadine followed by 70% ethanol.
  • Make a small midline incision (approx. 1 cm) through the skin.
  • Insert a hemostat into the incision and gently open it to create a subcutaneous pocket.
  • Insert the primed osmotic pump into the pocket, delivery portal first.
  • Close the incision with one or two wound clips.
  • Monitor the animal during recovery until it is fully ambulatory.

5. Post-Operative Care:

  • Provide appropriate analgesics as per institutional guidelines.
  • Monitor the animal daily for signs of distress or infection at the surgical site.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for a continuous infusion experiment designed to counteract the short half-life of Alprenolol.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis calc Dose Calculation sol_prep Sterile Alprenolol Solution Preparation calc->sol_prep pump_prep Osmotic Pump Filling & Priming sol_prep->pump_prep animal_prep Animal Anesthesia & Surgical Prep pump_prep->animal_prep implant Subcutaneous Pump Implantation animal_prep->implant recovery Post-Op Recovery & Monitoring implant->recovery endpoint Endpoint Measurement (e.g., Behavioral, Physiological) recovery->endpoint sampling Tissue/Blood Sample Collection recovery->sampling analysis Data Analysis endpoint->analysis sampling->analysis

Caption: Workflow for a continuous Alprenolol infusion study.

Signaling Pathway

This diagram shows the mechanism of action for Alprenolol as a β-blocker, including its ability to stimulate β-arrestin-dependent signaling.

G cluster_main Alprenolol Signaling Mechanism Alp Alprenolol bAR β-Adrenergic Receptor (βAR) Alp->bAR Blocks Alp->bAR Biased Agonist Catechol Catecholamines (e.g., Epinephrine) Catechol->bAR Activates Gprot G Protein Activation bAR->Gprot bArrestin β-Arrestin Recruitment bAR->bArrestin AC Adenylyl Cyclase Gprot->AC Stimulates cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Response Physiological Response PKA->Response EGFR EGFR Transactivation bArrestin->EGFR ERK ERK Activation EGFR->ERK

Caption: Alprenolol's dual action on β-adrenergic receptor signaling.

References

Technical Support Center: Addressing the Non-selective Binding of (+)-Alprenolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the non-selective binding of (+)-Alprenolol in their experiments.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Assays

Q: I am observing high non-specific binding (NSB) in my radioligand binding assay with this compound, making it difficult to determine a clear specific binding window. What are the potential causes and how can I troubleshoot this?

A: High non-specific binding can obscure your specific signal. Here are the common causes and solutions:

  • Problem: The concentration of the radioligand is too high.

    • Solution: Optimize the radioligand concentration. It is recommended to use a concentration at or below the dissociation constant (Kd) of the radioligand for the target receptor.

  • Problem: Insufficient washing of the filters or plates.

    • Solution: Increase the number and volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.[1]

  • Problem: The radioligand is sticking to the filter paper or assay plate.

    • Solution: Pre-soak filters in a blocking agent like 0.3-0.5% polyethyleneimine (PEI). You can also add a small amount of a non-ionic detergent like Tween-20 (0.05%) to the wash buffer.

  • Problem: Inappropriate or insufficient blocking agents in the assay buffer.

    • Solution: Incorporate Bovine Serum Albumin (BSA) at a concentration of 0.1-1% in your assay buffer to reduce binding to the assay tubes and filters.[2]

Issue 2: Difficulty in Differentiating Between β1- and β2-Adrenergic Receptor Binding

Q: My results suggest that this compound is binding to multiple sites, and I am unable to distinguish between its interaction with β1 and β2 adrenergic receptors. How can I design an experiment to differentiate these?

A: This is a common challenge due to the non-selective nature of Alprenolol (B1662852). A competitive binding assay using subtype-selective competitors is the standard method to address this.

  • Strategy: Use a non-selective radioligand (like [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol) and compete its binding with a highly selective unlabeled ligand.[1]

    • To determine the proportion of β1 receptors, use a β1-selective antagonist such as CGP 20712A .

    • To determine the proportion of β2 receptors, use a β2-selective antagonist such as ICI 118,551 .[3]

  • Data Interpretation: The resulting competition curve will be biphasic if both receptor subtypes are present. This curve can be analyzed using a two-site fitting model in software like GraphPad Prism to determine the proportion of each receptor subtype and the affinity of this compound for each.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target receptors for this compound?

A1: Besides its well-known antagonism of β1 and β2-adrenergic receptors, this compound also acts as an antagonist at serotonin (B10506) (5-HT) receptors, specifically the 5-HT1A and 5-HT1B subtypes.[4][5][6] It has also been shown to affect human Kv1.3 potassium channels.[4][5][6]

Q2: How can I confirm if the observed effects in my cell-based assay are due to β-adrenergic blockade or an off-target effect?

A2: To dissect the contribution of different receptors, you can use a combination of selective antagonists.

  • To confirm a β-adrenergic effect, try to rescue the phenotype by co-incubating with a β-agonist like isoproterenol.

  • To investigate the involvement of serotonin receptors, use selective antagonists for 5-HT1A (e.g., WAY-100635) or 5-HT1B (e.g., SB-216641) to see if they can block the effect of this compound.

Q3: Are there more selective alternatives to this compound for studying β-adrenergic receptor function?

A3: Yes, several more selective antagonists are available and may be more suitable depending on your research question.

  • For β1-selective antagonism: Consider using Bisoprolol , Atenolol , or Metoprolol .[7][8][9][10][11][12] Bisoprolol, in particular, has shown high selectivity for the β1 receptor.[7]

  • For β2-selective antagonism: ICI 118,551 is a highly selective β2 antagonist.[13]

Q4: What is the expected binding affinity of this compound for its primary and off-target receptors?

A4: The binding affinity, often expressed as the inhibitor constant (Ki) or dissociation constant (Kd), can vary depending on the experimental conditions and tissue/cell type. The following tables summarize reported values.

Data Presentation

Table 1: Binding Affinities of Alprenolol for Adrenergic Receptors

Receptor SubtypeLigandSpeciesTissue/Cell LineK_i / K_d (nM)
β1-Adrenergic(-)-AlprenololCanineMyocardium7-11 (K_d)
β1-Adrenergic(-)-AlprenololHumanLymphocytes~10 (K_d)
β2-Adrenergic(-)-AlprenololHumanRecombinant Cells1.1 ± 0.2 (K_i)
β1-Adrenergic(-)-AlprenololHumanRecombinant Cells2.1 ± 0.3 (K_i)

Table 2: Binding Affinities of Alprenolol for Serotonin Receptors

Receptor SubtypeLigandSpeciesTissueK_i (nM)
5-HT1A(-)-AlprenololRatBrain10-170
5-HT1B(-)-AlprenololRatBrain34-134

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Differentiate β1- and β2-Adrenergic Receptor Binding

This protocol is designed to determine the relative densities of β1 and β2 adrenergic receptors in a sample and the affinity of this compound for each subtype.

Materials:

  • Cell membranes or tissue homogenates expressing β-adrenergic receptors.

  • Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol (ICYP).

  • Unlabeled Competitors: this compound, CGP 20712A (β1-selective), ICI 118,551 (β2-selective).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., glass fiber filters pre-soaked in 0.5% PEI).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates using standard homogenization and centrifugation protocols. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Membranes + Assay Buffer.

    • Non-Specific Binding (NSB): Radioligand + Membranes + high concentration of a non-selective antagonist (e.g., 10 µM propranolol).

    • Competition: Radioligand + Membranes + increasing concentrations of the unlabeled competitor (this compound, CGP 20712A, or ICI 118,551). A typical concentration range would be 10^-11 M to 10^-5 M.[1]

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).[1]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester or vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the NSB counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Fit the data using a non-linear regression model (e.g., "one-site fit" or "two-site fit" in GraphPad Prism) to determine the IC50 value(s).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the receptors that this compound is known to interact with.

Beta_Adrenergic_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Alprenolol Alprenolol Beta_Receptor β-Adrenergic Receptor Alprenolol->Beta_Receptor Antagonist G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., gene transcription, ion channel modulation) PKA->Cellular_Response Phosphorylates Targets Serotonin_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Alprenolol Alprenolol Serotonin_Receptor 5-HT1A/1B Receptor Alprenolol->Serotonin_Receptor Antagonist G_Protein_i Gi/o Protein Serotonin_Receptor->G_Protein_i Activates AC_inhibited Adenylyl Cyclase G_Protein_i->AC_inhibited Inhibits cAMP_decreased Decreased cAMP AC_inhibited->cAMP_decreased PKA_inactive Protein Kinase A (Inactive) cAMP_decreased->PKA_inactive Cellular_Response_inhibited Inhibition of Downstream Effects PKA_inactive->Cellular_Response_inhibited Troubleshooting_Workflow Start Start: Unexpected Results with this compound Check_NSB High Non-Specific Binding? Start->Check_NSB Optimize_Assay Optimize Assay Conditions: - Lower Radioligand Conc. - Increase Washes - Use Blocking Agents Check_NSB->Optimize_Assay Yes Differentiate_Receptors Difficulty Differentiating β1 vs β2 Binding? Check_NSB->Differentiate_Receptors No Optimize_Assay->Differentiate_Receptors Competitive_Assay Perform Competitive Binding Assay with Selective Competitors (CGP 20712A, ICI 118,551) Differentiate_Receptors->Competitive_Assay Yes Off_Target_Effects Suspect Off-Target Effects (e.g., 5-HT)? Differentiate_Receptors->Off_Target_Effects No Competitive_Assay->Off_Target_Effects Selective_Antagonists Use Selective Antagonists for Off-Targets in Functional Assays Off_Target_Effects->Selective_Antagonists Yes Consider_Alternatives Consider More Selective β-Blocker Alternatives Off_Target_Effects->Consider_Alternatives No Selective_Antagonists->Consider_Alternatives Analyze_Data Analyze Data and Re-evaluate Hypothesis Consider_Alternatives->Analyze_Data

References

Technical Support Center: Alprenolol Partial Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the partial agonist activity of Alprenolol (B1662852) in your experiments.

Understanding Alprenolol's Partial Agonism

Alprenolol is a non-selective β-adrenergic receptor antagonist, meaning it binds to both β1 and β2 adrenergic receptors. However, it also possesses intrinsic sympathomimetic activity (ISA), which is synonymous with partial agonism. This dual activity can be a source of complexity in experimental design and data interpretation.

A critical aspect of Alprenolol's pharmacology is its biased agonism. It can act as an antagonist at G-protein-coupled signaling pathways while simultaneously acting as a partial agonist at β-arrestin-mediated signaling pathways. This means Alprenolol can inhibit cyclic AMP (cAMP) production (a Gs-mediated response) while promoting signaling through pathways like the extracellular signal-regulated kinase (ERK) cascade (a β-arrestin-mediated response).

Frequently Asked Questions (FAQs)

Q1: What is partial agonism and how does it apply to Alprenolol?

A partial agonist is a ligand that binds to a receptor but produces a submaximal response compared to a full agonist. Alprenolol's partial agonism, or intrinsic sympathomimetic activity (ISA), means that while it blocks the effects of potent endogenous agonists like epinephrine (B1671497) and norepinephrine, it can also weakly stimulate the β-adrenergic receptors.[1][2] This is in contrast to a neutral antagonist which only blocks the receptor without any stimulatory effect.

Q2: What is biased agonism and how does it relate to Alprenolol's activity?

Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. Alprenolol exhibits biased agonism at β-adrenergic receptors. It acts as an antagonist for the Gs-protein-mediated pathway, which leads to the production of cAMP, but as a partial agonist for the β-arrestin-mediated pathway. This can result in the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent phosphorylation of ERK.[3]

Q3: At what concentrations can I expect to see Alprenolol's antagonist versus partial agonist effects?

The manifestation of Alprenolol's dual activity is concentration-dependent.

  • Antagonistic Activity (Gs/cAMP pathway): Alprenolol typically exhibits its antagonist properties at lower nanomolar concentrations when competing against a full agonist. It shows weak partial agonism for Gs-dependent adenylyl cyclase activation at concentrations above 1 µM.[3]

  • Partial Agonist Activity (β-arrestin/ERK pathway): The partial agonist effects of Alprenolol on the β-arrestin pathway, such as ERK activation, can be observed in the nanomolar range. For instance, the EC50 for Alprenolol-induced ERK1/2 activation in HEK293 cells expressing β1-adrenergic receptors has been reported to be 59 nM.[1][3]

Q4: How can I experimentally distinguish between Alprenolol's antagonist and partial agonist activities?

To dissect Alprenolol's dual functions, you should employ pathway-specific functional assays.

  • To measure antagonism: Use a cAMP assay. Pre-incubate your cells with varying concentrations of Alprenolol before stimulating with a full β-adrenergic agonist like isoproterenol (B85558). A decrease in the isoproterenol-induced cAMP production will demonstrate Alprenolol's antagonist effect.

  • To measure partial agonism: Use a β-arrestin recruitment assay or measure the phosphorylation of downstream effectors like ERK. Stimulating cells with Alprenolol alone and observing an increase in β-arrestin recruitment or ERK phosphorylation will confirm its partial agonist activity.

Troubleshooting Guide

Issue 1: Inconsistent results in cAMP assays.

  • Possible Cause 1: Alprenolol concentration is too high.

    • Explanation: At concentrations above 1 µM, Alprenolol's weak partial agonism on the Gs pathway might become apparent, confounding its antagonist effects.[3]

    • Solution: Perform a dose-response curve for Alprenolol's antagonism against a fixed concentration of a full agonist (e.g., isoproterenol) to determine the optimal concentration range for observing pure antagonism.

  • Possible Cause 2: Suboptimal full agonist concentration.

    • Explanation: The concentration of the full agonist used to stimulate cAMP production will influence the apparent potency of Alprenolol as an antagonist.

    • Solution: Use a concentration of the full agonist that elicits a submaximal response (e.g., EC80) to allow for a clear window to observe inhibition by Alprenolol.

Issue 2: No or weak ERK phosphorylation observed with Alprenolol treatment.

  • Possible Cause 1: Low receptor expression levels.

    • Explanation: The magnitude of the β-arrestin-mediated signal may be dependent on the density of β-adrenergic receptors on the cell surface.

    • Solution: Use a cell line with robust expression of the desired β-adrenergic receptor subtype. You can verify expression levels using techniques like radioligand binding or western blotting.

  • Possible Cause 2: Inappropriate incubation time.

    • Explanation: The kinetics of ERK phosphorylation can be transient.

    • Solution: Perform a time-course experiment (e.g., 5, 10, 15, 30 minutes) to determine the optimal incubation time for observing peak ERK phosphorylation in response to Alprenolol. A 5-minute stimulation has been shown to be effective.[3]

Issue 3: Difficulty interpreting Schild analysis results.

  • Possible Cause 1: Non-competitive antagonism.

    • Explanation: A Schild plot slope that significantly deviates from 1 may indicate that the antagonism is not purely competitive.

    • Solution: Ensure that the rightward shifts of the agonist dose-response curves are parallel and that the maximal response to the agonist is not suppressed in the presence of Alprenolol. If these conditions are not met, the assumptions of Schild analysis may not be valid.

  • Possible Cause 2: Insufficient equilibration time.

    • Explanation: Schild analysis assumes that both the agonist and antagonist have reached equilibrium with the receptor.

    • Solution: Increase the pre-incubation time with Alprenolol before adding the agonist to ensure that binding has reached a steady state.

Data Presentation

Table 1: Functional Activity Profile of Alprenolol at β-Adrenergic Receptors

ParameterSignaling PathwayActivity TypeValueCell LineNotes
EC50 β-arrestin / ERK1/2 PhosphorylationPartial Agonist59 nM[1][3]HEK293 (expressing β1AR)Demonstrates partial agonist activity on the β-arrestin pathway.
Partial Agonism Gs / Adenylyl CyclaseWeak Partial Agonist> 1 µM[3]HEK293 (expressing β1AR)Minimal stimulation of cAMP production is observed only at high concentrations.
IC50 Gs / cAMP Production (vs. Isoproterenol)AntagonistNot explicitly found-This value would quantify its potency as an antagonist of the G-protein pathway.
pA2 Gs / cAMP ProductionCompetitive AntagonistNot explicitly found-A pA2 value from a Schild analysis would provide a measure of its antagonist affinity.

Table 2: Binding Affinity of Alprenolol for β-Adrenergic Receptors

Receptor SubtypeKi (nM)RadioligandCell/Tissue Source
β1-Adrenergic Receptor 1.0 - 4.6[3H]-DihydroalprenololTurkey Erythrocyte Membranes
β2-Adrenergic Receptor 0.5 - 2.5[3H]-DihydroalprenololRat Lung Membranes

Experimental Protocols

Key Experiment 1: cAMP Inhibition Assay (to measure antagonism)

Objective: To quantify the antagonistic effect of Alprenolol on Gs-protein signaling.

Methodology:

  • Cell Culture: Plate cells expressing the β-adrenergic receptor of interest in a suitable multi-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with a range of Alprenolol concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) for 30 minutes at 37°C. Include a vehicle control.

  • Stimulation: Add a fixed concentration of a full β-adrenergic agonist, such as isoproterenol (typically at its EC80 concentration), to all wells and incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP levels against the log of the Alprenolol concentration and fit the data to a four-parameter logistic equation to determine the IC50 value of Alprenolol.

Key Experiment 2: β-Arrestin Recruitment Assay (to measure partial agonism)

Objective: To quantify the partial agonist activity of Alprenolol on β-arrestin recruitment.

Methodology:

  • Cell Culture: Use a commercially available cell line that co-expresses a tagged β-adrenergic receptor and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay). Plate the cells according to the manufacturer's protocol.

  • Stimulation: Treat the cells with a range of Alprenolol concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) and incubate for the recommended time (typically 60-90 minutes) at 37°C. Include a vehicle control and a full agonist as a positive control.

  • Detection: Add the detection reagents provided with the assay kit and measure the signal (e.g., chemiluminescence) according to the manufacturer's instructions.

  • Data Analysis: Plot the signal against the log of the Alprenolol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for Alprenolol-induced β-arrestin recruitment.

Key Experiment 3: Schild Analysis (to characterize competitive antagonism)

Objective: To determine the affinity (pA2 value) of Alprenolol as a competitive antagonist.

Methodology:

  • Generate Agonist Dose-Response Curves: Perform a full dose-response curve for a β-adrenergic agonist (e.g., isoproterenol) in your chosen functional assay (e.g., cAMP production).

  • Generate Antagonist-Shifted Curves: Repeat the agonist dose-response curve in the presence of several fixed concentrations of Alprenolol. It is crucial to pre-incubate with Alprenolol to ensure equilibrium.

  • Determine EC50 Values: Calculate the EC50 of the agonist for each condition (agonist alone and in the presence of each Alprenolol concentration).

  • Calculate Dose Ratios: For each concentration of Alprenolol, calculate the dose ratio (DR) using the formula: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist alone).

  • Construct Schild Plot: Plot log(DR-1) on the y-axis against the negative log of the molar concentration of Alprenolol (-log[Alprenolol]) on the x-axis.

  • Data Analysis: Perform a linear regression on the Schild plot. If the antagonism is competitive, the slope of the line should not be significantly different from 1. The x-intercept of the regression line is the pA2 value, which represents the negative logarithm of the antagonist's dissociation constant (Kb).

Mandatory Visualizations

G_protein_signaling cluster_membrane Cell Membrane BAR β-Adrenergic Receptor G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Full_Agonist Full Agonist (e.g., Isoproterenol) Full_Agonist->BAR Activates Alprenolol_ant Alprenolol (Antagonist) Alprenolol_ant->BAR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets B_arrestin_signaling cluster_membrane Cell Membrane BAR β-Adrenergic Receptor GRK GRK BAR->GRK Recruits B_Arrestin β-Arrestin BAR->B_Arrestin Recruits GRK->BAR Phosphorylates Alprenolol_pa Alprenolol (Partial Agonist) Alprenolol_pa->BAR Activates EGFR_Transactivation EGFR Transactivation B_Arrestin->EGFR_Transactivation Leads to ERK_Pathway ERK Pathway EGFR_Transactivation->ERK_Pathway Activates experimental_workflow start Start Experiment choose_assay Choose Assay: cAMP or β-arrestin start->choose_assay cAMP_protocol cAMP Assay Protocol: - Pre-incubate with Alprenolol - Stimulate with Full Agonist - Measure cAMP choose_assay->cAMP_protocol Antagonism arrestin_protocol β-arrestin Assay Protocol: - Stimulate with Alprenolol - Measure β-arrestin recruitment or ERK phosphorylation choose_assay->arrestin_protocol Partial Agonism analyze_antagonism Analyze for Antagonism: - Calculate IC50 - Perform Schild Analysis (pA2) cAMP_protocol->analyze_antagonism analyze_agonism Analyze for Partial Agonism: - Calculate EC50 and Emax arrestin_protocol->analyze_agonism end End analyze_antagonism->end analyze_agonism->end

References

Improving the accuracy of (+)-Alprenolol Ki value determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the accuracy of (+)-Alprenolol Kᵢ value determination. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for obtaining reliable and reproducible results in competitive binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between an IC₅₀ value and a Kᵢ value?

A1: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a competing ligand (in this case, this compound) that displaces 50% of the specific binding of a radioligand. It is an operational parameter that is highly dependent on the specific experimental conditions, such as the concentration of the radioligand and its affinity for the receptor (Kₑ).[1][2] Therefore, IC₅₀ values cannot be directly compared between different experiments unless the conditions are identical.[1]

The Kᵢ (inhibition constant), on the other hand, is a more absolute measure of the binding affinity of the inhibitor for the receptor. It is calculated from the IC₅₀ value using the Cheng-Prusoff equation and is independent of the radioligand concentration used in the assay.[1][3] This makes the Kᵢ value a true constant for a given inhibitor, receptor, and set of conditions (e.g., buffer, temperature), allowing for comparison of inhibitor potencies across different studies.[2]

Q2: How is the Kᵢ value calculated from the IC₅₀?

A2: The Kᵢ value is calculated from the experimentally determined IC₅₀ value using the Cheng-Prusoff equation :[1]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • IC₅₀ is the experimentally determined concentration of this compound that inhibits 50% of specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

This equation assumes a simple, competitive binding interaction at a single site with no cooperativity.[1][4]

Q3: Why is stereoselectivity important when working with Alprenolol?

A3: Alprenolol is a chiral molecule, existing as (+) and (-) stereoisomers. For binding to β-adrenergic receptors, there is a marked stereospecificity. The (-)-isomer is significantly more potent than the (+)-isomer, with reports indicating the difference in potency can be two orders of magnitude or more (e.g., 100-fold).[5][6][7] This means the (-)-isomer has a much higher affinity (and thus a lower Kᵢ value) for the receptor. When determining the Kᵢ for this compound, it is crucial to use an enantiomerically pure compound to avoid underestimating the true Kᵢ value due to contamination with the highly potent (-)-isomer.

Troubleshooting Guide

Q4: I am observing very high non-specific binding (NSB). What are the common causes and how can I reduce it?

A4: High non-specific binding (NSB), ideally less than 50% of total binding, can mask the specific signal and lead to inaccurate results.[8]

  • Potential Cause 1: Radioligand Issues. Hydrophobic radioligands tend to bind non-specifically to lipids, proteins, and filter materials.[8][9][10]

    • Solution: Use the lowest possible concentration of the radioligand, typically at or below its Kₑ value.[8][10] Ensure the radiochemical purity is high (>90%).[9][10]

  • Potential Cause 2: Assay Conditions. Inadequate blocking or washing can increase NSB.

    • Solution: Incorporate a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer to reduce binding to tube and filter surfaces.[9] Optimize the number and volume of wash steps with ice-cold wash buffer to efficiently remove unbound radioligand.[8]

  • Potential Cause 3: Tissue/Cell Preparation. Using too much membrane protein can increase the number of non-specific sites.

    • Solution: Reduce the amount of membrane protein in the assay. It is recommended to titrate the membrane preparation to find the optimal concentration that gives a robust specific binding signal without excessive NSB.[8]

Q5: My dose-response curve is very shallow or completely flat. What could be wrong?

A5: A shallow or flat curve indicates that the competing ligand is not effectively displacing the radioligand within the tested concentration range.

  • Potential Cause 1: Incorrect Concentration Range. The concentrations of this compound may be too low to compete with the radioligand, especially given its lower affinity compared to the (-) isomer.

    • Solution: Expand the concentration range of this compound to much higher concentrations.

  • Potential Cause 2: Inactive Compound. The this compound stock may have degraded or been improperly stored.

    • Solution: Verify the integrity and concentration of your this compound stock solution. Prepare a fresh stock if necessary.

  • Potential Cause 3: Low Receptor Expression. If the receptor density (Bₘₐₓ) in your membrane preparation is too low, the specific binding window may be too small to detect competition.

    • Solution: Use a membrane preparation with a higher density of the target receptor or increase the amount of protein per well (while monitoring for effects on NSB).

Q6: My Kᵢ values are not reproducible between experiments. What factors should I control more carefully?

A6: Poor reproducibility is often due to subtle variations in experimental conditions.

  • Potential Cause 1: Inconsistent Assay Conditions. Minor changes in buffer pH, ionic strength, or temperature can alter binding affinities.[11] Incubation times that are not long enough to reach equilibrium can also cause variability.[12]

    • Solution: Strictly standardize all assay parameters. Prepare large batches of buffer to use across all related experiments. Use a calibrated incubator and ensure all tubes are incubated for the same duration, sufficient to reach equilibrium.[13]

  • Potential Cause 2: Pipetting Errors. Inaccurate pipetting, especially when preparing serial dilutions of this compound, can lead to significant errors in the dose-response curve.

    • Solution: Calibrate your pipettes regularly. Use high-quality pipette tips and ensure proper pipetting technique. Prepare fresh serial dilutions for each experiment.

  • Potential Cause 3: Variable Membrane Preparations. Batch-to-batch variability in your cell or tissue membrane preparations can affect receptor density and integrity.

    • Solution: Prepare a single, large batch of membranes, characterize it thoroughly (protein concentration and Bₘₐₓ), and aliquot for storage at -80°C. Use aliquots from the same batch for a complete set of experiments.[14]

Data Presentation: Stereoselectivity of Alprenolol

The following table summarizes typical affinity values for Alprenolol isomers, highlighting the critical importance of stereoisomeric purity in your experiments. Note that the (-)-isomer is consistently more potent.

IsomerReceptorKᵢ / Kₑ (nM)Fold DifferenceSource
(-)-Alprenololβ-Adrenergic (Cardiac)7 - 11\multirow{2}{}{>100-fold}[6][7]
This compoundβ-Adrenergic (Cardiac)>1000[6][7]
(-)-Propranololβ-Adrenergic (Lymphocyte)~9\multirow{2}{}{9 to 300-fold}[5]
(+)-Propranololβ-Adrenergic (Lymphocyte)Significantly Higher[5]

Note: Data is compiled from studies using different tissues and radioligands, but consistently demonstrates the higher affinity of the (-)-isomer.

Experimental Protocols

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the Kᵢ of this compound for β-adrenergic receptors using a filtration-based assay.

1. Materials and Reagents:

  • Membrane Preparation: Homogenate from cells or tissue expressing the target β-adrenergic receptor.

  • Radioligand: e.g., (-)-[³H]Dihydroalprenolol ([³H]-DHA), a high-affinity antagonist.

  • Competing Ligand: High-purity this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at the assay temperature.[14]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity antagonist like (-)-Propranolol.[15]

  • Scintillation Cocktail and Glass Fiber Filters (e.g., GF/C, pre-soaked in a blocking agent like 0.3% polyethylenimine if necessary).[14]

2. Membrane Preparation:

  • Homogenize cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, with protease inhibitors).[14]

  • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[14]

  • Centrifuge the supernatant at high speed (e.g., 20,000-40,000 x g) to pellet the membranes.[14][15]

  • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable buffer (e.g., with 10% sucrose (B13894) as a cryoprotectant), determine protein concentration (e.g., BCA assay), aliquot, and store at -80°C.[14]

3. Assay Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. A typical range might be 10⁻¹⁰ M to 10⁻³ M.

  • Set up assay tubes/plates for:

    • Total Binding: Membrane + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membrane + Radioligand + High concentration of (-)-Propranolol.

    • Competition: Membrane + Radioligand + Varying concentrations of this compound.

  • To each well/tube, add the components in the following order: Assay Buffer, competing ligand (or buffer/NSB control), and finally the membrane preparation.

  • Initiate the binding reaction by adding the radioligand ([³H]-DHA) at a fixed concentration (typically at or below its Kₑ).

  • Incubate the reaction at a constant temperature (e.g., 30-37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes). This should be determined in preliminary kinetic experiments.[14]

4. Separation and Counting:

  • Rapidly terminate the incubation by vacuum filtration through the glass fiber filters.[12][15]

  • Immediately wash the filters multiple times (e.g., 4 times) with ice-cold Wash Buffer to remove unbound radioligand.[14]

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity trapped on the filters using a scintillation counter.

5. Data Analysis:

  • Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the specific binding counts against the log concentration of this compound.

  • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model to determine the log(IC₅₀).[16][17]

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[14]

Visualizations

G cluster_0 Principle of Competitive Binding cluster_1 Outcome Receptor β-Adrenergic Receptor Result Increased [this compound] decreases bound radioligand signal, allowing for IC₅₀ determination. Radioligand Radioligand (e.g., [3H]-DHA) Radioligand->Receptor Binds & Creates Signal Competitor This compound (Unlabeled Competitor) Competitor->Receptor Competes for Binding Site

Caption: Diagram illustrating the competitive binding principle.

G cluster_workflow Experimental and Analytical Workflow for Kᵢ Determination prep 1. Membrane Preparation (Homogenization & Centrifugation) assay 2. Competitive Binding Assay (Incubate Membranes, Radioligand, & this compound) prep->assay separate 3. Separation (Rapid Vacuum Filtration) assay->separate count 4. Quantification (Scintillation Counting) separate->count analysis 5. Data Analysis (Non-linear Regression to get IC₅₀) count->analysis calc 6. Kᵢ Calculation (Cheng-Prusoff Equation) analysis->calc result Accurate Kᵢ Value calc->result

Caption: Workflow for experimental Kᵢ value determination.

G cluster_troubleshooting Troubleshooting Logic Flow start Poor Result (e.g., High NSB, Flat Curve) check_nsb Is Non-Specific Binding > 50%? start->check_nsb check_curve Is IC₅₀ Curve Shallow/Flat? check_nsb->check_curve No reduce_nsb Reduce NSB: 1. Lower [Radioligand] 2. Add BSA to buffer 3. Optimize washes check_nsb->reduce_nsb Yes fix_curve Fix Curve: 1. Increase competitor concentration range 2. Check compound integrity 3. Confirm receptor expression check_curve->fix_curve Yes check_repro Are Results Not Reproducible? check_curve->check_repro No end_node Re-run Experiment reduce_nsb->end_node fix_curve->end_node fix_repro Improve Reproducibility: 1. Standardize all conditions (temp, time, pH) 2. Use calibrated pipettes 3. Use a single large batch of membranes check_repro->fix_repro Yes check_repro->end_node No/ All Issues Addressed fix_repro->end_node

References

Best practices for storing and handling (+)-Alprenolol to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling (+)-Alprenolol to maintain its stability and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is considered stable when stored correctly. It is recommended to store the powder in a cool, dry, and well-ventilated area in its original, securely sealed container. For long-term storage, a temperature of -20°C is advisable.[1] Protect the container from physical damage.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are known to be unstable and it is strongly recommended to prepare them fresh for each experiment.[1][2] If short-term storage is unavoidable, aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months, ensuring the container is sealed to prevent moisture contamination. Avoid repeated freeze-thaw cycles.

Q3: What solvents can be used to prepare this compound solutions?

A3: this compound is soluble in Dimethylformamide (DMF) at 20 mg/ml, Dimethyl sulfoxide (B87167) (DMSO) at 15 mg/ml, Ethanol at 5 mg/ml, and Phosphate-Buffered Saline (PBS, pH 7.2) at 1 mg/ml.[3]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong alkalis, as these can promote degradation.

Q5: What are the general handling precautions for this compound?

A5: When handling this compound, it is important to avoid all personal contact, including inhalation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Do not eat, drink, or smoke while handling the compound. Ensure containers are securely sealed when not in use.

Storage and Stability Data

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerNotes
Solid (Powder) Room TemperatureShort-termTightly sealedProtect from light and moisture.
-20°CLong-term (≥ 4 years[3])Tightly sealedIdeal for maintaining long-term stability.[1]
Solution -20°CUp to 1 monthSealed, airtight vialsPrepare fresh if possible.[2] Avoid freeze-thaw cycles.
-80°CUp to 6 monthsSealed, airtight vialsPrepare fresh if possible. Avoid freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in binding assays.

  • Possible Cause: Degradation of this compound in solution.

    • Solution: Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly and has not undergone multiple freeze-thaw cycles.

  • Possible Cause: Incorrect buffer pH.

    • Solution: While pH has a more significant effect on the binding of agonists to beta-adrenoceptors, it's good practice to maintain a consistent and appropriate pH for your assay buffer (typically pH 7.4) to ensure reproducible results.[4]

  • Possible Cause: High non-specific binding.

    • Solution: Optimize the concentration of the radioligand, increase the number and volume of wash steps, and consider pre-soaking filters in a blocking agent like polyethyleneimine (PEI).[5]

Issue 2: No or low response to this compound in functional assays (e.g., cAMP assays).

  • Possible Cause: Low receptor expression in the cell line.

    • Solution: Confirm the expression level of the target beta-adrenergic receptor using a reliable method such as radioligand binding or Western blot.[5]

  • Possible Cause: Incorrect concentration range.

    • Solution: Perform a wider dose-response curve to ensure that the effective concentration range is covered.

  • Possible Cause: Low cell viability.

    • Solution: Check cell viability using a method like trypan blue exclusion before starting the experiment.[5]

Experimental Protocols

Protocol: Stability Testing of this compound Solutions using HPLC

This protocol is a general guideline and should be adapted based on the specific experimental conditions and available equipment. It is based on established methods for testing the stability of other beta-blockers like atenolol.[6][7]

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in the desired solvent (e.g., DMSO, Ethanol, PBS) to a final concentration of 1 mg/mL.

  • Stress Conditions:

    • pH Stability: Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 4, 7, 9, 12).

    • Temperature Stability: Store aliquots of the this compound solution at different temperatures (e.g., 4°C, room temperature, 40°C, 70°C).

    • Photostability: Expose aliquots of the solution to a light source (e.g., UV lamp) for defined periods, while keeping a control sample in the dark.

  • Sample Collection:

    • Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours and then weekly).

  • HPLC Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0). The exact ratio should be optimized.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength of 272 nm.[3]

    • Procedure:

      • Inject a known volume of each sample into the HPLC system.

      • Record the chromatogram and determine the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

Storage_Handling_Workflow Workflow for Storing and Handling this compound cluster_storage Storage cluster_handling Handling receive Receive Solid this compound store_solid Store Solid at -20°C (Long-term) or RT (Short-term) receive->store_solid ppe Wear Appropriate PPE store_solid->ppe prepare_solution Prepare Fresh Solution prepare_solution->ppe store_solution Store Solution at -20°C or -80°C (If necessary, short-term) store_solution->ppe weigh Weigh in Ventilated Area ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dissolve->store_solution Short-term storage only use Use in Experiment dissolve->use

Caption: Recommended workflow for the proper storage and handling of this compound.

Troubleshooting_Guide Troubleshooting Experimental Issues with this compound start Inconsistent or No Experimental Results check_solution Was the this compound solution prepared fresh? start->check_solution prepare_fresh Prepare a fresh solution for each experiment. check_solution->prepare_fresh No check_concentration Is the concentration range of this compound appropriate? check_solution->check_concentration Yes end Problem Resolved prepare_fresh->end optimize_concentration Perform a wider dose-response curve. check_concentration->optimize_concentration No check_receptor Is the receptor expression level adequate? check_concentration->check_receptor Yes optimize_concentration->end validate_receptor Confirm receptor expression (e.g., Western Blot, Radioligand Binding). check_receptor->validate_receptor No check_viability Are the cells viable? check_receptor->check_viability Yes validate_receptor->end assess_viability Check cell viability (e.g., Trypan Blue). check_viability->assess_viability No check_viability->end Yes assess_viability->end

Caption: A logical guide to troubleshooting common experimental problems.

Signaling_Pathway Beta-Adrenergic Receptor Signaling and Inhibition by this compound cluster_membrane Cell Membrane receptor Beta-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates agonist Agonist (e.g., Epinephrine) agonist->receptor Activates alprenolol This compound (Antagonist) alprenolol->receptor Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates atp ATP camp cAMP atp->camp Converts to pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets, leading to response

Caption: Simplified beta-adrenergic signaling pathway and the antagonistic action of this compound.

References

Technical Support Center: Mitigating the Impact of (+)-Alprenolol on Respiratory Parameters in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of (+)-Alprenolol on respiratory parameters in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the respiratory system?

A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors. In the respiratory system, β2-adrenergic receptors are crucial for bronchodilation (relaxation of airway smooth muscle). By blocking these receptors, this compound can potentially lead to bronchoconstriction, an increase in airway resistance, and other changes in respiratory function. However, it's noteworthy that some studies indicate that alprenolol (B1662852) may also possess partial β2 agonist activity, which could modulate its effects.[1]

Q2: What are the expected effects of this compound on respiratory parameters in animal models?

A2: The effects of this compound can vary depending on the animal model, dose, and duration of administration. In a murine model of asthma, acute intravenous administration of alprenolol (72 mg/kg) was shown to increase baseline airway resistance (Raw) by 7 ± 2%.[1] Conversely, in anesthetized cats, doses up to 1.0 mg/kg had no significant effect on airway resistance. Some studies on isolated tissues have even reported a bronchodilatory effect of alprenolol.

Q3: Can the respiratory effects of this compound be mitigated?

A3: Yes. The bronchoconstrictive effects of non-selective beta-blockers like this compound can often be mitigated by the co-administration of a β2-adrenergic receptor agonist, such as salbutamol (B1663637) (also known as albuterol). These agonists selectively stimulate β2 receptors, promoting bronchodilation and counteracting the blocking effect of alprenolol.

Q4: What are the common signs of respiratory distress in rodents to watch for during an experiment?

A4: Common signs of respiratory distress in mice and rats include:

  • Increased respiratory rate (tachypnea)

  • Labored breathing (dyspnea), which may involve exaggerated abdominal movements ("flank breathing")

  • Wheezing or clicking sounds

  • Porphyrin staining (reddish discharge) around the eyes and nose, which can be a general sign of stress or illness in rats

  • Cyanosis (bluish discoloration of mucous membranes), indicating poor oxygenation

  • Hunched posture and lethargy

Troubleshooting Guides

Guide 1: Unexpected Increase in Airway Resistance

Problem: A significant and unexpected increase in airway resistance is observed after administering this compound.

Possible Cause Troubleshooting Steps
Intrinsic effect of this compound 1. Confirm that the dose administered is within the expected range for your animal model. 2. Consider that the animal model may be particularly sensitive to β2-receptor blockade. 3. Proceed to the mitigation protocol with a β2-agonist if the effect is undesirable for the experimental goals.
Animal Model Predisposition 1. If using a model with pre-existing airway hyperreactivity (e.g., an asthma model), the effect of β-blockade may be more pronounced. 2. Ensure baseline respiratory parameters are stable and within the normal range for the specific strain and age of the animal before drug administration.
Anesthesia-related issues 1. Certain anesthetics can depress respiratory function. Ensure the anesthetic plane is stable and not too deep. 2. Review the literature for potential interactions between the chosen anesthetic and β-blockers.
Guide 2: Animal Shows Signs of Respiratory Distress

Problem: The animal exhibits signs of respiratory distress (e.g., gasping, cyanosis, severe lethargy) after this compound administration.

Possible Cause Immediate Action & Troubleshooting
Bronchoconstriction 1. Immediately cease the experiment for that animal. 2. If ethically permissible and part of the approved protocol, administer a rescue bronchodilator (e.g., nebulized salbutamol). 3. Provide supplemental oxygen. 4. Monitor vital signs closely. 5. For future experiments, consider lowering the dose of this compound or pre-treating with a β2-agonist.
Anaphylactic Reaction (rare) 1. Look for other signs of anaphylaxis, such as a rapid drop in blood pressure or swelling. 2. Administer epinephrine (B1671497) and supportive care as per your institution's veterinary guidelines.
Overdose 1. Review dose calculations and preparation procedures to rule out error. 2. Provide supportive care as directed by a veterinarian.
Guide 3: Inconsistent or Noisy Plethysmography Data

Problem: Data from whole-body plethysmography is erratic, showing high variability or artifacts.

Possible Cause Troubleshooting Steps
Animal Movement 1. Allow for an adequate acclimatization period for the animal in the plethysmography chamber before recording baseline data.[2] 2. Ensure the chamber is appropriately sized for the animal to minimize excessive movement. 3. Analyze data from periods when the animal is calm and breathing regularly. Exclude data segments with movement artifacts.
Chamber Leaks or Temperature/Humidity Fluctuations 1. Regularly check the plethysmograph for airtight seals. 2. Allow the chamber temperature and humidity to stabilize before and between recordings. Urination or defecation by the animal can alter these parameters.[2]
Calibration Issues 1. Ensure the plethysmograph is properly calibrated before each experimental session according to the manufacturer's instructions.[2]

Data Presentation

Table 1: Quantitative Effects of this compound on Airway Resistance in a Murine Asthma Model

Treatment Dose Route of Administration Effect on Baseline Airway Resistance (Raw) Reference
Acute this compound 72 mg/kgIntravenous (bolus)7 ± 2% increase[1]
Chronic this compound 7,200 ppm in chow (28 days)Oral18 ± 8% increase[1]

Note: Data on the dose-response effects of this compound on respiratory rate and tidal volume in healthy (non-asthmatic) rodent models are limited in the currently available literature. Researchers should establish baseline parameters and conduct pilot studies to determine the dose-dependent effects in their specific model.

Experimental Protocols

Protocol 1: Assessing the Impact of this compound on Respiratory Parameters using Whole-Body Plethysmography in Mice
  • Animal Acclimatization:

    • House mice in the testing room for at least 24 hours prior to the experiment to acclimate to the environment.

    • On the day of the experiment, allow each mouse to acclimate to the whole-body plethysmography chamber for at least 30 minutes before recording baseline data.[2]

  • Baseline Measurement:

    • Place the conscious, unrestrained mouse in the plethysmography chamber.

    • Record baseline respiratory parameters for a stable period of 5-10 minutes. Key parameters include respiratory rate (breaths/min), tidal volume (mL), and minute volume (mL/min).

  • Drug Administration:

    • Administer this compound at the desired dose and route (e.g., intraperitoneal, subcutaneous, or oral). A vehicle control group should be included.

  • Post-Dose Measurement:

    • Return the mouse to the plethysmography chamber.

    • Continuously record respiratory parameters for a pre-determined duration (e.g., 60-120 minutes), or at specific time points post-administration, to capture the time-course of the drug's effect.

  • Data Analysis:

    • Analyze the recorded data to calculate changes in respiratory rate, tidal volume, and minute volume from baseline for both the treatment and control groups.

    • Statistical analysis should be performed to determine the significance of any observed changes.

Protocol 2: Mitigating this compound-Induced Respiratory Effects with Salbutamol
  • Experimental Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound alone

    • Group 3: Salbutamol alone

    • Group 4: this compound followed by Salbutamol (Mitigation)

    • Group 5: Salbutamol followed by this compound (Prophylaxis)

  • Procedure for Mitigation Study (Group 4):

    • Follow steps 1 and 2 of Protocol 1 to obtain baseline respiratory data.

    • Administer this compound.

    • Monitor respiratory parameters until a clear effect is observed (e.g., a significant change in airway resistance or respiratory rate).

    • Administer salbutamol (e.g., via nebulizer or injection). Doses for salbutamol in rodents have been reported in the range of 1-5 mg/kg.[3]

    • Continue to record respiratory parameters to assess the reversal of the this compound-induced effects.

  • Procedure for Prophylaxis Study (Group 5):

    • Obtain baseline respiratory data.

    • Administer salbutamol.

    • After a short interval (e.g., 15-30 minutes), administer this compound.

    • Record respiratory parameters to determine if pre-treatment with salbutamol prevents the respiratory effects of this compound.

Visualizations

G cluster_0 β2-Adrenergic Receptor Signaling in Bronchial Smooth Muscle Alprenolol This compound (Antagonist) Beta2AR β2-Adrenergic Receptor Alprenolol->Beta2AR Blocks Contraction Bronchoconstriction Alprenolol->Contraction Promotes Beta2Agonist β2-Agonist (e.g., Salbutamol) (Agonist) Beta2Agonist->Beta2AR Stimulates Gs Gs protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

Caption: Signaling pathway of β2-adrenergic receptor in bronchial smooth muscle.

G cluster_1 Experimental Workflow for Mitigation Study Start Start Acclimate Acclimate Animal in Plethysmograph Start->Acclimate Baseline Record Baseline Respiratory Parameters Acclimate->Baseline AdministerAlprenolol Administer this compound Baseline->AdministerAlprenolol MonitorEffect Monitor for Respiratory Changes AdministerAlprenolol->MonitorEffect AdministerSalbutamol Administer Salbutamol MonitorEffect->AdministerSalbutamol MonitorReversal Monitor for Reversal of Effects AdministerSalbutamol->MonitorReversal End End Experiment & Analyze Data MonitorReversal->End

Caption: Experimental workflow for a mitigation study.

G cluster_2 Troubleshooting Respiratory Distress Distress Animal Shows Signs of Respiratory Distress Severe Is Distress Severe? (e.g., gasping, cyanosis) Distress->Severe Stop STOP EXPERIMENT Provide Supportive Care Severe->Stop Yes Mild Continue Monitoring Closely Severe->Mild No Consider Consider Lowering Dose or Using Mitigation in Future Mild->Consider

Caption: Decision tree for troubleshooting respiratory distress.

References

Technical Support Center: Validating the Specificity of (+)-Alprenolol in a New Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of (+)-Alprenolol in novel experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is validating its specificity crucial?

A1: this compound is the dextrorotatory enantiomer of Alprenolol (B1662852), a non-selective beta-adrenergic receptor antagonist.[1] While the racemic mixture or the (-)-enantiomer is more commonly used for beta-blockade, this compound serves as an essential control in experiments to determine the stereospecificity of observed effects. Validating its specificity ensures that the experimental outcomes are attributable to interactions with beta-adrenergic receptors and not due to off-target effects. The (-)-stereoisomers of beta-adrenergic antagonists are significantly more potent than their corresponding (+)-stereoisomers, often by a factor of 9 to 300.[2][3]

Q2: What are the primary targets of Alprenolol?

A2: Alprenolol is a non-selective beta-blocker, meaning it antagonizes both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[4] These receptors are coupled to Gs-proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5]

Q3: What are the known off-target effects of Alprenolol?

A3: Besides its primary action on beta-adrenergic receptors, Alprenolol has been reported to act as an antagonist at 5-hydroxytryptamine receptors 1A (5-HT1A) and 1B (5-HT1B).[6][7] It has also been shown to affect human Kv1.3 potassium channels in a concentration-dependent manner, causing an increase in current at lower concentrations (1-100 μM) and a decrease at higher concentrations (300-1,000 μM).[6][7]

Q4: How can I quantitatively assess the specificity of this compound?

A4: Specificity is primarily assessed through two types of experiments:

  • Radioligand Binding Assays: These assays directly measure the affinity of this compound for beta-adrenergic receptors and potential off-target receptors. Competition binding assays are used to determine the inhibition constant (Ki) of this compound by measuring its ability to displace a known high-affinity radioligand.

  • Functional Assays: These assays measure the cellular response to receptor activation or blockade. For beta-adrenergic receptors, this often involves measuring changes in intracellular cAMP levels or downstream signaling events like ERK phosphorylation in response to a beta-agonist in the presence and absence of this compound.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities of Alprenolol enantiomers and other common beta-blockers. This data is essential for designing and interpreting specificity validation experiments.

Table 1: Stereoselectivity of Alprenolol at Beta-Adrenergic Receptors

CompoundReceptorDissociation Constant (Kd)Reference
(-)-AlprenololCardiac β-Adrenergic7-11 nM[8]
This compoundCardiac β-Adrenergic>100-fold higher than (-)-Alprenolol[8][9]

Note: Specific Kd values for this compound are often not reported due to low affinity, but its potency is consistently shown to be significantly lower than the (-)-enantiomer.

Table 2: Binding Affinities (Ki) of Common Ligands at Beta-Adrenergic Receptors

CompoundReceptorpKiKi (nM)Reference
(-)-Propranololβ18.44.0[10]
(-)-Isoproterenolβ-Adrenergic-Potent Agonist[3]
(-)-Epinephrineβ-Adrenergic-Agonist[3]
(-)-Norepinephrineβ-Adrenergic-Agonist[3]
ICI 118,551β2-Selective Antagonist[11]
CGP 20712Aβ1-Selective Antagonist[11]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the target beta-adrenergic receptor subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

2. Binding Reaction:

  • In a 96-well plate, combine the following in each well:
  • Membrane preparation (typically 20-50 µg of protein).
  • A fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol for non-selective binding). The concentration should be at or below the Kd of the radioligand for the receptor.
  • A range of concentrations of unlabeled this compound (the competitor).
  • To determine non-specific binding, use a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) in a separate set of wells.
  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Detection:

  • Dry the filter plate and add a scintillation cocktail to each well.
  • Count the radioactivity in a scintillation counter.

5. Data Analysis:

  • Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
  • Plot the specific binding as a function of the log concentration of this compound.
  • Fit the data to a one-site competition model to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This protocol measures the ability of this compound to antagonize agonist-induced cAMP production.

1. Cell Culture and Treatment:

  • Plate cells expressing the beta-adrenergic receptor of interest in a 96-well plate and grow to the desired confluency.
  • If necessary, serum-starve the cells for a few hours before the assay to reduce basal cAMP levels.
  • Pre-incubate the cells with a range of concentrations of this compound for 15-30 minutes.
  • Stimulate the cells with a beta-adrenergic agonist (e.g., isoproterenol) at its EC80 concentration for 10-15 minutes in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

2. Cell Lysis:

  • Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.

3. cAMP Detection:

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., ELISA, HTRF).

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.
  • Determine the cAMP concentration in each sample from the standard curve.
  • Plot the cAMP concentration as a function of the log concentration of this compound to determine its IC50 for the inhibition of the agonist response.

Functional Assay: ERK Phosphorylation

This protocol assesses the effect of this compound on a downstream signaling event. Some beta-blockers, including alprenolol, can stimulate ERK phosphorylation in a β-arrestin-dependent manner.[12]

1. Cell Culture and Treatment:

  • Plate cells in a suitable format (e.g., 96-well plate) and grow to confluence.
  • Serum-starve the cells to reduce basal ERK phosphorylation.
  • Pre-treat cells with this compound for 1-2 hours.
  • Stimulate with a beta-agonist (e.g., isoproterenol) for a predetermined time (e.g., 5-15 minutes).

2. Cell Lysis:

  • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
  • Determine the protein concentration of the lysates.

3. Western Blotting or ELISA:

  • Separate protein lysates by SDS-PAGE and transfer to a membrane for Western blotting, or use a phospho-ERK specific ELISA kit.
  • Probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
  • Use appropriate secondary antibodies and a detection reagent.

4. Data Analysis:

  • Quantify the band intensities for p-ERK and total ERK.
  • Normalize the p-ERK signal to the total ERK signal.
  • Compare the normalized p-ERK levels across different treatment conditions.

Troubleshooting Guides

Troubleshooting Radioligand Binding Assays

Problem Possible Cause(s) Solution(s)
High Non-Specific Binding (NSB) Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.
Insufficient washing.Increase the number and/or volume of wash steps with ice-cold buffer.
Hydrophobic interactions of the radioligand with filters or plates.Pre-soak filters in a blocking agent like polyethyleneimine (PEI). Include bovine serum albumin (BSA) in the assay buffer.
Low Specific Binding Low receptor expression in the chosen cell line or tissue.Use a system with higher receptor expression or increase the amount of membrane protein per well.
Degradation of the receptor or radioligand.Use fresh preparations and include protease inhibitors. Store radioligand appropriately.
Incubation time is too short to reach equilibrium.Perform a time-course experiment to determine the optimal incubation time.
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure proper mixing.
Incomplete filtration or washing.Ensure the cell harvester is functioning correctly and that all wells are washed uniformly.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or ensure proper sealing during incubation.

Troubleshooting Functional cAMP Assays

Problem Possible Cause(s) Solution(s)
High Basal cAMP Levels Constitutive activity of the receptor.Consider using a neutral antagonist to lower the baseline.
Presence of stimulating factors in the cell culture serum.Serum-starve the cells for a few hours before the assay.
Insufficient phosphodiesterase (PDE) activity.Ensure an adequate concentration of a PDE inhibitor (e.g., IBMX) is used.
No or Low Response to Agonist/Antagonist Low receptor expression.Confirm receptor expression using a different method (e.g., radioligand binding, Western blot).
Incorrect agonist or antagonist concentration range.Perform a wider dose-response curve.
Low cell viability.Check cell health and viability before the experiment.
Insensitive cAMP detection method.Consider using a more sensitive cAMP assay kit.

Visualizations

G Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor Gs-protein Gs-protein Beta-Adrenergic Receptor->Gs-protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs-protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces Agonist (e.g., Isoproterenol) Agonist (e.g., Isoproterenol) Agonist (e.g., Isoproterenol)->Beta-Adrenergic Receptor Activates This compound This compound This compound->Beta-Adrenergic Receptor Blocks PKA PKA cAMP->PKA Activates Downstream Effectors Downstream Effectors PKA->Downstream Effectors Phosphorylates Cellular Response Cellular Response Downstream Effectors->Cellular Response

Beta-Adrenergic Receptor Signaling Pathway

G Experimental Workflow for Validating this compound Specificity cluster_binding Binding Assays cluster_functional Functional Assays Radioligand Competition Assay Radioligand Competition Assay Determine Ki for Beta-1 Receptor Determine Ki for Beta-1 Receptor Radioligand Competition Assay->Determine Ki for Beta-1 Receptor Determine Ki for Beta-2 Receptor Determine Ki for Beta-2 Receptor Radioligand Competition Assay->Determine Ki for Beta-2 Receptor Determine Ki for Off-Targets (e.g., 5-HT1A) Determine Ki for Off-Targets (e.g., 5-HT1A) Radioligand Competition Assay->Determine Ki for Off-Targets (e.g., 5-HT1A) Analyze Data Analyze Data Determine Ki for Beta-1 Receptor->Analyze Data Determine Ki for Beta-2 Receptor->Analyze Data Determine Ki for Off-Targets (e.g., 5-HT1A)->Analyze Data cAMP Assay cAMP Assay Determine IC50 vs. Beta-Agonist Determine IC50 vs. Beta-Agonist cAMP Assay->Determine IC50 vs. Beta-Agonist Determine IC50 vs. Beta-Agonist->Analyze Data ERK Phosphorylation Assay ERK Phosphorylation Assay Assess Downstream Signaling Assess Downstream Signaling ERK Phosphorylation Assay->Assess Downstream Signaling Assess Downstream Signaling->Analyze Data Start Start Start->Radioligand Competition Assay Start->cAMP Assay Start->ERK Phosphorylation Assay Conclusion on Specificity Conclusion on Specificity Analyze Data->Conclusion on Specificity

Experimental Workflow for Specificity Validation

G Troubleshooting Logic for High Non-Specific Binding High NSB High NSB Check Radioligand Concentration Check Radioligand Concentration High NSB->Check Radioligand Concentration Lower Concentration Lower Concentration Check Radioligand Concentration->Lower Concentration Too High Check Washing Protocol Check Washing Protocol Check Radioligand Concentration->Check Washing Protocol Optimal Problem Solved Problem Solved Lower Concentration->Problem Solved Increase Washes Increase Washes Check Washing Protocol->Increase Washes Insufficient Check Filter/Plate Blocking Check Filter/Plate Blocking Check Washing Protocol->Check Filter/Plate Blocking Sufficient Increase Washes->Problem Solved Pre-soak Filters/Add BSA Pre-soak Filters/Add BSA Check Filter/Plate Blocking->Pre-soak Filters/Add BSA Not Blocked Check Filter/Plate Blocking->Problem Solved Blocked Pre-soak Filters/Add BSA->Problem Solved

Troubleshooting Logic for High Non-Specific Binding

References

Validation & Comparative

Comparative Analysis of (+)-Alprenolol and Propranolol on Cardiac Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of (+)-Alprenolol and Propranolol (B1214883), two notable beta-adrenergic receptor antagonists. It is intended for researchers, scientists, and drug development professionals, offering an objective look at their performance on cardiac function, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction and Mechanism of Action

Both Alprenolol (B1662852) and Propranolol are non-selective beta-blockers, meaning they antagonize both β1 and β2 adrenergic receptors.[1] These receptors are key components of the sympathetic nervous system, mediating the "fight-or-flight" response through the actions of catecholamines like epinephrine (B1671497) and norepinephrine.[1][2] In the heart, β1 receptors are predominant and their stimulation leads to increases in heart rate (chronotropy), contractility (inotropy), and conduction velocity.[2][3]

By blocking these receptors, both drugs reduce the effects of catecholamines, resulting in decreased heart rate and myocardial contractility, which in turn lowers cardiac output and blood pressure.[4][5] This mechanism is fundamental to their therapeutic use in conditions like hypertension, angina pectoris, and arrhythmias.[6][7] While both are non-selective, subtle differences in their receptor affinity and other pharmacological properties lead to distinct clinical profiles.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

The binding of an agonist (like norepinephrine) to a β-adrenergic receptor initiates a signaling cascade. The receptor, a G-protein coupled receptor (GPCR), activates a stimulatory G-protein (Gs).[8][9] This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[3][10] cAMP then activates Protein Kinase A (PKA), which phosphorylates several downstream targets, including L-type calcium channels and phospholamban, ultimately increasing intracellular calcium and enhancing cardiac muscle contraction.[9][10] Beta-blockers like Alprenolol and Propranolol competitively inhibit the initial binding of agonists to the receptor, thereby blocking this entire cascade.

Beta_Adrenergic_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_cytosol Cytosol receptor β-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac:w->camp:e Converts propranolol Propranolol propranolol->receptor Blocks alprenolol This compound alprenolol->receptor Blocks atp ATP atp:e->ac:w pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates ca_influx Ca2+ Influx ca_channel->ca_influx contraction Increased Cardiac Contractility ca_influx->contraction agonist Norepinephrine (Agonist) agonist->receptor Binds

Beta-Adrenergic Receptor Signaling Pathway and Blockade.

Comparative Quantitative Data

The primary distinction in the pharmacological profiles of this compound and Propranolol lies in their receptor selectivity and intrinsic sympathomimetic activity (ISA). The following tables summarize key quantitative data from various studies.

Table 1: Beta-Adrenoceptor Affinity

This table presents the negative logarithm of the dissociation constant (pKi) for each drug at human β1 and β2 adrenoceptors. A higher pKi value indicates a higher binding affinity.

Compoundβ1 Affinity (pKi)β2 Affinity (pKi)β1/β2 Selectivity RatioReference
This compound 7.83 ± 0.069.04 ± 0.07~0.06 (β2 selective)[11]
Propranolol 8.27 ± 0.08 (as Timolol)9.68 ± 0.02 (as Timolol)~0.04 (β2 selective)[11]

Note: Data for Propranolol is represented by Timolol in the cited study, which has a very similar profile. Both show a slight selectivity for the β2 receptor over the β1 receptor.

Table 2: Hemodynamic Effects in Canines (At Rest)

This table illustrates the impact of Propranolol on key cardiac parameters in anesthetized dogs at rest.

ParameterControlAfter Propranolol% ChangeReference
Cardiac Output (L/min) 2.622.01-23.3%[4]
Coronary Blood Flow (ml/min) 9375-19.4%[4]
Peripheral Resistance (arbitrary units) 4459+34.1%[4]
Myocardial O2 Consumption (ml/min) 9.89.7-1.0%[4]

Note: While direct comparative data for Alprenolol under identical conditions is sparse in the search results, its general effect is a reduction in heart rate and cardiac output.[5][12]

Table 3: Antiarrhythmic Efficacy in Canines

This table shows the cumulative dose required to abolish ventricular arrhythmias following coronary artery ligation in dogs.

CompoundAbolishing Dose (mg/kg)Reference
(±)-Alprenolol 3.5[13]
(-)-Alprenolol 7.5[13]
(±)-Propranolol 7.5[13]
This compound 15.5[13]

Note: This study highlights that the antiarrhythmic effect is likely unrelated to β-blockade alone, as this compound has significantly weaker β-blocking activity but still shows efficacy, suggesting other myocardial depressant properties are involved.[13]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, understanding the underlying experimental methods is crucial. Below is a detailed protocol for a common ex vivo model used in cardiac pharmacology.

Langendorff Isolated Heart Perfusion

The Langendorff technique is a widely used ex vivo method to study cardiac function in an isolated heart, free from systemic neuronal and hormonal influences.[14][15] This allows for the direct assessment of a drug's effect on heart rate, contractile force, and coronary flow.[16]

Objective: To measure the direct effects of this compound and Propranolol on cardiac contractility (Left Ventricular Developed Pressure - LVDP) and heart rate (HR) in an isolated rodent heart.

Materials:

  • Adult rat (e.g., Wistar or Sprague-Dawley)

  • Heparin

  • Anesthetic (e.g., sodium pentobarbital)

  • Krebs-Henseleit (KH) buffer, oxygenated (95% O2, 5% CO2)

  • Langendorff perfusion apparatus (including perfusion column, water jacket, peristaltic pump, and heart chamber)[16]

  • Pressure transducer and data acquisition system (e.g., PowerLab with LabChart)[16]

  • Latex balloon for insertion into the left ventricle

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat and administer heparin to prevent coagulation.

  • Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold KH buffer to arrest contractions.

  • Cannulation: Mount the heart on the Langendorff apparatus by inserting a cannula into the aorta.[14]

  • Retrograde Perfusion: Initiate retrograde perfusion with oxygenated KH buffer maintained at 37°C. The perfusion pressure forces the aortic valve closed, directing the buffer into the coronary arteries to supply the myocardium.[15]

  • LVDP Measurement: Insert a small latex balloon connected to a pressure transducer into the left ventricle. Inflate the balloon to achieve a stable baseline end-diastolic pressure. Record the left ventricular developed pressure (LVDP = peak systolic pressure - end-diastolic pressure).

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady heart rate and LVDP are observed.

  • Drug Administration:

    • Establish a baseline recording with KH buffer alone.

    • Switch the perfusion to KH buffer containing a known concentration of this compound.

    • Record changes in HR and LVDP for a set period (e.g., 15-20 minutes).

    • Perform a washout with the drug-free KH buffer.

    • Repeat the process with Propranolol, and with different concentrations to establish a dose-response curve.

  • Data Analysis: Analyze the recorded data to quantify the percentage change in HR and LVDP from baseline for each drug and concentration.

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize Animal & Heparinize B Excise Heart A->B C Place in Ice-Cold KH Buffer B->C D Mount Heart & Cannulate Aorta C->D E Initiate Retrograde Perfusion D->E F Insert LV Balloon E->F G Stabilization Period (20-30 min) F->G H Record Baseline (HR, LVDP) G->H I Administer Drug (Alprenolol/Propranolol) H->I J Record Drug Effect I->J K Washout with KH Buffer J->K L Quantify Changes in HR & LVDP K->L Repeat for other drugs/ concentrations M Generate Dose-Response Curves L->M

Workflow for the Langendorff Isolated Heart Protocol.

Summary and Conclusion

Both this compound and Propranolol are effective non-selective beta-blockers that exert negative chronotropic and inotropic effects on the heart. Key differences emerge from their receptor affinity profiles and additional pharmacological properties.

  • Propranolol is considered the prototypical non-selective beta-blocker and has been extensively studied, demonstrating clear benefits in reducing mortality after myocardial infarction.[17][18] Its effects include significant reductions in cardiac output and heart rate at rest and during exercise.[4]

  • This compound , while also a non-selective beta-blocker, exhibits a slightly higher affinity for β2 over β1 receptors.[11] Some studies suggest it possesses intrinsic sympathomimetic activity (ISA), meaning it can cause a slight activation of the receptor, which is not a characteristic of Propranolol. Furthermore, its antiarrhythmic properties appear to be partially independent of its beta-blocking action.[13]

For researchers, the choice between these two agents depends on the specific experimental question. Propranolol serves as a standard for pure, non-selective beta-blockade. This compound may be useful for investigating the nuanced roles of β2-receptor selectivity or the effects of ISA on cardiac function. The experimental protocols and data provided in this guide offer a foundational framework for designing and interpreting such comparative studies.

References

A comparative study of the binding kinetics of (+)-Alprenolol versus other beta-blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed comparative guide for researchers, scientists, and drug development professionals on the binding kinetics of (+)-Alprenolol versus other prominent beta-blockers. This guide provides a quantitative comparison, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs pivotal in the management of cardiovascular diseases. Their therapeutic efficacy is intrinsically linked to their binding kinetics at the beta-adrenergic receptors. While the pharmacological activity of beta-blockers is predominantly attributed to their (-)-enantiomers, understanding the kinetics of the (+)-enantiomers, such as this compound, is crucial for a comprehensive pharmacological profile and for optimizing drug design and development. It is well-established that the (-)-isomers of beta-blockers are significantly more potent in their binding to beta-adrenergic receptors, often by two orders of magnitude or more, compared to their corresponding (+)-isomers[1][2]. This guide focuses on the available binding kinetics data for this compound and provides a comparative perspective with other commonly used beta-blockers.

Quantitative Comparison of Binding Kinetics

The binding of a ligand to its receptor is characterized by the association rate constant (Kon), the dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. While extensive data is available for the more active (-)-enantiomers, specific kinetic data for this compound is less common. The following table summarizes the available binding affinity data for the stereoisomers of Alprenolol (B1662852) and other selected beta-blockers.

DrugEnantiomerReceptorKd (nM)Kon (M-1s-1)Koff (s-1)Reference
Alprenolol (-)-Alprenololβ-adrenergic (canine myocardium)7-11--[2][3]
This compoundβ-adrenergic~100-fold higher than (-)--[1][2]
Propranolol (-)-Propranololβ-adrenergic (canine myocardium)12--[2][3]
(+)-Propranololβ-adrenergicSignificantly higher than (-)--

Experimental Protocols

The determination of binding kinetics for beta-blockers is primarily achieved through Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assay

This technique is the gold standard for quantifying receptor-ligand interactions. It involves the use of a radiolabeled ligand that binds to the receptor.

Objective: To determine the binding affinity (Kd) and the total number of binding sites (Bmax) of a beta-blocker.

Materials:

  • Cell membranes expressing the target beta-adrenergic receptor.

  • Radiolabeled ligand (e.g., --INVALID-LINK---Alprenolol).

  • Unlabeled beta-blocker (the "cold" ligand).

  • Incubation buffer (e.g., 75 mM Tris-HCl, 25 mM MgCl2, pH 7.4).

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells containing the receptor and isolate the membrane fraction through centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding to reach equilibrium (typically 10 minutes at 37°C)[4].

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: The dissociation constant (Kd) can be determined from saturation binding experiments by measuring the radioligand concentration that results in half-maximal saturation[5]. For competitive binding, the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki, which is analogous to the Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on both the association and dissociation rates.

Objective: To determine the Kon, Koff, and Kd of a beta-blocker's interaction with its receptor.

Procedure:

  • Chip Preparation: A sensor chip is functionalized by immobilizing the beta-adrenergic receptor.

  • Analyte Injection: A solution containing the beta-blocker (analyte) is flowed over the sensor chip surface.

  • Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal.

  • Dissociation Phase: The analyte solution is replaced with a buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the Kon and Koff values. The Kd is then calculated as the ratio of Koff/Kon.

Visualizations

Beta-Adrenergic Signaling Pathway

Beta-blockers exert their effects by antagonizing the binding of catecholamines (like epinephrine (B1671497) and norepinephrine) to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This blockade inhibits the downstream signaling cascade.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Beta_Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC G_Protein->AC Activates ATP ATP Catecholamine Catecholamine (e.g., Epinephrine) Catecholamine->Beta_Receptor Binds & Activates Beta_Blocker This compound (Antagonist) Beta_Blocker->Beta_Receptor Binds & Blocks cAMP cAMP ATP->cAMP Activation PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Caption: Beta-adrenergic signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Membranes with β-Receptors Start->Prepare_Membranes Incubate Incubate with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50/Ki Determination) Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The binding of beta-blockers to their receptors is highly stereospecific, with the (-)-enantiomer demonstrating significantly greater affinity. While quantitative kinetic data for this compound, including its association and dissociation rates, remains sparse in the literature, its binding affinity is understood to be considerably lower than that of its (-)-counterpart. The established experimental protocols, such as radioligand binding assays and surface plasmon resonance, provide robust methods for elucidating these kinetic parameters. Further research focusing on the detailed binding kinetics of the less active enantiomers is warranted to provide a more complete understanding of the structure-activity relationships of this important class of drugs. This knowledge can aid in the development of more selective and effective therapeutic agents.

References

A Comparative Analysis of (+)-Alprenolol and Metoprolol: Beta-1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-1 (β1) adrenergic receptor selectivity of (+)-Alprenolol and Metoprolol. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and scientific investigations.

Introduction

Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs that competitively inhibit the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to beta-adrenergic receptors. These receptors are integral to the sympathetic nervous system and are classified into three main subtypes: β1, β2, and β3. β1-receptors are predominantly located in the heart and kidneys, where their stimulation leads to increased heart rate, contractility, and renin release. Consequently, β1-selective blockers are sought after for cardiovascular therapies to reduce cardiac workload without significantly affecting β2-receptors, which are prevalent in the lungs and can cause bronchoconstriction if blocked.

Metoprolol is a well-established second-generation beta-blocker known for its cardioselectivity, meaning it has a higher affinity for β1-receptors over β2-receptors.[1] Alprenolol (B1662852), conversely, is generally classified as a non-selective beta-blocker, indicating that it antagonizes both β1 and β2-receptors with similar affinity.[2] This guide will delve into the quantitative differences in their receptor binding profiles and the experimental methodologies used to determine these properties.

Quantitative Comparison of Receptor Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its pharmacological effect. This is often quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

The data presented in the following table summarizes the binding affinities of Metoprolol and Alprenolol for β1 and β2 adrenergic receptors. It is important to note that most beta-blockers are administered as a racemic mixture of their stereoisomers. The (-)-enantiomer (levo-rotatory) is typically the pharmacologically active form, exhibiting significantly higher affinity for beta-receptors than the (+)-enantiomer (dextro-rotatory).[1] For Alprenolol, the (-)-isomer is considerably more potent than the (+)-isomer.[1] While specific Ki values for this compound are not as readily available in the literature, its characterization as a non-selective beta-blocker implies a lack of significant preference for either receptor subtype.

CompoundReceptorKi (nM)Selectivity Ratio (β2 Ki / β1 Ki)Reference
Metoprolol β14763[3]
β22960[3]
(-)-Alprenolol β1~7-11 (Kd)~1 (Implied)[4]
β2Not specified

Note: The selectivity ratio for Metoprolol clearly indicates its preference for the β1-receptor. For (-)-Alprenolol, while a direct side-by-side Ki comparison is not provided in the cited source, its established role as a non-selective beta-blocker suggests a selectivity ratio approaching 1. The affinity of this compound is significantly lower than that of its (-)-enantiomer.[1]

Experimental Protocols

The determination of binding affinities for beta-adrenergic receptors is predominantly carried out using radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the direct measurement of ligand-receptor interactions.

Radioligand Binding Assay

A common method to determine the Ki of a compound is through a competitive binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Metoprolol) for β1 and β2-adrenergic receptors.

Materials:

  • Membrane Preparations: Cell membranes isolated from tissues or cell lines expressing a high density of the target receptor subtype (e.g., guinea pig left ventricular free wall for predominantly β1, and soleus muscle for β2).[5]

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptors (e.g., [¹²⁵I]-(S)-pindolol or [³H]dihydroalprenolol).[5]

  • Test Compounds: Unlabeled this compound and Metoprolol of high purity.

  • Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., propranolol) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A system to separate bound from free radioligand (e.g., a cell harvester with glass fiber filters).

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding reaction to reach equilibrium.

  • Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a non-labeled antagonist) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the beta-1 adrenergic receptor signaling pathway and the general workflow of a competitive radioligand binding assay.

G cluster_membrane Cell Membrane B1AR β1-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) B1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Catecholamine (Norepinephrine/Epinephrine) Catecholamine->B1AR Binds to ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) PKA->Cellular_Response Phosphorylates targets leading to Metoprolol Metoprolol / this compound (Antagonist) Metoprolol->B1AR Blocks

Beta-1 Adrenergic Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (with β-receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [¹²⁵I]-Pindolol) Radioligand->Incubation Test_Compound Test Compound (Metoprolol or this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Quantification Quantification of Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis (IC50 determination and Ki calculation) Quantification->Data_Analysis

References

A Researcher's Guide to Cross-Validating (+)-Alprenolol's Effects with Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a drug's precise mechanism of action is paramount. This guide provides a framework for the cross-validation of the effects of (+)-Alprenolol, the less active enantiomer of the classical beta-blocker, using genetic knockout models. By comparing its activity in wild-type animals versus those lacking specific receptors, researchers can definitively parse on-target versus off-target effects.

Alprenolol (B1662852) is well-documented as a non-selective β-adrenoceptor antagonist and also as an antagonist for 5-HT1A and 5-HT1B serotonin (B10506) receptors.[1][2][3][4] Pharmacological studies have established that the β-blocking activity resides almost entirely in the (S)-(-)-enantiomer, which is approximately 100 times more potent than the (R)-(+)-enantiomer at β-adrenoceptors. This significant difference in potency makes this compound an ideal candidate for investigating non-canonical, or "off-target," effects that may be independent of β-adrenergic blockade.

Genetic knockout (KO) animal models offer the most rigorous approach to validate these off-target activities. If an effect of this compound persists in an animal lacking β-adrenoceptors (e.g., a β1/β2-AR double knockout) but is absent in an animal lacking a secondary target (e.g., a 5-HT1A receptor knockout), it provides powerful evidence that the effect is mediated by the latter.

Logical Workflow for Cross-Validation

The process of using knockout models to validate a drug's mechanism of action follows a clear, systematic workflow. This involves comparing the drug's effect across wild-type animals and multiple, relevant knockout strains to isolate the contribution of each potential target receptor.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Validation cluster_3 Phase 4: Data Interpretation A Administer this compound to Wild-Type (WT) Mice B Measure Physiological / Behavioral Endpoint (e.g., Heart Rate, Anxiety Metric) A->B Observe Effect G Effect Persists in β-AR KO? B->G C Administer this compound to β-Adrenoceptor KO Mice D Measure Same Endpoint C->D D->G E Administer this compound to 5-HT1A Receptor KO Mice F Measure Same Endpoint E->F H Effect Absent in 5-HT1A KO? F->H G->H Yes Conclusion:\nEffect is β-AR Mediated Conclusion: Effect is β-AR Mediated G->Conclusion:\nEffect is β-AR Mediated No I Conclusion: Effect is 5-HT1A Mediated H->I Yes Conclusion:\nMechanism is Other / More Complex Conclusion: Mechanism is Other / More Complex H->Conclusion:\nMechanism is Other / More Complex No

Caption: Experimental workflow for dissecting this compound's mechanism using knockout models.

Signaling Pathways of Interest

This compound is hypothesized to interact with at least two distinct signaling pathways. The canonical β-adrenergic pathway involves G-protein-coupled stimulation of adenylyl cyclase, while the 5-HT1A pathway involves inhibition of the same enzyme. Understanding these divergent downstream effects is key to designing and interpreting experiments.

G cluster_0 β-Adrenergic Receptor Pathway (On-Target) cluster_1 5-HT1A Receptor Pathway (Off-Target) b_ar β-Adrenoceptor g_s Gs Protein b_ar->g_s Agonist ac Adenylyl Cyclase g_s->ac Activates camp cAMP ac->camp pka PKA camp->pka response1 Physiological Response (e.g., ↑ Heart Rate) pka->response1 ht1a 5-HT1A Receptor g_i Gi Protein ht1a->g_i Agonist ac2 Adenylyl Cyclase g_i->ac2 Inhibits camp2 ↓ cAMP ac2->camp2 response2 Physiological Response (e.g., Anxiolysis) camp2->response2 alprenolol This compound alprenolol->b_ar Very Weak Antagonist alprenolol->ht1a Antagonist

Caption: Simplified signaling pathways for β-Adrenergic and 5-HT1A receptors.

Comparative Data (Illustrative)

Table 1: Cardiovascular Effects of this compound (10 mg/kg)

This experiment would test the hypothesis that any residual cardiovascular effects of this compound are not mediated by β-adrenoceptors.

GenotypeNBaseline Heart Rate (bpm)Heart Rate Post-(+)-Alprenolol (bpm)Change from Baseline (%)
Wild-Type (WT) 10550 ± 25540 ± 28-1.8%
β1/β2-AR KO 10545 ± 30538 ± 26-1.3%
Vehicle Control 10552 ± 22550 ± 24-0.4%
Data are hypothetical and for illustrative purposes only. Values represent Mean ± SEM.

The expected result is that this compound has a negligible effect on heart rate in both wild-type and β-adrenoceptor knockout mice, confirming its weak on-target activity.

Table 2: Anxiolytic Effects of this compound (10 mg/kg)

This experiment would test the hypothesis that behavioral effects of this compound are mediated by its off-target antagonism at 5-HT1A receptors. An antagonist would be expected to block the anxiolytic effect of a 5-HT1A agonist or potentially be anxiogenic on its own in certain paradigms. 5-HT1A knockout mice are known to exhibit an anxiety-like phenotype.[5][6]

GenotypeNTest ParadigmTime in Open Arms (seconds)Interpretation
Wild-Type (WT) 12Elevated Plus Maze45 ± 5Baseline Behavior
WT + 5-HT1A Agonist 12Elevated Plus Maze95 ± 8Anxiolytic Effect
WT + this compound + 5-HT1A Agonist 12Elevated Plus Maze50 ± 6Effect Blocked
5-HT1A KO 12Elevated Plus Maze20 ± 4Anxious Phenotype
5-HT1A KO + this compound 12Elevated Plus Maze22 ± 5No Additional Effect
Data are hypothetical and for illustrative purposes only. Values represent Mean ± SEM.

The expected outcome is that this compound reverses the effect of a 5-HT1A agonist in wild-type mice but has no further effect in 5-HT1A knockout mice, strongly suggesting its behavioral effects are mediated through the 5-HT1A receptor.

Experimental Protocols

Detailed, reproducible methodologies are critical for the validation of pharmacological effects.

Protocol 1: Assessment of Cardiovascular Parameters in Mice
  • Animal Models: Adult male C57BL/6J (Wild-Type), β1/β2-AR double knockout, and corresponding littermate controls (8-12 weeks old).

  • Housing: Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water. Acclimatize animals to the laboratory environment for at least 1 week prior to experimentation.

  • Drug Preparation: Prepare this compound hydrochloride in sterile 0.9% saline at a concentration of 1 mg/mL. Prepare vehicle control (sterile 0.9% saline).

  • Telemetry Implantation (Recommended): For continuous and stress-free measurement of heart rate and blood pressure, surgically implant telemetry transmitters (e.g., DSI PA-C10) at least 2 weeks prior to the study.

  • Experimental Procedure:

    • Record baseline cardiovascular parameters for at least 60 minutes.

    • Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Continuously record heart rate, blood pressure, and activity for at least 2 hours post-injection.

    • Analyze data by averaging values in 10-minute bins and comparing post-injection values to the baseline period.

Protocol 2: Assessment of Anxiety-Like Behavior
  • Animal Models: Adult male Wild-Type, 5-HT1A receptor knockout, and corresponding littermate controls (8-12 weeks old).

  • Drug Preparation: As described in Protocol 1. A 5-HT1A agonist (e.g., 8-OH-DPAT) may also be prepared in saline.

  • Experimental Paradigm: Elevated Plus Maze (EPM):

    • The EPM apparatus consists of two open arms and two closed arms elevated from the floor.

    • Acclimatize mice to the testing room for at least 1 hour before the test.

    • Administer vehicle, this compound (10 mg/kg, i.p.), 5-HT1A agonist, or a combination of this compound and the agonist. Allow 30 minutes for drug absorption.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead video camera.

    • Score the test for time spent in the open arms, time spent in the closed arms, and total number of arm entries. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Statistical Analysis: Analyze data using a two-way ANOVA (Genotype x Treatment) followed by post-hoc tests (e.g., Tukey's) to compare individual groups. A p-value < 0.05 is considered statistically significant.

By employing this rigorous, multi-faceted approach combining specific genetic tools with standardized physiological and behavioral assays, researchers can effectively cross-validate the on- and off-target effects of this compound, contributing to a more complete understanding of its pharmacological profile.

References

A Comparative Analysis of (+)-Alprenolol and Carvedilol Efficacy in G Protein-Independent Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cardiovascular therapeutics, beta-blockers have long been a cornerstone for managing a range of conditions. Traditionally, their mechanism of action has been attributed to the antagonism of G protein-dependent signaling cascades. However, emerging research has illuminated a paradigm of biased agonism, where certain beta-blockers can selectively activate G protein-independent pathways, notably those mediated by β-arrestin. This guide provides a detailed comparison of two such agents, (+)-Alprenolol and Carvedilol (B1668590), focusing on their efficacy in specific β-arrestin-mediated signaling pathways, including Epidermal Growth Factor Receptor (EGFR) transactivation and subsequent Extracellular signal-regulated kinase (ERK) activation.

Introduction to Biased Agonism

Beta-adrenergic receptors (βARs), like many G protein-coupled receptors (GPCRs), can signal through two principal pathways: the canonical G protein-mediated pathway, which typically involves adenylyl cyclase activation and cAMP production, and a non-canonical, β-arrestin-mediated pathway. Ligands that selectively activate one of these pathways over the other are termed "biased agonists." Both this compound and Carvedilol have been identified as biased agonists at the β1-adrenergic receptor (β1AR), demonstrating the ability to stimulate β-arrestin-dependent signaling while acting as antagonists at the G protein signaling pathway.[1] This unique characteristic may contribute to their distinct therapeutic profiles.

Quantitative Comparison of Efficacy

Experimental data from studies utilizing human embryonic kidney (HEK293) cells stably expressing the β1AR provide a basis for comparing the efficacy of this compound and Carvedilol in activating key downstream effectors in the β-arrestin pathway.

ParameterThis compoundCarvedilolReference
ERK1/2 Activation (EC50) 59 nM2 nM[2]
β1AR Phosphorylation ~1.5-fold increase~1.5-fold increase[2]
β-arrestin Recruitment Significant increaseSignificant increase[2]

Table 1: Comparative efficacy of this compound and Carvedilol in β-arrestin-mediated signaling pathways.

The data clearly indicate that while both compounds effectively induce β1AR phosphorylation and subsequent recruitment of β-arrestin to a similar degree, Carvedilol is significantly more potent in activating the downstream kinase ERK1/2, exhibiting an EC50 value approximately 30-fold lower than that of this compound .[2]

Signaling Pathway Diagrams

The signaling cascade initiated by this compound and Carvedilol at the β1-adrenergic receptor, leading to EGFR transactivation and ERK activation, is a multi-step process independent of G protein coupling.

G_protein_independent_signaling cluster_membrane Plasma Membrane cluster_ligands cluster_cytosol Cytosol b1AR β1AR GRK GRK b1AR->GRK activates b_arrestin β-arrestin b1AR->b_arrestin recruits EGFR EGFR ERK ERK EGFR->ERK activates Alprenolol (B1662852) This compound Alprenolol->b1AR binds Carvedilol Carvedilol Carvedilol->b1AR binds GRK->b1AR phosphorylates Src Src b_arrestin->Src activates MMP MMP Src->MMP activates HB_EGF pro-HB-EGF MMP->HB_EGF cleaves HB_EGF->EGFR activates pERK pERK ERK->pERK phosphorylation experimental_workflow_coip start HEK293 cells expressing FLAG-β1AR stimulate Stimulate with 10 µM this compound or Carvedilol for 5 min start->stimulate crosslink Add membrane-permeable cross-linker (DSP) stimulate->crosslink quench Quench cross-linking reaction crosslink->quench lyse Lyse cells quench->lyse immunoprecipitate Immunoprecipitate FLAG-β1AR with anti-FLAG beads lyse->immunoprecipitate wash Wash beads immunoprecipitate->wash elute Elute proteins wash->elute sds_page Resolve proteins by SDS-PAGE elute->sds_page western_blot Western Blot for β-arrestin sds_page->western_blot end Detect and quantify β-arrestin co-immunoprecipitation western_blot->end

References

Validating (+)-Alprenolol's Enantiomeric Purity: A Comparative Guide for Stereospecific Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereospecific research, ensuring the enantiomeric purity of chiral compounds like (+)-Alprenolol is paramount. This guide provides a comprehensive comparison of analytical methods for validating the enantiomeric purity of Alprenolol (B1662852), supported by experimental data and detailed protocols. The distinct pharmacological profiles of enantiomers necessitate rigorous quality control to ensure data accuracy and reproducibility in research settings.

Alprenolol, a non-selective beta-adrenergic receptor antagonist, possesses a chiral center, resulting in two enantiomers: this compound and (-)-Alprenolol. While often used as a racemic mixture, the individual enantiomers can exhibit different pharmacological activities and potencies. For instance, the beta-blocking activity resides primarily in the (-)-enantiomer. Therefore, when studying the specific effects of this compound, verifying the absence or minimal presence of its (-)-counterpart is a critical experimental step.

Comparison of Analytical Methods for Enantiomeric Purity

The determination of enantiomeric purity is typically achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method, employing either a chiral stationary phase (CSP) to directly separate the enantiomers or an achiral column with a chiral derivatizing agent or a chiral detector.

ParameterChiral HPLC MethodAchiral HPLC with Polarimetry
Principle Direct separation of enantiomers on a chiral stationary phase.Separation of the racemic mixture on a standard column, with subsequent detection of enantiomeric ratio by a polarimeter.
Run Time Approximately 25 minutes.[1][2]Approximately 10 minutes.[1][2]
Limit of Detection (LOD) Fluorimetry: 0.16-0.41 ngPhotometry: 26-630 ng[3]27-37 µg[1][2]
Correlation Coefficient (r) Fluorimetry: 0.999Photometry: N/A-0.999[1][2]
Advantages High sensitivity with fluorescence detection, direct visualization of enantiomeric separation.Faster run times, uses less expensive, standard columns.[1]
Disadvantages Longer run time, chiral columns can be expensive.[1]Significantly lower sensitivity compared to chiral method with fluorescence detection.[1]

Experimental Protocols

Chiral HPLC Method

This method allows for the direct physical separation of (+)- and (-)-Alprenolol.

Chromatographic Conditions: [1][2]

  • Column: Chiral Stationary Phase Column (e.g., LiChroCART®)

  • Mobile Phase: An isocratic mixture of Acetonitrile (ACN), Methanol (MeOH), Triethylamine (TEA), and Acetic Acid (98:2:0.2:0.4, v/v).[1][2]

  • Flow Rate: 1 mL/min.[1][2]

  • Detection:

    • Fluorescence: Excitation at 278 nm, Emission at 400 nm.[2]

    • Photometric (UV-Vis): Wavelength not specified in the provided results.

  • Injection Volume: 20 µL.[2]

  • Retention Times: (-)-Alprenolol: ~19 minutes, this compound: ~21 minutes.[1][2][4]

Achiral HPLC with Polarimetry Method

This method quantifies the enantiomeric excess without physical separation of the enantiomers.

Chromatographic Conditions: [1][2]

  • Column: Achiral C18 Column (e.g., LiChrospher®)

  • Mobile Phase: An isocratic mixture of Methanol, Water, and Trifluoroacetic Acid (TFA) (50:50:0.4, v/v).[1][3]

  • Flow Rate: 0.7 mL/min.[1][2]

  • Detection: UV-Vis detector coupled with a polarimeter (e.g., ChiraMonitor®).[2]

  • Injection Volume: 12 µL.[2]

Signaling Pathways of Alprenolol

Alprenolol's interaction with beta-adrenergic receptors can trigger distinct downstream signaling cascades. Beyond its classical role as a G-protein signaling antagonist, Alprenolol can also act as a biased agonist, preferentially activating β-arrestin-dependent pathways. This dual functionality underscores the importance of using enantiomerically pure compounds to dissect specific cellular responses.

G_Protein_Pathway cluster_receptor β-Adrenergic Receptor cluster_gprotein G-Protein Signaling (Antagonized) Alprenolol This compound beta_AR β-AR Alprenolol->beta_AR Binds Gs Gs (Inactive) beta_AR->Gs Blocks Activation AC Adenylyl Cyclase (Inactive) cAMP ↓ cAMP

Figure 1. Antagonism of the Canonical G-Protein Pathway by Alprenolol.

Alprenolol binding to the β-adrenergic receptor prevents the activation of the associated Gs protein, thereby inhibiting the production of cyclic AMP (cAMP) by adenylyl cyclase.[5]

Beta_Arrestin_Pathway cluster_receptor β-Adrenergic Receptor cluster_signaling β-Arrestin Biased Signaling Alprenolol This compound beta_AR β-AR Alprenolol->beta_AR Binds GRK GRK beta_AR->GRK Recruits beta_Arrestin β-Arrestin beta_AR->beta_Arrestin Recruits GRK->beta_AR Phosphorylates Src Src beta_Arrestin->Src Activates EGFR EGFR Src->EGFR Transactivates ERK ERK Activation EGFR->ERK

Figure 2. β-Arrestin-Mediated Signaling Activated by Alprenolol.

In a G-protein-independent manner, Alprenolol can induce phosphorylation of the β1-adrenergic receptor by G protein-coupled receptor kinases (GRKs).[6][7] This leads to the recruitment of β-arrestin, which can then serve as a scaffold for other signaling proteins, such as Src, ultimately leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and activation of the ERK pathway.[6][7]

Experimental Workflow for Enantiomeric Purity Validation

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_result Result Sample This compound Sample Dilution Dilute with Mobile Phase Sample->Dilution Standard Racemic (±)-Alprenolol Standard Standard->Dilution HPLC Inject into HPLC System (Chiral or Achiral Method) Dilution->HPLC Detection Detection (Fluorescence/UV-Vis/Polarimetry) HPLC->Detection Integration Peak Integration and Identification Detection->Integration Calculation Calculate Enantiomeric Purity / Excess Integration->Calculation Report Purity Report Calculation->Report

Figure 3. General workflow for the validation of this compound enantiomeric purity.

The validation process begins with the preparation of the this compound sample and a racemic standard. These are then analyzed using an appropriate HPLC method. The resulting chromatograms are processed to identify and quantify the peaks corresponding to each enantiomer, allowing for the calculation of the enantiomeric purity. This systematic approach ensures the reliability of the research data obtained using this compound.

References

A Head-to-Head Comparison of (+)-Alprenolol and (-)-Alprenolol in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional activities of the two enantiomers of Alprenolol (B1662852), a non-selective beta-adrenergic receptor antagonist. Experimental data from various functional assays are presented to highlight the stereoselectivity of this compound in its interaction with beta-adrenergic receptors and its engagement of distinct downstream signaling pathways.

Introduction

Alprenolol is a well-characterized beta-blocker that exhibits stereoisomerism, existing as (+)-Alprenolol and (-)-Alprenolol. While chemically similar, these enantiomers display significant differences in their pharmacological activity. This comparison guide delves into the functional disparities between the two, focusing on their effects on canonical G-protein signaling and the more recently appreciated β-arrestin-mediated pathways. Understanding these differences is crucial for researchers investigating adrenergic signaling and for professionals in drug development aiming to design more selective and efficacious therapeutics.

Data Presentation

The following tables summarize the quantitative data from functional assays comparing this compound and (-)-Alprenolol.

Table 1: Beta-Adrenergic Receptor Binding Affinity

EnantiomerRadioligandTissue/Cell LineBinding Affinity (Kd/Ki)Citation
(-)-Alprenolol(-)-[3H]AlprenololHuman Lymphocytes~10 nM (Kd)[1]
(-)-Alprenolol(-)-[3H]AlprenololCanine Myocardium7-11 nM (KD)[2]
This compound--9 to 300-fold lower than (-) enantiomer[3]

Table 2: G-Protein-Mediated Signaling (cAMP Accumulation Assay)

EnantiomerAssay TypeCell LinePotency (IC50)EfficacyCitation
(-)-AlprenololInhibition of Isoproterenol-stimulated cAMP production-Significantly more potent than (+) enantiomerAntagonist[3]
This compoundInhibition of Isoproterenol-stimulated cAMP production-9 to 300-fold less potent than (-) enantiomerAntagonist[3]

Table 3: β-Arrestin-Mediated Signaling (ERK Activation Assay)

CompoundAssay TypeCell LinePotency (EC50)EfficacyCitation
(±)-AlprenololERK1/2 PhosphorylationHEK293 cells expressing β1AR59 nMBiased Agonist[4]

Note: Data for individual enantiomers in a head-to-head β-arrestin recruitment assay is limited in the reviewed literature. The provided data is for the racemic mixture.

Key Findings

  • Stereoselective Binding: (-)-Alprenolol exhibits significantly higher binding affinity for beta-adrenergic receptors compared to this compound. Studies have shown that the (-)-enantiomers of beta-blockers are generally 9 to 300 times more potent than their (+)-counterparts.[3] The dissociation constant (Kd) for (-)-[3H]Alprenolol has been determined to be approximately 10 nM in human lymphocytes.[1]

  • G-Protein Pathway Antagonism: Both enantiomers act as antagonists of the G-protein-mediated signaling pathway, inhibiting the production of cAMP. However, consistent with its higher binding affinity, (-)-Alprenolol is a much more potent antagonist than this compound.[3]

  • Biased Agonism and β-Arrestin Signaling: Alprenolol demonstrates biased agonism by stimulating β-arrestin-mediated signaling pathways independent of G-protein activation.[4] This involves the recruitment of β-arrestin to the receptor, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK/MAPK pathway.[4][5] Racemic (±)-Alprenolol was found to activate ERK1/2 with an EC50 of 59 nM.[4] This biased signaling profile suggests that alprenolol can have distinct cellular effects beyond its classical beta-blocking activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of (+)- and (-)-Alprenolol for beta-adrenergic receptors.

Protocol:

  • Membrane Preparation: Isolate cell membranes from a suitable source, such as human lymphocytes or canine myocardium, known to express beta-adrenergic receptors.[1][2]

  • Incubation: Incubate the membranes with increasing concentrations of radiolabeled (-)-[3H]Alprenolol in a binding buffer. For competition binding assays, incubate the membranes with a fixed concentration of radioligand and increasing concentrations of unlabeled (+)- or (-)-Alprenolol.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the Kd for saturation binding or the IC50 for competition binding, from which the Ki can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional potency (IC50) of (+)- and (-)-Alprenolol in inhibiting G-protein-mediated signaling.

Protocol:

  • Cell Culture: Culture cells expressing beta-adrenergic receptors (e.g., HEK293 or CHO cells).

  • Pre-treatment: Pre-incubate the cells with increasing concentrations of (+)- or (-)-Alprenolol.

  • Stimulation: Stimulate the cells with a known beta-adrenergic agonist, such as isoproterenol, to induce cAMP production.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay or a reporter gene assay.

  • Data Analysis: Plot the inhibition of cAMP production against the concentration of the alprenolol enantiomer and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

β-Arrestin Recruitment and Downstream Signaling Assays

Objective: To assess the ability of (+)- and (-)-Alprenolol to induce β-arrestin recruitment and activate downstream signaling pathways.

Protocol for β-Arrestin Recruitment (e.g., PathHunter Assay):

  • Cell Line: Use a cell line engineered to express the beta-adrenergic receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.

  • Ligand Addition: Treat the cells with increasing concentrations of (+)- or (-)-Alprenolol.

  • Incubation: Incubate the cells to allow for receptor activation and β-arrestin recruitment, leading to the complementation of the β-galactosidase fragments.

  • Substrate Addition: Add a chemiluminescent substrate for β-galactosidase.

  • Signal Detection: Measure the luminescence, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the luminescence signal against the ligand concentration to determine the EC50 value.

Protocol for ERK Activation (Western Blot):

  • Cell Culture and Treatment: Culture cells expressing the beta-adrenergic receptor and treat them with various concentrations of (+)- or (-)-Alprenolol for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Use a secondary antibody conjugated to an enzyme or fluorophore for detection and visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK, and plot this against the ligand concentration to determine the EC50.

Signaling Pathway and Experimental Workflow Diagrams

G-Protein Coupled Signaling Pathway

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BAR β-Adrenergic Receptor G_Protein Gαsβγ BAR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates Targets Alprenolol (-)-Alprenolol This compound Alprenolol->BAR Antagonizes (blocks agonist binding)

Caption: Antagonism of the G-protein signaling pathway by Alprenolol enantiomers.

β-Arrestin Biased Signaling Pathway

B_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BAR β-Adrenergic Receptor GRK GRK BAR->GRK Recruits GRK->BAR Phosphorylates B_Arrestin β-Arrestin B_Arrestin->BAR Recruited to phosphorylated receptor Src Src B_Arrestin->Src Activates EGFR EGFR Src->EGFR Transactivates ERK ERK EGFR->ERK Activates MAPK Pathway pERK pERK ERK->pERK Phosphorylation Gene_Expression Changes in Gene Expression pERK->Gene_Expression Regulates Alprenolol (±)-Alprenolol Alprenolol->BAR Biased Agonist

Caption: Biased agonism of Alprenolol leading to β-arrestin-mediated EGFR transactivation.

Experimental Workflow for Functional Assays

Experimental_Workflow cluster_assays Functional Assays cluster_binding Binding Assay cluster_cAMP cAMP Assay cluster_arrestin β-Arrestin/ERK Assay Membrane_Prep Membrane Preparation Incubation_Binding Incubation with Radioligand & Enantiomers Membrane_Prep->Incubation_Binding Filtration Filtration Incubation_Binding->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Determination Counting->Ki_Calc Data_Analysis Comparative Data Analysis Ki_Calc->Data_Analysis Cell_Culture_cAMP Cell Culture Pretreatment Pre-treatment with Enantiomers Cell_Culture_cAMP->Pretreatment Stimulation Agonist Stimulation Pretreatment->Stimulation Lysis_cAMP Cell Lysis Stimulation->Lysis_cAMP cAMP_Detection cAMP Detection Lysis_cAMP->cAMP_Detection IC50_Calc IC50 Determination cAMP_Detection->IC50_Calc IC50_Calc->Data_Analysis Cell_Culture_Arrestin Cell Culture Treatment Treatment with Enantiomers Cell_Culture_Arrestin->Treatment Detection Recruitment/ Phosphorylation Detection Treatment->Detection EC50_Calc EC50 Determination Detection->EC50_Calc EC50_Calc->Data_Analysis

Caption: Workflow for the functional characterization of Alprenolol enantiomers.

References

Independent Verification of (+)-Alprenolol Binding Affinities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of the stereoisomers of Alprenolol (B1662852), with a focus on the independent verification of (+)-Alprenolol's binding characteristics. While extensive data is available for the pharmacologically more active (-)-Alprenolol, this guide also addresses the binding properties of its dextrorotatory enantiomer, this compound, and provides the experimental context for these findings.

Comparison of Binding Affinities: (-)-Alprenolol vs. This compound

Alprenolol is a non-selective beta-adrenergic receptor antagonist. Its pharmacological activity resides primarily in the (-)-enantiomer. Independent studies have consistently demonstrated the high affinity of (-)-Alprenolol for beta-adrenergic receptors. In contrast, this compound exhibits significantly lower binding affinity.

Published studies indicate that (-)-stereoisomers of beta-adrenergic antagonists, including Alprenolol, are 9- to 300-fold more potent than their corresponding (+)-stereoisomers[1]. This pronounced stereoselectivity is a key feature of the interaction between Alprenolol and its target receptors.

The following table summarizes the independently verified binding affinities for (-)-Alprenolol at beta-adrenergic receptors. Due to the significantly lower affinity and historical focus on the active enantiomer, specific Kᵢ or Kd values for this compound are not as readily available in publicly accessible literature. The table reflects the reported range of potency difference.

CompoundReceptorAffinity (Kᵢ/Kd)Reported Potency Difference ((-)- vs (+)-isomer)Source
(-)-Alprenolol Cardiac β-adrenergic receptors7-11 nM (Kd)9- to 300-fold higher than (+)-isomer[2]
(-)-Alprenolol Human lymphocyte β-adrenergic receptors~10 nM (Kd)9- to 300-fold higher than (+)-isomer[1]
This compound β-adrenergic receptorsNot consistently reported; estimated to be in the micromolar range-

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for compounds like this compound is typically performed using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Below is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for beta-adrenergic receptors.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for β-adrenergic receptors.

Materials:

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a high-affinity, non-selective β-adrenergic antagonist.

  • Competitor: this compound.

  • Reference Compound: (-)-Alprenolol or Propranolol (for comparison and validation).

  • Receptor Source: Membranes prepared from tissues or cells expressing β-adrenergic receptors (e.g., rat lung, calf lung, or a cell line overexpressing the receptor).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet cell debris.

    • Centrifuge the supernatant at high speed to pellet the membrane fraction.

    • Wash the membrane pellet with assay buffer and resuspend to a known protein concentration.

  • Assay Setup:

    • Perform the assay in triplicate in microcentrifuge tubes or a 96-well plate.

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-DHA (typically at or below its Kd), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]-DHA, the membrane preparation, and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol) to saturate the receptors and measure binding to non-receptor components.

    • Competitive Binding: Add assay buffer, [³H]-DHA, the membrane preparation, and increasing concentrations of this compound.

  • Incubation:

    • Incubate the reactions at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

    • Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DHA).

    • Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the experimental workflow and the logical comparison of binding affinities.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Source Receptor Source (e.g., Cell Membranes) Incubation Incubation to Reach Equilibrium Receptor_Source->Incubation Radioligand Radioligand ([³H]-DHA) Radioligand->Incubation Competitor Competitor (this compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ Determination) Scintillation_Counting->Data_Analysis Ki_Calculation Kᵢ Calculation (Cheng-Prusoff) Data_Analysis->Ki_Calculation Result Result Ki_Calculation->Result Binding Affinity (Kᵢ)

Radioligand Binding Assay Workflow.

Binding_Affinity_Comparison cluster_isomers Alprenolol Stereoisomers cluster_affinity Binding Affinity Minus_Alprenolol (-)-Alprenolol High_Affinity High Affinity (Low Kᵢ/Kd) Minus_Alprenolol->High_Affinity Potent Antagonist Plus_Alprenolol This compound Low_Affinity Low Affinity (High Kᵢ/Kd) Plus_Alprenolol->Low_Affinity Weak Antagonist Comparison Stereoselectivity: (-)-isomer is 9-300x more potent

Comparison of Alprenolol Isomer Affinities.

References

Assessing the In Vivo Cardiovascular Responses to (+)-Alprenolol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo cardiovascular responses to (+)-Alprenolol, a non-selective beta-adrenergic receptor antagonist. By objectively comparing its performance with alternatives like propranolol (B1214883) and examining the underlying experimental data, this document aims to offer a comprehensive resource for assessing the reproducibility and efficacy of this compound in a research and development context.

Comparative Analysis of Cardiovascular Effects

The in vivo cardiovascular effects of this compound have been investigated in various animal models, often in comparison to the well-established beta-blocker, propranolol. The following tables summarize key quantitative data from these studies, focusing on antiarrhythmic efficacy and hemodynamic responses.

Table 1: Antiarrhythmic Efficacy of Alprenolol (B1662852) and Propranolol in a Canine Model of Ventricular Arrhythmia
DrugCumulative Dose to Abolish Arrhythmia (mg/kg)Animal ModelStudy Focus
(±)-Alprenolol3.5Unanesthetized dogs with ventricular arrhythmias post-coronary artery ligationComparison of antiarrhythmic effects of alprenolol and propranolol isomers[1][2]
This compound15.5Unanesthetized dogs with ventricular arrhythmias post-coronary artery ligationComparison of antiarrhythmic effects of alprenolol and propranolol isomers[1][2]
(-)-Alprenolol7.5Unanesthetized dogs with ventricular arrhythmias post-coronary artery ligationComparison of antiarrhythmic effects of alprenolol and propranolol isomers[1][2]
(±)-Propranolol7.5Unanesthetized dogs with ventricular arrhythmias post-coronary artery ligationComparison of antiarrhythmic effects of alprenolol and propranolol isomers[1][2]

Note: At the time of maximum antiarrhythmic activity, none of the drugs produced significant alterations in mean arterial pressure or atrial rate.[1][2]

Table 2: Hemodynamic Effects of Alprenolol and Propranolol in Hypertensive Patients
DrugMean Reduction in Systolic Blood Pressure (mmHg)Mean Reduction in Diastolic Blood Pressure (mmHg)Patient Population
Alprenolol207-10107 patients with essential hypertension[3]
Propranolol257-10107 patients with essential hypertension[3]

Understanding the Signaling Pathways

The cardiovascular effects of this compound and other beta-blockers are mediated through their interaction with beta-adrenergic receptors, primarily the β1 and β2 subtypes. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like epinephrine (B1671497) and norepinephrine, activate downstream signaling cascades. Beta-blockers competitively antagonize these receptors, thereby modulating cardiac function.

Beta-1 Adrenergic Receptor Signaling in Cardiomyocytes

The β1-adrenergic receptor is the predominant subtype in the heart.[4] Its activation leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). The signaling pathway is initiated by the coupling of the receptor to a stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates several key intracellular proteins involved in cardiac function.

Beta1_Signaling Epinephrine Epinephrine/ Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Epinephrine->Beta1_Receptor Binds to Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Ca2+ Channels & Other Proteins PKA->Phosphorylation Leads to Response Increased Heart Rate & Contractility Phosphorylation->Response

Beta-1 Adrenergic Receptor Signaling Pathway
Beta-2 Adrenergic Receptor Signaling

While less abundant in the heart than β1 receptors, β2-adrenergic receptors also play a role in cardiovascular regulation. Their signaling is more complex, as they can couple to both stimulatory (Gs) and inhibitory (Gi) G-proteins.[5] The Gs-mediated pathway is similar to that of the β1 receptor, leading to cAMP production. The Gi-mediated pathway can inhibit adenylyl cyclase and activate other signaling cascades, such as the PI3K-Akt pathway, which is involved in cell survival.

Beta2_Signaling Epinephrine Epinephrine Beta2_Receptor β2-Adrenergic Receptor Epinephrine->Beta2_Receptor Binds to Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates Gi_Protein Gi Protein Beta2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates Gi_Protein->AC Inhibits PI3K_Akt PI3K-Akt Pathway Gi_Protein->PI3K_Akt Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Response_Gs Smooth Muscle Relaxation PKA->Response_Gs Response_Gi Cell Survival PI3K_Akt->Response_Gi

Beta-2 Adrenergic Receptor Signaling Pathways

Experimental Protocols

The reproducibility of in vivo cardiovascular responses is highly dependent on the experimental protocol employed. The studies cited in this guide have utilized various methodologies. A generalized workflow for assessing the cardiovascular effects of beta-blockers in a conscious canine model is outlined below.

Experimental Workflow for Cardiovascular Assessment in Conscious Dogs

This workflow represents a common approach for evaluating the in vivo effects of cardiovascular drugs.

Experimental_Workflow cluster_preparation Animal Preparation cluster_acclimatization Acclimatization cluster_experiment Experimental Procedure cluster_analysis Data Analysis Surgical_Implantation Surgical Implantation of Telemetry Device Recovery Post-operative Recovery (>1 week) Surgical_Implantation->Recovery Acclimatize Acclimatization to Laboratory Environment Recovery->Acclimatize Baseline Baseline Cardiovascular Recording (e.g., 24h) Acclimatize->Baseline Drug_Admin Drug Administration (e.g., this compound, Propranolol) Baseline->Drug_Admin Post_Dose_Recording Post-Dose Cardiovascular Recording (e.g., 24h) Drug_Admin->Post_Dose_Recording Data_Extraction Extraction of Hemodynamic Parameters (HR, BP, etc.) Post_Dose_Recording->Data_Extraction Statistical_Analysis Statistical Analysis Data_Extraction->Statistical_Analysis Comparison Comparison of Drug Effects vs. Baseline/Control Statistical_Analysis->Comparison

Generalized Experimental Workflow

Key Methodological Considerations for Reproducibility:

  • Animal Model: The choice of species and strain can significantly impact cardiovascular responses. The studies cited primarily used dogs and cats.

  • Anesthesia: The use and type of anesthesia can alter baseline cardiovascular parameters and drug responses. Studies in conscious, freely moving animals are often preferred to minimize these confounding factors.[6][7]

  • Drug Administration: The route (e.g., intravenous, oral) and rate of administration will influence the pharmacokinetic and pharmacodynamic profile of the drug.

  • Dosage: Dose-response relationships should be established to fully characterize the effects of the compound.

  • Instrumentation: The method of cardiovascular monitoring (e.g., telemetry, tail-cuff) will determine the accuracy and resolution of the data collected.

Discussion on Reproducibility

Assessing the reproducibility of in vivo cardiovascular responses to this compound is a complex endeavor. The available literature, while providing valuable insights, does not feature studies specifically designed to evaluate the run-to-run or lab-to-lab consistency of its effects. The variability in reported outcomes can be attributed to the diverse experimental protocols employed across different studies.

For instance, the antiarrhythmic efficacy of this compound was determined in unanesthetized dogs with induced arrhythmias, while hemodynamic effects have been studied in both anesthetized and conscious animals, as well as in human subjects with hypertension.[1][2][3] These differences in experimental conditions make direct comparisons of the magnitude of effect and, by extension, an assessment of reproducibility, challenging.

To enhance the reproducibility of in vivo cardiovascular studies, it is imperative to adhere to standardized and well-documented experimental protocols. This includes careful consideration of the animal model, anesthetic regimen (if any), route of drug administration, and data acquisition and analysis methods. Cross-study comparisons should be made with caution, taking into account the methodological differences that could influence the observed outcomes.

Conclusion

This compound demonstrates clear in vivo cardiovascular effects, including antiarrhythmic properties and the ability to lower blood pressure. Its mechanism of action is rooted in the blockade of beta-adrenergic receptors, a well-understood pathway for modulating cardiac function. However, a definitive assessment of the reproducibility of its in vivo responses is limited by the heterogeneity of experimental designs in the existing literature. For researchers and drug development professionals, this underscores the critical importance of utilizing robust, standardized in vivo models and detailed, transparent reporting of experimental protocols to ensure the generation of reliable and comparable data. Future studies employing consistent methodologies across different laboratories would be invaluable in establishing a more concrete understanding of the reproducibility of the cardiovascular effects of this compound.

References

Comparative Docking Analysis of (+)-Alprenolol with Novel Beta-Adrenergic Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding characteristics of (+)-Alprenolol with other beta-adrenergic ligands through molecular docking analysis. The content is supported by experimental data and detailed methodologies to ensure reproducibility and further investigation.

This compound, a non-selective beta-blocker, is known for its antagonistic activity at both beta-1 and beta-2 adrenergic receptors.[1] Its interaction with these receptors has been a subject of interest for understanding the stereospecificity of adrenergic signaling.[1] This guide delves into a comparative in silico analysis of this compound's binding affinity against a selection of other beta-adrenergic ligands, providing a framework for evaluating potential drug candidates targeting this critical receptor family.

Data Presentation: Comparative Docking Performance

Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of ligands with their target receptors.[2][3][4] The following table summarizes the docking scores and binding energies of this compound and a curated set of beta-adrenergic ligands against the β2-adrenergic receptor. A lower docking score generally indicates a more favorable binding interaction.

LigandTypeReceptor PDB IDDocking Score (kcal/mol)Key Interacting Residues
This compound Antagonist2RH1-8.5D113, S204, S207, F289, N312
Carvedilol Antagonist5T8E-10.2D113, V114, S203, S207, F290
Nebivolol Antagonist5T8E-9.8D113, S204, S207, F289, Y308
Salbutamol Agonist7DHI-6.7D113, S203, S204, S207, N293
Formoterol Agonist7DHI-7.9D113, S203, S207, F289, N293
Pindolol Partial Agonist2RH1-8.9D113, S204, S207, F290, Y316

Note: The docking scores and interacting residues are representative values derived from various in silico studies and may vary based on the specific docking software, receptor preparation, and ligand conformation used.[5][6][7]

Experimental Protocols

To ensure the validity and reproducibility of the comparative analysis, detailed experimental protocols for molecular docking and a common wet-lab validation technique, the radioligand binding assay, are provided below.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction.[4]

  • Protein Preparation : The three-dimensional structure of the target receptor, such as the β2-adrenergic receptor (PDB ID: 2RH1), is obtained from the Protein Data Bank.[8][9] All water molecules, co-factors, and existing ligands are removed from the structure. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm).

  • Ligand Preparation : The 3D structures of the ligands, including this compound and the selected novel ligands, are generated. The ligands are then energy minimized, and appropriate charges are assigned.

  • Grid Generation : A grid box is defined around the active site of the receptor. The size of the grid box should be sufficient to encompass the entire binding pocket, allowing the ligand to move freely during the docking process.

  • Docking Simulation : A docking algorithm, such as AutoDock Vina or Glide, is used to dock the prepared ligands into the receptor's active site.[2][6] The docking process involves a conformational search where the ligand's rotational and translational degrees of freedom are explored.

  • Pose Analysis and Scoring : The resulting docking poses are clustered and ranked based on their predicted binding affinity (docking score). The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are analyzed for the best-scoring poses.

Radioligand Binding Assay Protocol

Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions.[10] A competitive binding assay can be used to determine the binding affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand.[11]

  • Membrane Preparation : Membranes containing the target beta-adrenergic receptor are prepared from a suitable source, such as cell lines expressing the receptor or tissue homogenates.[10]

  • Assay Buffer : A suitable binding buffer is prepared, typically containing a buffering agent (e.g., Tris-HCl), salts (e.g., MgCl2), and a protease inhibitor cocktail.

  • Competitive Binding Reaction : The assay is set up in microtiter plates. Each well contains the prepared membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-Dihydroalprenolol), and varying concentrations of the unlabeled test compound (e.g., this compound or a novel ligand).[11]

  • Incubation : The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.[12]

  • Separation of Bound and Free Ligand : The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the membranes with the bound ligand.

  • Quantification : The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis : The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) of the unlabeled ligand is then calculated using the Cheng-Prusoff equation.[11]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for comparative docking analysis.

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand BAR β-Adrenergic Receptor Ligand->BAR Binding G_Protein G Protein (Gs) BAR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., muscle relaxation) PKA->Cellular_Response Phosphorylation of targets Experimental_Workflow cluster_preparation Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Receptor_Prep Receptor Structure Preparation (PDB) Grid_Gen Grid Box Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Structure Preparation (this compound, etc.) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Scoring Scoring & Ranking (Binding Affinity) Pose_Analysis->Scoring Comparison Comparative Analysis of Ligands Scoring->Comparison

References

Validating (+)-Alprenolol as a Negative Control in Beta-Agonist Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is a critical component of robust beta-agonist studies. This guide provides a comprehensive comparison to validate the use of (+)-Alprenolol for this purpose, supported by experimental data and detailed protocols.

Alprenolol, a non-selective beta-adrenergic receptor antagonist, exists as a racemic mixture of two stereoisomers: (-)-Alprenolol and this compound.[1][2] The biological activity of beta-blockers predominantly resides in the (-)-enantiomer.[3][4] This significant difference in pharmacological activity forms the basis for using this compound as a negative control.

Data Presentation: Comparing this compound to its Active Enantiomer and Beta-Agonists

The efficacy of a negative control lies in its inability to elicit a response similar to the active compound. The following tables summarize the binding affinities and functional activities of this compound in comparison to its biologically active counterpart, (-)-Alprenolol, and a common beta-agonist, Isoproterenol.

Table 1: Comparative Binding Affinities for Beta-Adrenergic Receptors

CompoundReceptor SubtypeBinding Affinity (Ki in nM)Fold Difference ((+)-Alp vs (-)-Alp)
This compound β1~1100~100-fold weaker
β2~800~100-fold weaker
(-)-Alprenolol β111
β28
Isoproterenol (Agonist) β140N/A
β225N/A

Note: Data is compiled from multiple sources and serves as a representative comparison. Absolute values may vary between studies. The significant difference in binding affinity between the enantiomers is consistently reported to be at least two orders of magnitude.[5]

Table 2: Functional Activity in cAMP Assays

CompoundParameterValue
This compound Emax (% of Isoproterenol)< 5%
EC50Not determinable
(-)-Alprenolol (as antagonist) IC50 vs Isoproterenol5 nM
Isoproterenol (Agonist) Emax100%
EC5010 nM

Emax: Maximum effect. EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.

The data clearly demonstrates that this compound has a significantly lower binding affinity for both β1 and β2 adrenergic receptors compared to (-)-Alprenolol.[5] Functionally, it exhibits negligible agonist activity, failing to produce a significant increase in cyclic AMP (cAMP), a key second messenger in the beta-agonist signaling cascade.

Alternative Negative Controls

While this compound is a suitable negative control, other options can be considered depending on the specific experimental context.

Table 3: Comparison with Other Negative Controls

Negative ControlPrinciple of InactivityAdvantagesDisadvantages
(+)-Propranolol Inactive enantiomer of a non-selective beta-blocker.Similar principle to this compound, well-characterized.May retain some off-target effects.
ICI 118,551 Highly selective β2-adrenergic receptor antagonist.Useful for studying β2-specific agonist effects.[2][6]Not suitable for studies involving β1 receptors.
Vehicle Control The solvent in which the active compound is dissolved (e.g., DMSO, saline).Essential baseline control for any experiment.Does not control for potential non-specific interactions of a molecule with the receptor or cell system.

Experimental Protocols

To ensure the validity of experimental findings, standardized protocols are essential. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of this compound and other compounds for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing β1 or β2-adrenergic receptors

  • Radioligand (e.g., [3H]-Dihydroalprenolol - [3H]-DHA)

  • Test compounds: this compound, (-)-Alprenolol, Isoproterenol

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and the test compound or vehicle.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place filters in scintillation vials with scintillation fluid.

  • Measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values from competition binding curves and calculate Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP.

Objective: To assess the functional agonist activity of this compound by measuring its effect on intracellular cAMP levels.

Materials:

  • Cells expressing β1 or β2-adrenergic receptors (e.g., HEK293 or CHO cells)

  • Test compounds: this compound, Isoproterenol

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.

  • Add serial dilutions of the test compounds or vehicle to the cells.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP detection kit protocol.

  • Measure cAMP levels using the chosen detection method.

  • Generate dose-response curves and determine Emax and EC50 values.

Mandatory Visualizations

Beta-Adrenergic Receptor Signaling Pathway

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Beta-Agonist Beta-Agonist BAR β-Adrenergic Receptor Beta-Agonist->BAR Binds G_protein Gs Protein (α, β, γ) BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., muscle relaxation, increased heart rate) PKA->Response Phosphorylates Targets

Caption: Canonical beta-adrenergic receptor signaling pathway.

Experimental Workflow for Validating a Negative Control

Negative_Control_Workflow cluster_planning Phase 1: Planning & Preparation cluster_binding Phase 2: Binding Affinity Assessment cluster_functional Phase 3: Functional Activity Assessment cluster_validation Phase 4: Validation Select_Controls Select Negative Control (e.g., this compound) and Positive Control (e.g., Isoproterenol) Prepare_Reagents Prepare Cell Cultures, Membranes, and Reagents Select_Controls->Prepare_Reagents Binding_Assay Perform Radioligand Binding Assay Prepare_Reagents->Binding_Assay Functional_Assay Perform cAMP Functional Assay Prepare_Reagents->Functional_Assay Analyze_Binding Analyze Data: Determine Ki values Binding_Assay->Analyze_Binding Compare_Data Compare Data of Negative and Positive Controls Analyze_Binding->Compare_Data Analyze_Functional Analyze Data: Determine Emax and EC50 Functional_Assay->Analyze_Functional Analyze_Functional->Compare_Data Validate_Control Validate this compound as Negative Control Compare_Data->Validate_Control

Caption: Workflow for validating a negative control in beta-agonist studies.

References

Safety Operating Guide

Safe Disposal of (+)-Alprenolol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of (+)-Alprenolol, a beta-adrenoreceptor blocking agent. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Hazard Profile

This compound hydrochloride is classified as a hazardous substance.[1] It is harmful if swallowed and may cause sensitization by skin contact.[1] Ingestion can lead to symptoms such as miosis, altered sleep time, convulsions, and changes in motor activity and cardiac rate.[1] Therefore, handling and disposal require strict adherence to safety protocols.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves are mandatory.[1][2]

  • Eye Protection: Safety glasses or goggles should be worn.[1][2]

  • Respiratory Protection: A dust respirator or a NIOSH-approved self-contained breathing apparatus is necessary, especially when handling the solid form, to avoid inhaling dust.[1][2]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1]

Spill Management

In the event of a spill, immediate action is necessary to contain the substance and prevent environmental contamination.

Minor Spills:

  • Avoid breathing in dust and prevent contact with skin and eyes.[1]

  • Use dry clean-up procedures to avoid generating dust.[1]

  • You can dampen the spill with water to prevent dust from becoming airborne before sweeping.[1]

  • Vacuuming with a HEPA-filtered vacuum cleaner is also an option.[1]

  • Collect the spilled material into a suitable, labeled container for disposal.[1]

Major Spills:

  • Evacuate the area and move upwind.[1]

  • Alert emergency responders, providing the location and nature of the hazard.[1]

  • Wear full-body protective clothing and a breathing apparatus.[1]

  • Prevent the spillage from entering drains or water courses.[1]

  • Contain the spill using inert materials such as sand, earth, or vermiculite.[1]

  • Collect the recoverable product into labeled containers for proper disposal.[1]

  • After cleanup, decontaminate all protective clothing and equipment before reuse.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all applicable country, state, and local regulations.[1][3] The following is a general procedural guide:

  • Collection: Carefully collect the waste this compound, including any contaminated materials from spills, into a clearly labeled, sealed container.[1]

  • Consult Regulations: Refer to your institution's waste management guidelines and local environmental regulations to determine the specific requirements for hazardous chemical waste.[1][3]

  • Waste Management Authority: Contact a licensed waste management authority or a specialized disposal company to arrange for collection and disposal.[1][4]

  • Disposal Options:

    • Incineration: The preferred method is often incineration in a licensed facility, potentially after mixing with a suitable combustible material.[1]

    • Landfill: Burial in a licensed landfill may be an alternative, depending on local regulations.[1]

  • Container Decontamination: Decontaminate any empty containers that held this compound before they are cleaned and destroyed.[1] Do not reuse these containers.

  • Documentation: Maintain records of the disposal process as required by your institution and local authorities.

Important Considerations:

  • DO NOT discharge this compound into sewers or waterways.[1]

  • DO NOT eat, drink, or smoke when handling this substance.[1]

  • Always wash hands thoroughly with soap and water after handling.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe spill Is there a spill? ppe->spill minor_spill Minor Spill: - Use dry cleanup - Dampen to prevent dust - Collect in labeled container spill->minor_spill Yes (Minor) major_spill Major Spill: - Evacuate & alert responders - Contain with inert material - Collect in labeled container spill->major_spill Yes (Major) collect Collect Waste in Labeled Container spill->collect No minor_spill->collect major_spill->collect regulations Consult Local, State & Federal Regulations collect->regulations contact_waste Contact Licensed Waste Disposal Service regulations->contact_waste dispose Dispose via Approved Method (e.g., Incineration, Landfill) contact_waste->dispose decontaminate Decontaminate Empty Containers dispose->decontaminate end End: Disposal Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Alprenolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(+)-Alprenolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.